molecular formula C14H18N2O7 B1670692 Dinobuton CAS No. 973-21-7

Dinobuton

货号: B1670692
CAS 编号: 973-21-7
分子量: 326.3 g/mol
InChI 键: HDWLUGYOLUHEMN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dinobuton is a C-nitro compound.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2-butan-2-yl-4,6-dinitrophenyl) propan-2-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O7/c1-5-9(4)11-6-10(15(18)19)7-12(16(20)21)13(11)23-14(17)22-8(2)3/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWLUGYOLUHEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040268
Record name Dinobuton
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow solid; [HSDB] Yellowish crystalline solid; [MSDSonline]
Record name Dinobuton
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4690
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

SOL IN ALIPHATIC HYDROCARBONS, ETHANOL, FATTY OILS; HIGHLY SOL IN LOWER ALIPHATIC KETONES, AROMATIC HYDROCARBONS, In water, 0.1 mg/100 ml at 20 °C. In acetone 120, ethanol 8.3, xylene 89, n-hexane 1.9 (all in g/100 ml at 20 °C)
Record name DESSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0000011 [mmHg], Less than 10-5 mbar at 20 °C
Record name Dinobuton
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4690
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DESSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS FROM METHANOL OR PETROLEUM ETHER, PALE YELLOW SOLID

CAS No.

973-21-7, 62655-72-5
Record name 2-sec-Butyl-4,6-dinitrophenyl isopropyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=973-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinobuton [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000973217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isothion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062655725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dinobuton
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dinobuton
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.315
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DINOBUTON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A711XEV1PF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DESSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

56-57 °C, MP: 58-60 °C; NONCORROSIVE /TECHNICAL PRODUCT, 97% PURE/
Record name DESSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of Dinobuton

Executive Summary

This compound is a non-systemic acaricide and fungicide belonging to the dinitrophenol class of chemicals.[1][2] It has been utilized in agricultural settings to control red spider mites and powdery mildew on various crops, including fruits and vegetables.[1][2] The mode of action for this compound and its primary metabolite, Dinoseb, involves the uncoupling of oxidative phosphorylation, which disrupts cellular energy production.[2][3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies related to this compound. It is intended to serve as a technical resource for professionals in research, chemical safety, and drug development.

Chemical Structure and Isomerism

This compound, with the IUPAC name (RS)-2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate, is a derivative of dinitrophenol.[2][4] Its structure features a chiral center at the second carbon of the sec-butyl group attached to the phenyl ring.[2] Consequently, this compound exists as a racemic mixture of two enantiomers, the (R)- and (S)-forms.[2][5] Commercial formulations typically consist of this 1:1 isomeric mixture.[2][5]

G Chemical Structure of this compound cluster_this compound C1 C C2 C O_carbonate O C1->O_carbonate C3 C sec_butyl_C *CH C2->sec_butyl_C C4 C C5 C NO2_4 NO₂ C4->NO2_4 C6 C NO2_6 NO₂ C6->NO2_6 C_carbonyl C=O O_carbonate->C_carbonyl O_isopropyl O C_carbonyl->O_isopropyl C_isopropyl_CH CH O_isopropyl->C_isopropyl_CH CH3_isopropyl1 CH₃ C_isopropyl_CH->CH3_isopropyl1 CH3_isopropyl2 CH₃ C_isopropyl_CH->CH3_isopropyl2 CH3_sec_butyl CH₃ sec_butyl_C->CH3_sec_butyl CH2_sec_butyl CH₂ sec_butyl_C->CH2_sec_butyl CH3_ethyl CH₃ CH2_sec_butyl->CH3_ethyl p1 p2 p1->p2 p6 p1->p6 p3 p2->p3 p2->p3 p4 p3->p4 p5 p4->p5 p4->p5 p5->p6 p6->p1 chiral_label

Caption: Chemical structure of this compound, indicating the chiral center.

Physicochemical Properties

The key chemical and physical properties of this compound are summarized in the table below. These properties are critical for understanding its environmental fate, toxicological profile, and for developing appropriate formulations and analytical methods.

PropertyValueReference(s)
IUPAC Name (RS)-2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate[2][4]
CAS Number 973-21-7[1][6][7]
Molecular Formula C₁₄H₁₈N₂O₇[1][6][8][9]
Molecular Weight 326.30 g/mol [1][6][8][9]
Physical Description Pale yellow or yellowish crystalline solid[1][5]
Melting Point 56-62 °C[1][5][6][9]
Boiling Point 464.35 °C (rough estimate)[6][10]
Density 1.2731 g/cm³ (rough estimate)[6][10]
Water Solubility 0.1 mg/100 mL (1 mg/L) at 20 °C; practically insoluble[1][5][6]
Organic Solvent Solubility Highly soluble in lower aliphatic ketones and aromatic hydrocarbons. Soluble in ethanol, fatty oils, and aliphatic hydrocarbons.[1]
Acetone (B3395972): 1,200,000 mg/L[2]
Ethanol: 83,000 mg/L[2]
Xylene: 89,000 mg/L[2]
n-Hexane: 19,000 mg/L[2]
XLogP3 4.3[1]
Vapor Pressure 1.1 x 10⁻⁶ mmHg[1]

Experimental Protocols

Synthesis Protocol (Representative)

This compound is synthesized via the esterification of 2-sec-butyl-4,6-dinitrophenol (Dinoseb).[1] The following protocol is a representative method based on literature descriptions of this condensation reaction.

  • Preparation of Dinoseb Salt: Dissolve 2-sec-butyl-4,6-dinitrophenol (Dinoseb) in a suitable aprotic solvent (e.g., acetone or tetrahydrofuran).

  • Deprotonation: Add an equimolar amount of a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) to the solution at room temperature with stirring. This reaction forms the alkali salt of Dinoseb.

  • Condensation Reaction: Slowly add isopropyl chloroformate (equimolar amount) to the reaction mixture. The temperature should be controlled, typically between 0-25°C, to manage the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material (Dinoseb) is consumed.

  • Work-up: Once the reaction is complete, filter the mixture to remove any inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Purification: The crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate.

  • Isolation: The solvent is evaporated to yield crude this compound. Further purification can be achieved by recrystallization from a solvent such as methanol (B129727) or petroleum ether to obtain the final product as a pale yellow solid.[1][9]

Analytical Protocol: HPLC-DAD Method (Representative)

A common method for the quantitative analysis of this compound in various matrices is High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[11][12]

  • Sample Preparation ('Dilute-and-Shoot'):

    • For liquid samples (e.g., water, urine, serum): Centrifuge the sample to remove particulates. Take a known volume of the supernatant and dilute it with the mobile phase. Filter the diluted sample through a 0.45 µm syringe filter before injection.[11]

    • For solid samples (e.g., soil, tomato): Homogenize a known weight of the sample. Extract the analyte using a suitable solvent like acetonitrile (B52724) via sonication or shaking. Centrifuge the mixture, and dilute the supernatant with the mobile phase. Filter before injection.[11]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and DAD.[11]

    • Column: Kinetex C18 (150 mm × 4.6 mm; 5 µm particle size) or equivalent.[11][12]

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate), typically in a ratio of 75:25 (v/v).[11][12] The mobile phase should be degassed before use.

    • Flow Rate: 1.0 mL/min.[11][12]

    • Column Temperature: 25 °C.[11][12]

    • Injection Volume: 10 µL.[12]

    • Detection: Diode-Array Detector set to a wavelength of 254 nm.[12]

  • Quantification:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples and quantify the amount of this compound by comparing the peak area to the calibration curve. The method should be validated for linearity, precision, accuracy, and sensitivity.[11]

G General Analytical Workflow for this compound sample Sample Collection (e.g., Soil, Water, Tomato) prep Sample Preparation (Extraction / Dilution) sample->prep Step 1 filter Filtration (0.45 µm filter) prep->filter Step 2 hplc HPLC-DAD Analysis filter->hplc Step 3 data Data Processing (Peak Integration) hplc->data Step 4 quant Quantification (vs. Calibration Curve) data->quant Step 5 result Final Concentration Report quant->result Step 6

Caption: A generalized workflow for the analysis of this compound in samples.

Mechanism of Action and Metabolism

Mechanism of Action

This compound functions as a non-systemic pesticide with rapid contact action.[2] Its primary mechanism of action, characteristic of dinitrophenols, is the uncoupling of oxidative phosphorylation in mitochondria.[2][3] By acting as a protonophore, it transports protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for the synthesis of ATP.[2][3] This disruption of cellular energy production leads to increased metabolic rate, heat generation, and ultimately, cell death, which accounts for its efficacy as an acaricide and fungicide.[3]

Metabolism

In both plants and animals, this compound undergoes metabolic transformation.[1][13] The initial and primary metabolic step is the hydrolysis of the carbonate ester linkage, which releases the active metabolite 2-sec-butyl-4,6-dinitrophenol, commonly known as Dinoseb.[1][13] Dinoseb itself is a potent uncoupler of oxidative phosphorylation.[14]

Following its formation, Dinoseb can be further metabolized through the reduction of one or both nitro groups to form aminophenols, such as 4-amino-6-nitro-2-sec-butylphenol and 6-amino-4-nitro-2-sec-butylphenol.[1] These metabolites can then be conjugated with glucose (in plants) or glucuronic acid (in animals) to form water-soluble glucosides or glucuronides, facilitating their excretion.[1][13]

G Metabolic Pathway of this compound This compound This compound dinoseb Dinoseb (2-sec-butyl-4,6-dinitrophenol) This compound->dinoseb Hydrolysis (Ester Cleavage) amino_phenols Amino-Nitro-sec-butylphenols (Reduction Products) dinoseb->amino_phenols Nitro Group Reduction conjugates Conjugates (Glucosides / Glucuronides) amino_phenols->conjugates Conjugation excretion Excretion conjugates->excretion

Caption: A simplified diagram of the primary metabolic fate of this compound.

Conclusion

This compound is a dinitrophenol pesticide whose biological activity is intrinsically linked to its chemical structure and that of its primary metabolite, Dinoseb. A thorough understanding of its physicochemical properties, synthesis, and metabolic pathways is essential for its safe handling, the development of effective analytical techniques for monitoring, and for assessing its environmental and toxicological impact. The information and protocols provided in this guide serve as a foundational resource for professionals engaged in research and development involving this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dinobuton (CAS 973-21-7)

This document provides a comprehensive technical overview of this compound (CAS 973-21-7), a dinitrophenol derivative previously used as a non-systemic acaricide and fungicide. This guide covers its chemical properties, synthesis, mechanism of action, metabolism, toxicity, and analytical methodologies to support research and development activities.

Chemical and Physical Properties

This compound is the International Organization for Standardization (ISO)-approved common name for (RS)-2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate.[1][2] It is a synthetic compound belonging to the dinitrophenol pesticide group.[1] Commercial formulations are typically racemic mixtures of its two enantiomers (R and S forms) due to a chiral center at the sec-butyl group.[1] It exists as a pale yellow crystalline solid.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (RS)-2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate[1][2]
CAS Name 1-methylethyl 2-(1-methylpropyl)-4,6-dinitrophenyl carbonate[1][2]
CAS Number 973-21-7[1][2][3]
Molecular Formula C₁₄H₁₈N₂O₇[1][2][3]
Molecular Weight 326.30 g/mol [3][5]
Appearance Pale yellow solid; Yellowish crystalline solid[3][4]
Melting Point 56-62 °C[3][4][6][7]
Water Solubility Practically insoluble (1 mg/L at 20 °C)[4]
Other Solubilities Soluble in ethanol, fatty oils, and aliphatic hydrocarbons; Highly soluble in aromatic hydrocarbons and lower aliphatic ketones.[3][8]
Vapor Pressure 1.1 x 10⁻⁶ mmHg[3]
XLogP3 4.3[3]
Topological Polar Surface Area 127 Ų[3]

Synthesis

The commercial production of this compound is achieved through the esterification of its parent phenol, dinoseb (B1670700). The process involves a two-step reaction where 2-sec-butylphenol (B1202637) is first nitrated using nitric acid to form 2-sec-butyl-4,6-dinitrophenol (dinoseb).[4] The resulting dinoseb, often as an alkali salt, is then condensed with isopropyl chloroformate to yield the final product, this compound.[3][4]

G cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products 2-sec-Butylphenol 2-sec-Butylphenol Nitration Step 1: Nitration 2-sec-Butylphenol->Nitration Nitric Acid Nitric Acid Nitric Acid->Nitration Isopropyl Chloroformate Isopropyl Chloroformate Esterification Step 2: Esterification Isopropyl Chloroformate->Esterification Dinoseb Intermediate: 2-sec-Butyl-4,6-dinitrophenol (Dinoseb) Nitration->Dinoseb Forms This compound Final Product: This compound Esterification->this compound Yields Dinoseb->Esterification

A simplified workflow for the chemical synthesis of this compound.

Mechanism of Action

This compound functions as a non-systemic, contact acaricide and fungicide.[1][3] Its biological activity stems from its rapid hydrolysis to dinoseb.[7] Dinoseb, like other dinitrophenols, acts by uncoupling oxidative phosphorylation in the mitochondria of target organisms.[1][9] It disrupts the proton gradient that is essential for the synthesis of adenosine (B11128) triphosphate (ATP) by shuttling protons across the inner mitochondrial membrane. This disruption dissipates the energy from cellular respiration as heat, leading to metabolic stress and ultimately cell death.[9]

This compound uncouples oxidative phosphorylation by disrupting the proton gradient.

Metabolism

This compound undergoes metabolic transformation in both plants and animals, with the primary reaction being the hydrolytic cleavage of the carbonate bond to yield dinoseb.[7]

  • In Mammals: Studies in mice and rats show that orally administered this compound is rapidly hydrolyzed.[3] The resulting dinoseb is further metabolized through the reduction of its nitro groups to form monoamino and diamino analogues.[7] Excretion products include polar materials, two identified amino-phenols, and two carboxylic acids.[3]

  • In Plants: After topical application to apple fruits, significant loss of the parent compound occurs over time.[3] Analysis reveals the presence of dinoseb, 4-amino-6-nitro-2-sec-butylphenol, and 6-amino-4-nitro-2-sec-butylphenol.[3] These metabolites can exist in conjugated forms as β-glucosides.[3]

  • In Rumen Fluid: In fresh sheep rumen fluid, this compound is quickly decomposed, first to 6-amino-4-nitro-2-sec-butylphenol (6-ANBP) and ultimately to a diaminophenol (DABP) end product.[3]

This compound This compound Dinoseb Dinoseb (2-sec-butyl-4,6-dinitrophenol) This compound->Dinoseb Hydrolysis (Primary Pathway) Monoamino Monoamino Metabolites (e.g., 4-ANBP, 6-ANBP) Dinoseb->Monoamino Nitro Reduction Carboxylic Carboxylic Acid Metabolites Dinoseb->Carboxylic Oxidation of sec-butyl group Conjugates Glucoside / Glucuronide Conjugates Dinoseb->Conjugates Conjugation (Plants/Animals) Diamino Diamino Metabolites (DABP) Monoamino->Diamino Further Reduction Monoamino->Conjugates Conjugation (Plants/Animals)

Metabolic pathways of this compound in plants and animals.

Toxicological Profile

This compound is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects.[3][6] The primary toxic effects are attributed to its metabolite, dinoseb, which is a metabolic stimulant.[3] High doses in animal studies can cause weight loss, and poisoning can lead to acute hyperthermia, liver and kidney injury, and yellow staining of the skin.[3]

Table 2: Acute and Chronic Toxicity Data for this compound

MetricSpeciesRouteValueReference
LD₅₀ Rat (male)Oral59 mg/kg[4][7]
LD₅₀ Rat (female)Oral71 mg/kg[7]
LD₅₀ RabbitDermal3200 mg/kg[4]
LC₅₀ RatInhalation0.08 mg/kg (4h)[4]
NOAEL DogOral4.5 mg/kg/day[3]

LD₅₀ (Lethal Dose, 50%): The dose required to kill half the members of a tested population.[10] LC₅₀ (Lethal Concentration, 50%): The concentration of a chemical in air or water which is expected to cause death in 50% of test animals.[10] NOAEL (No-Observed-Adverse-Effect Level): The highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects.[10]

Experimental Protocols and Analytical Methods

The analysis of this compound often involves its conversion to dinoseb, which can then be quantified. Various methods have been developed for its detection in different matrices.

Spectrophotometric Method

A classical analytical approach involves the hydrolysis of this compound to dinoseb, which can be measured colorimetrically.[11]

  • Protocol:

    • Sample Preparation: Extraction of this compound from the sample matrix.

    • Hydrolysis: The sample extract is passed through a neutral alumina (B75360) column, which causes desterification (hydrolysis) of this compound to dinoseb.[11]

    • Elution: The resulting dinoseb is eluted from the column, often as a salt (e.g., butylammonium (B8472290) salt).[11]

    • Quantification: The concentration of dinoseb in the eluate is determined spectrophotometrically by measuring its absorbance at a specific wavelength (e.g., 378 nm).[3]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for the analysis of dinitrophenol pesticides.[11]

  • Protocol (HPLC-DAD): A "dilute-and-shoot" method has been developed for the simultaneous determination of this compound and other pesticides in various samples (urine, serum, tomato, soil, water).[12]

    • Sample Preparation: The sample is simply diluted with an appropriate solvent.[12]

    • Chromatographic Separation: The diluted sample is injected into an HPLC system. A common setup uses a Kinetex C18 column with a mobile phase of acetonitrile (B52724) and buffer (e.g., 75:25 v/v) at a flow rate of 1 mL/min.[12]

    • Detection: A Diode-Array Detector (DAD) is used to monitor the effluent and quantify the analytes based on their retention time and UV-Vis spectrum.[12]

Electrochemical Methods

Electrochemical techniques offer a sensitive alternative for this compound detection.

  • Protocol (Square Wave Stripping Voltammetry - SWSV):

    • Electrode: A multi-walled carbon nanotube paste electrode (MWCNTPE) is used as the working electrode.[13][14]

    • Analysis: The analysis is performed in a suitable buffer solution (e.g., pH 7.0 Britton-Robinson buffer).[13][14]

    • Measurement: The electrochemical behavior of this compound is investigated. Two cathodic peaks are typically observed due to the reduction of the nitro groups. The second, sharper peak (around -760 mV vs Ag/AgCl) is used for analytical quantification.[13][14]

    • Quantification: The peak current is proportional to the concentration of this compound, with a reported limit of detection (LOD) of 0.73 μM.[13]

cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_output Result Sample Matrix (e.g., Water, Soil, Food) Prep Extraction / Dilution Sample->Prep Spectro Spectrophotometry (after hydrolysis) Prep->Spectro HPLC HPLC-DAD Prep->HPLC SWSV SWSV Prep->SWSV Result Quantification of This compound Spectro->Result HPLC->Result SWSV->Result

General workflow for the analysis of this compound in various samples.

References

An In-depth Technical Guide to the Synthesis of Dinobuton for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This whitepaper provides a comprehensive overview of the synthesis of Dinobuton, a dinitrophenol derivative utilized as a non-systemic acaricide and fungicide. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed procedural outlines, data summaries, and visual representations of the synthetic pathway and mechanism of action.

Introduction to this compound

This compound, with the IUPAC name (2-butan-2-yl-4,6-dinitrophenyl) propan-2-yl carbonate, is a synthetic organic compound belonging to the dinitrophenol class of chemicals.[1] It functions primarily through contact action.[2] In biological systems, both plant and animal, this compound is metabolized to 2-sec-butyl-4,6-dinitrophenol (Dinoseb), which is the primary active metabolite.[3][4] The toxicological action of these compounds is attributed to their ability to uncouple oxidative phosphorylation.[2][5]

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for this compound. Researchers should handle this compound with extreme caution due to its high toxicity.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₈N₂O₇[2]
Molar Mass 326.31 g·mol⁻¹[4]
Appearance Pale yellow to yellow crystalline solid[1][4]
Melting Point 56-62 °C[3][4]
Water Solubility Practically insoluble (1 mg/L at 20 °C)[4]
LD₅₀ (Rat, oral) 59 mg/kg[4]
LD₅₀ (Rabbit, dermal) 3200 mg/kg[4]
LC₅₀ (Rat, inhalation) 0.08 mg/kg (4h)[4]

Synthesis Pathway

The synthesis of this compound is a two-stage process commencing from 2-sec-butylphenol (B1202637).[4] The first stage involves the dinitration of the phenol (B47542) to produce the key intermediate, Dinoseb. The second stage is the esterification of Dinoseb with isopropyl chloroformate to yield the final product, this compound.[1][4]

Synthesis_Pathway Start 2-sec-Butylphenol Intermediate Dinoseb (2-sec-Butyl-4,6-dinitrophenol) Start->Intermediate HNO₃, H₂SO₄ (Nitration) Final This compound Intermediate->Final Isopropyl Chloroformate, Base (Esterification)

Caption: Two-step synthesis of this compound from 2-sec-butylphenol.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound based on established chemical principles for nitration and esterification reactions.

4.1. Stage 1: Synthesis of 2-sec-Butyl-4,6-dinitrophenol (Dinoseb)

This procedure describes the dinitration of 2-sec-butylphenol. The reaction is highly exothermic and requires strict temperature control.

  • Materials:

    • 2-sec-Butylphenol

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

    • Crushed Ice / Ice-water mixture

    • Dichloromethane (B109758) (DCM) or Diethyl Ether

    • Saturated Sodium Bicarbonate solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-sec-butylphenol (1.0 eq).

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add concentrated sulfuric acid (2.5 eq) dropwise while maintaining the internal temperature below 10 °C. Stir for 30 minutes at this temperature.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (2.2 eq) to concentrated sulfuric acid (2.2 eq) in a separate flask cooled in an ice bath.

    • Add the cold nitrating mixture dropwise to the phenol solution, ensuring the reaction temperature does not exceed 15 °C. Vigorous stirring is essential.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours or until TLC analysis indicates the consumption of the starting material.

    • Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. An orange-brown solid or oil should precipitate.

    • Extract the product with dichloromethane or diethyl ether (3x volumes).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Dinoseb, which can be purified further by crystallization or chromatography.

4.2. Stage 2: Synthesis of this compound

This procedure involves the esterification of Dinoseb with isopropyl chloroformate.

  • Materials:

    • 2-sec-Butyl-4,6-dinitrophenol (Dinoseb) from Stage 1

    • Isopropyl Chloroformate

    • Potassium Carbonate (K₂CO₃) or Triethylamine (B128534) (TEA)

    • Acetone (B3395972) or Acetonitrile (anhydrous)

    • Ethyl Acetate (B1210297)

    • Deionized Water

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve Dinoseb (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add finely ground potassium carbonate (1.5 eq) or triethylamine (1.2 eq) to the solution. The formation of the potassium or triethylammonium (B8662869) salt of Dinoseb should be observed by a color change.

    • Stir the suspension at room temperature for 30 minutes.

    • Add isopropyl chloroformate (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude this compound by recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) to obtain a pale yellow solid.

Experimental_Workflow cluster_0 Stage 1: Nitration cluster_1 Stage 2: Esterification Nitration Nitration of 2-sec-Butylphenol Quench Ice Quench Nitration->Quench Extraction1 Solvent Extraction Quench->Extraction1 Wash1 Aqueous Wash Extraction1->Wash1 Dry1 Drying & Concentration Wash1->Dry1 Intermediate Crude Dinoseb Dry1->Intermediate Esterification Esterification with Isopropyl Chloroformate Intermediate->Esterification Filter Filtration Esterification->Filter Extraction2 Solvent Extraction Filter->Extraction2 Wash2 Aqueous Wash Extraction2->Wash2 Dry2 Drying & Concentration Wash2->Dry2 Purification Recrystallization Dry2->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General experimental workflow for the synthesis of this compound.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound and its primary metabolite, Dinoseb, act as protonophores.[2] These lipophilic molecules can diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, they become protonated. They then diffuse into the mitochondrial matrix, where they release the proton, effectively disrupting the proton motive force required by ATP synthase to produce ATP.[6] This uncoupling of electron transport from ATP synthesis leads to energy dissipation as heat and cellular toxicity.[5]

Oxidative_Phosphorylation_Uncoupling Mechanism of Action cluster_membrane Inner Mitochondrial Membrane cluster_space Intermembrane Space (High [H⁺]) cluster_matrix Mitochondrial Matrix (Low [H⁺]) ETC Electron Transport Chain (ETC) Proton_H H⁺ ETC->Proton_H Pumps H⁺ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates Proton_H->ATP_Synthase Normal Path Dinobuton_Anion This compound⁻ Proton_H->Dinobuton_Anion Protonation Proton_L H⁺ Dinobuton_H This compound-H⁺ Dinobuton_H->Proton_L Deprotonation Dinobuton_H->Dinobuton_Anion  Shuttles H⁺ (Bypasses Synthase)

Caption: Uncoupling of oxidative phosphorylation by this compound.

References

Dinobuton Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinobuton, a dinitrophenol derivative with the chemical formula C14H18N2O7, is recognized for its acaricidal and fungicidal properties.[1] Its efficacy and formulation development are intrinsically linked to its solubility characteristics in various organic solvents. Understanding the solubility of this compound is paramount for optimizing its application in agrochemical formulations, ensuring bioavailability, and conducting toxicological and environmental fate studies. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, details established experimental protocols for solubility determination, and illustrates its mechanism of action as an uncoupler of oxidative phosphorylation.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (g/L)
Acetone20120[2][3]1200
Ethanol208.3[2][3]83
Xylene2089[2][3]890
n-Hexane201.9[2][3]19

Note: The values have been standardized to g/100 mL and g/L for ease of comparison. Original data was presented in g/100 ml.[2][3]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely accepted and robust technique for determining the solubility of a substance in a given solvent. This method is suitable for a wide range of solubilities and is recommended by international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Principle of the Shake-Flask Method

The shake-flask method involves saturating a solvent with a solute by agitation in a constant temperature environment. The concentration of the solute in the resulting saturated solution is then determined analytically. This concentration is, by definition, the solubility of the substance in that solvent at that specific temperature.

Apparatus and Reagents
  • Constant Temperature Bath/Shaker: Capable of maintaining a constant temperature (e.g., 20 ± 0.5 °C).

  • Glass Flasks with Stoppers: Of suitable volume.

  • Analytical Balance: With sufficient precision.

  • Centrifuge: Capable of separating undissolved solid from the solution.

  • Filtration Apparatus: Syringe filters (e.g., 0.45 µm pore size) compatible with the solvent.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis) is commonly used for concentration determination. Other methods such as Gas Chromatography (GC) or spectrophotometry can also be employed depending on the analyte's properties.

  • This compound: Analytical standard of known purity.

  • Organic Solvents: High-purity, analytical grade.

Detailed Methodology
  • Preparation of a Saturated Solution:

    • An excess amount of this compound is added to a flask containing a known volume of the organic solvent. The excess is crucial to ensure that the solution reaches saturation.

    • The flask is securely stoppered and placed in a constant temperature shaker bath.

    • The mixture is agitated for a sufficient period to allow equilibrium to be reached. A preliminary test can determine the necessary equilibration time, which is typically 24 to 48 hours.

  • Phase Separation:

    • After equilibration, the flask is removed from the shaker and allowed to stand at the same constant temperature to allow the undissolved this compound to settle.

    • To ensure complete separation of the solid and liquid phases, the solution is centrifuged at a controlled temperature.

    • Alternatively, or in addition, the supernatant is carefully filtered through a membrane filter that does not adsorb the solute. The first portion of the filtrate should be discarded to saturate the filter material.

  • Analysis of the Saturated Solution:

    • A known volume of the clear, saturated filtrate is carefully collected.

    • This sample is then diluted with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • The concentration of this compound in the diluted sample is determined using a pre-calibrated analytical method (e.g., HPLC).

  • Calculation of Solubility:

    • The solubility of this compound in the organic solvent is calculated from the measured concentration in the diluted sample, taking into account the dilution factor.

    • The experiment should be repeated at least three times to ensure the reproducibility of the results.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound, like other dinitrophenols, exerts its biological activity by acting as an uncoupler of oxidative phosphorylation in the mitochondria of target organisms.[1] This process disrupts the normal synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.

In normal cellular respiration, the electron transport chain pumps protons (H+) across the inner mitochondrial membrane, creating a proton gradient. The potential energy stored in this gradient is then used by the enzyme ATP synthase to produce ATP from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi).

This compound, being a lipophilic molecule, can readily pass through the inner mitochondrial membrane. It acts as a protonophore, picking up protons in the intermembrane space and releasing them into the mitochondrial matrix, thereby dissipating the proton gradient. This "short-circuiting" of the proton flow uncouples the electron transport chain from ATP synthesis. The energy that would have been used to generate ATP is instead released as heat. This disruption of energy production is ultimately what leads to the toxic effects on the target pests.

OxidativePhosphorylationUncoupling cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix cluster_intermembrane Intermembrane Space cluster_pathway Proton Flow ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates ADP ADP + Pi ADP->ATP_Synthase H_ion_high H_ion_high->ATP_Synthase Normal Proton Flow This compound This compound H_ion_high->this compound Carries H+ Inner_Membrane Inner Mitochondrial Membrane ETC Electron Transport Chain ETC->H_ion_high Pumps H+ This compound->Inner_Membrane Dissipates Gradient

References

Commercial formulations of Dinobuton (e.g., Acrex, Dessin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinobuton, a dinitrophenol pesticide, was historically marketed under commercial formulations such as Acrex and Dessin. It functioned as a non-systemic acaricide and fungicide, primarily used to control mites and powdery mildew on crops like apples, cotton, and various vegetables.[1] this compound's mode of action is the uncoupling of oxidative phosphorylation, a critical process for energy production in living cells. This technical guide provides an in-depth overview of the available scientific information on this compound, with a focus on its chemical properties, mechanism of action, metabolism, toxicology, and environmental fate. Due to the discontinuation of its use in many regions, detailed information on the specific composition of its commercial formulations is limited in publicly available resources.

Chemical and Physical Properties

This compound, with the chemical name 2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate, is a crystalline solid.[1][2] A comprehensive summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
CAS Number 973-21-7[1]
Molecular Formula C14H18N2O7[1]
Molecular Weight 326.3 g/mol [1]
Appearance Pale yellow crystalline solid[3]
Melting Point 61-62 °C
Water Solubility Insoluble
Vapor Pressure 1.1 x 10-6 mm Hg at 25 °C[1]
Log Kow 4.3

Commercial Formulations

This compound was primarily available in two types of formulations:

  • Wettable Powders (WP): These formulations typically contained 50% active ingredient.

  • Emulsifiable Concentrates (EC): These liquid formulations contained 30% active ingredient.

The inert ingredients in these formulations, which would have included carriers, solvents, and adjuvants to ensure stability and efficacy, are not detailed in currently accessible literature. The development of stable and effective pesticide formulations is a complex process that involves the selection of appropriate co-formulants to ensure the active ingredient remains effective and can be easily applied. General formulation principles suggest that for emulsifiable concentrates, organic solvents and emulsifying agents would have been used. For wettable powders, inert carriers and wetting and dispersing agents would have been included.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound, like other dinitrophenols, acts as an uncoupler of oxidative phosphorylation in the mitochondria.[4][5] This process disrupts the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.

The mechanism involves the transport of protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthase to function.[4][6] this compound, being a lipophilic molecule, can readily pass through the mitochondrial membranes. In the intermembrane space, where the proton concentration is high, it becomes protonated. This protonated form then moves across the inner membrane into the mitochondrial matrix, where the proton concentration is lower, and releases the proton. This "short-circuiting" of the proton flow uncouples the electron transport chain from ATP synthesis, leading to a rapid consumption of energy reserves without the production of ATP. The energy is instead dissipated as heat.

Oxidative_Phosphorylation_Uncoupling cluster_0 Mitochondrial Intermembrane Space (High H+) cluster_2 Mitochondrial Matrix (Low H+) H+ H+ ATP_Synthase ATP Synthase H+->ATP_Synthase Proton Flow This compound This compound H+->this compound ETC Electron Transport Chain ETC->H+ Pumps H+ ATP ATP ATP_Synthase->ATP Synthesizes ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase Dinobuton_H This compound-H+ Dinobuton_H->this compound Deprotonation Mitochondrial Matrix (Low H+) Mitochondrial Matrix (Low H+) Dinobuton_H->Mitochondrial Matrix (Low H+) Transports H+ This compound->Dinobuton_H Protonation

Uncoupling of oxidative phosphorylation by this compound.

Metabolism

The metabolic fate of this compound has been studied in both plants and animals. The primary metabolic pathway involves the hydrolysis of the ester linkage, yielding its parent phenol, dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol).[1] This is followed by the reduction of the nitro groups to form amino derivatives.

In animals, such as rats, this compound is rapidly metabolized and excreted.[1] In plants, the metabolites can be conjugated with glucose to form glucosides.

Dinobuton_Metabolism This compound This compound Dinoseb Dinoseb (2-sec-butyl-4,6-dinitrophenol) This compound->Dinoseb Hydrolysis Amino_Metabolites Amino Metabolites Dinoseb->Amino_Metabolites Reduction of Nitro Groups Conjugates Conjugates (e.g., Glucosides) Amino_Metabolites->Conjugates Conjugation (in plants)

Simplified metabolic pathway of this compound.

Toxicology

The acute toxicity of this compound has been determined in animal studies. The oral LD50 in male and female rats is reported to be 59 mg/kg and 71 mg/kg, respectively.

SpeciesRouteToxicity ValueReference
Rat (male)OralLD50: 59 mg/kg
Rat (female)OralLD50: 71 mg/kg

Symptoms of dinitrophenol poisoning can include fatigue, thirst, sweating, and elevated temperature, which are consistent with the uncoupling of oxidative phosphorylation and the dissipation of energy as heat.

Experimental Protocol for Acute Oral Toxicity (General Guideline)

A standardized protocol, such as those from the Organisation for Economic Co-operation and Development (OECD) Test Guideline 401, would likely have been followed for determining the acute oral toxicity of this compound. A generalized workflow for such a study is as follows:

  • Animal Selection: Healthy, young adult laboratory animals of a single strain (e.g., Wistar rats) are selected and acclimated to laboratory conditions.

  • Dose Preparation: The test substance (this compound) is prepared in a suitable vehicle (e.g., corn oil) at various concentrations.

  • Administration: A single dose of the test substance is administered by gavage to fasted animals. A control group receives the vehicle only.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods (e.g., probit analysis).

Acute_Oral_Toxicity_Workflow start Start animal_selection Animal Selection and Acclimation start->animal_selection dose_prep Dose Preparation animal_selection->dose_prep administration Dose Administration (Gavage) dose_prep->administration observation Observation (14 days) - Mortality - Clinical Signs - Body Weight administration->observation necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis (LD50 Calculation) necropsy->data_analysis end End data_analysis->end

Generalized workflow for an acute oral toxicity study.

Environmental Fate

The environmental fate of a pesticide is crucial for assessing its potential impact on non-target organisms and ecosystems. Key aspects of this compound's environmental fate are summarized below.

Environmental CompartmentFate and Behavior
Soil This compound is expected to be immobile in soil due to its high estimated Koc value (6800). It is susceptible to photodegradation on soil surfaces, with one of the degradation products being dinoseb.[1]
Water Under alkaline conditions, this compound is expected to hydrolyze to dinoseb.[1]
Atmosphere In the atmosphere, vapor-phase this compound is degraded by reaction with hydroxyl radicals, with an estimated half-life of about 2 days.[1]

Experimental Protocol for Soil Degradation Study (General Guideline)

Studies to determine the rate of degradation of a pesticide in soil are typically conducted under controlled laboratory conditions following guidelines such as OECD Test Guideline 307. A general protocol would involve:

  • Soil Collection and Preparation: Representative soil samples are collected, sieved, and characterized (e.g., pH, organic matter content, texture).

  • Test Substance Application: Radiolabeled (e.g., 14C) this compound is applied to the soil samples at a known concentration.

  • Incubation: The treated soil samples are incubated under controlled conditions of temperature, moisture, and light (for photolysis studies) or darkness (for aerobic/anaerobic degradation).

  • Sampling and Analysis: At specified time intervals, soil samples are extracted and analyzed for the parent compound and its degradation products using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection.

  • Data Analysis: The rate of degradation (e.g., DT50, the time taken for 50% of the substance to degrade) is calculated using appropriate kinetic models.

Analytical Methods

The determination of this compound residues in various matrices like crops, soil, and water is essential for monitoring and regulatory purposes. While specific, detailed protocols for modern analytical techniques applied to this compound are scarce due to its discontinued (B1498344) use, general methods for dinitrophenol pesticides are applicable. These typically involve:

  • Extraction: The sample is extracted with an organic solvent.

  • Clean-up: The extract is purified to remove interfering substances using techniques like solid-phase extraction (SPE).

  • Analysis: The purified extract is analyzed by chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (MS) for sensitive and selective detection.

Conclusion

This compound, formerly available in commercial formulations like Acrex and Dessin, is a dinitrophenol pesticide that acts by uncoupling oxidative phosphorylation. While its use has been largely discontinued, understanding its chemical properties, mechanism of action, and toxicological profile remains relevant for historical exposure assessment and for the broader understanding of dinitrophenol pesticide toxicology. The available data indicates that this compound is moderately toxic and undergoes metabolism to dinoseb and other derivatives. Its environmental fate is characterized by limited mobility in soil and degradation through hydrolysis and photolysis. Further research into the specific composition of its historical commercial formulations and more detailed quantitative efficacy data would be necessary for a complete retrospective assessment.

References

Dinobuton as a dinitrophenol acaricide and fungicide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Dinitrophenol Acaricide and Fungicide

This technical guide provides a comprehensive overview of Dinobuton, a dinitrophenol-based pesticide, for an audience of researchers, scientists, and drug development professionals. It delves into its chemical and physical properties, mechanism of action, metabolic pathways, and toxicological profile. This document synthesizes available data to facilitate a deeper understanding of this compound's biological activity and potential applications in research and development.

Chemical and Physical Properties

This compound is the common name for 2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate.[1][2] It is a pale yellow crystalline solid that is practically insoluble in water but soluble in many organic solvents.[1][2][3] Commercial formulations of this compound are typically racemic mixtures of its two enantiomers, the R- and S-forms, stemming from a chiral center in its sec-butyl group.[4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name (2-butan-2-yl-4,6-dinitrophenyl) propan-2-yl carbonate[1]
CAS Number 973-21-7[1][3]
Molecular Formula C₁₄H₁₈N₂O₇[1][3]
Molecular Weight 326.30 g/mol [1][3]
Appearance Pale yellow solid[1]
Melting Point 56-57 °C[1]
Boiling Point 464.35 °C (estimate)[3]
Density 1.2731 g/cm³ (estimate)[3]
Vapor Pressure 0.0000011 mmHg[1]
Water Solubility Insoluble[3]
Solubility in Organic Solvents Soluble in aliphatic hydrocarbons, ethanol, and fatty oils; highly soluble in lower aliphatic ketones and aromatic hydrocarbons.[1]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

As a member of the dinitrophenol class of pesticides, this compound's primary mode of action is the uncoupling of oxidative phosphorylation in mitochondria.[4] This process disrupts the synthesis of ATP, the primary energy currency of the cell. This compound, being lipophilic, can readily pass through the inner mitochondrial membrane. It then acts as a protonophore, transporting protons (H⁺) from the intermembrane space back into the mitochondrial matrix, bypassing the ATP synthase enzyme complex. This dissipation of the proton gradient uncouples the electron transport chain from ATP synthesis. Consequently, the energy generated from the oxidation of substrates is released as heat rather than being used to produce ATP.[5] This disruption of cellular energy production is the basis for its acaricidal and fungicidal activity.

cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix H_plus_IMS H+ ATP_Synthase ATP Synthase H_plus_IMS->ATP_Synthase Flows through This compound This compound H_plus_IMS->this compound Carries H+ H_plus_Matrix H+ ATP ATP ADP ADP + Pi ADP->ATP_Synthase ETC Electron Transport Chain ETC->H_plus_IMS Pumps H+ ATP_Synthase->H_plus_Matrix Proton entry ATP_Synthase->ATP Synthesizes This compound->H_plus_Matrix

Caption: Mechanism of this compound as an uncoupler of oxidative phosphorylation.

Acaricidal and Fungicidal Activity

This compound is a non-systemic acaricide and fungicide with contact action.[1][4] It is primarily effective against the motile stages of spider mites and is also used to control powdery mildew on various crops.[1] Its application is common in the cultivation of fruits, vegetables, hops, and vines.[1]

Metabolism and Degradation

In both plants and animals, this compound is metabolized primarily through the hydrolysis of the carbonate ester linkage to yield its parent phenol, dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol).[2][6] Dinoseb itself is a potent dinitrophenol pesticide. Further metabolic transformations can occur, including the reduction of the nitro groups to form amino phenols and subsequent conjugation with glucose or other molecules.[1][6]

This compound This compound (C₁₄H₁₈N₂O₇) Hydrolysis Hydrolysis This compound->Hydrolysis Dinoseb Dinoseb (2-sec-butyl-4,6-dinitrophenol) Hydrolysis->Dinoseb Reduction Nitro Group Reduction Dinoseb->Reduction Amino_Metabolites Amino Metabolites (e.g., 2-amino-6-sec-butyl-4-nitrophenol) Reduction->Amino_Metabolites Conjugation Conjugation (e.g., with glucose) Amino_Metabolites->Conjugation

Caption: Metabolic pathway of this compound in plants and animals.

Toxicology

The acute toxicity of this compound has been evaluated in several animal models. The primary route of exposure is oral, with dermal and inhalation routes also being of concern. The toxic effects are consistent with its mechanism of action as an uncoupler of oxidative phosphorylation and can include hyperthermia, tachycardia, and in severe cases, liver and kidney damage.[7]

Table 2: Acute Toxicity of this compound

Test OrganismRoute of AdministrationLD₅₀ / LC₅₀Source(s)
Rat (male)Oral59 mg/kg[8]
Rat (female)Oral71 mg/kg[8]
RatOral140 mg/kg[9][10]
RabbitDermal> 3200 mg/kg[2][10]
RatInhalation (4h)0.08 mg/L (80 mg/m³)[1][2][7][10]

Experimental Protocols

Detailed experimental protocols for the efficacy and toxicity testing of this compound are not extensively available in the public domain. However, standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically employed for the evaluation of pesticides.

Generalized Protocol for Acute Oral Toxicity Testing (based on OECD Guideline 423)

This protocol outlines a stepwise procedure to determine the acute oral toxicity of a substance.

  • Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used. Animals are randomly assigned to treatment groups.

  • Housing and Feeding: Animals are housed in appropriate cages under standard laboratory conditions (temperature, humidity, light cycle). Standard laboratory diet and drinking water are provided ad libitum, with a brief fasting period before and after administration of the test substance.

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Procedure: A stepwise procedure is used where the outcome of dosing a group of animals at one dose level determines the dose for the next group. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior), and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The number of animals that die within each dose group is recorded, and the LD₅₀ is estimated based on the results of the stepwise dosing.

start Start acclimatization Animal Acclimatization start->acclimatization grouping Random Assignment to Groups acclimatization->grouping fasting Fasting grouping->fasting dosing Dose Administration (Gavage) fasting->dosing observation Observation (14 days) - Mortality - Clinical Signs - Body Weight dosing->observation necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis and LD₅₀ Estimation necropsy->data_analysis end End data_analysis->end

Caption: Generalized workflow for an acute oral toxicity study.

Generalized Protocol for Acaricide and Fungicide Efficacy Testing

Efficacy trials are conducted to determine the effectiveness of a pesticide against a target pest under controlled conditions.

  • Test System: For acaricidal testing, this could involve infested leaves or whole plants. For fungicidal testing against powdery mildew, susceptible host plants are used.

  • Pest/Pathogen Culture: A healthy and uniform culture of the target mite species or powdery mildew fungus is maintained.

  • Infestation/Inoculation: Test plants or leaf discs are artificially infested with a known number of mites or inoculated with a spore suspension of the powdery mildew fungus.

  • Treatment Application: The test substance (this compound) is formulated at various concentrations and applied to the infested/inoculated plants, typically as a foliar spray to the point of runoff. A negative control (water or vehicle spray) and a positive control (a standard commercial pesticide) are included.

  • Incubation: Treated plants are maintained in a controlled environment (greenhouse or growth chamber) with optimal conditions for the development of the pest or disease.

  • Efficacy Assessment:

    • Acaricide: Mite mortality is assessed at specific time intervals after treatment. The number of live and dead mites is counted.

    • Fungicide: Disease severity is rated on a standardized scale (e.g., percentage of leaf area covered by mildew) at specific intervals after inoculation.

  • Data Analysis: The data are statistically analyzed to determine the efficacy of the different concentrations of the test substance compared to the controls. The EC₅₀ (effective concentration to control 50% of the pest/disease) can be calculated.

Conclusion

References

The Environmental Fate and Mobility of Dinobuton: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinobuton, a dinitrophenol pesticide, has been utilized as a non-systemic acaricide and fungicide. Understanding its behavior in the environment is critical for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the environmental fate and mobility of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its transformation and movement through environmental compartments.

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its inherent physicochemical properties. These properties influence its solubility in water, potential for volatilization, and its tendency to sorb to soil and sediment. A summary of these key properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₈N₂O₇[1]
Molecular Weight 326.30 g/mol [1]
Physical State Pale yellow solid[1]
Melting Point 56-62 °C[1]
Vapor Pressure 1.1 x 10⁻⁶ mm Hg (at 25 °C)[1]
Water Solubility Practically insoluble (1 mg/L at 20 °C)[1]
Log Kow (Octanol-Water Partition Coefficient) 3.94 (estimated)[1]

Environmental Degradation

This compound is subject to transformation in the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and biodegradation. These degradation pathways are crucial in determining its persistence and the nature of its residues in the environment.

Hydrolysis

Hydrolysis is a primary degradation pathway for this compound, particularly under alkaline conditions, leading to the formation of its more toxic metabolite, dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol).[1] To prevent hydrolysis, alkaline components must be avoided in its formulation.[1]

Table 1: Hydrolysis Half-life of this compound

pHTemperature (°C)Half-life (DT₅₀)
22215 days
72217 days
11224 hours

Experimental Protocol: Hydrolysis Study (Based on OECD Guideline 111)

A standardized approach to determining the rate of hydrolysis as a function of pH involves the following steps:

  • Test Substance Preparation: A sterile aqueous solution of this compound, typically radiolabeled (e.g., with ¹⁴C), is prepared in purified water.

  • Buffer Solutions: Sterile buffer solutions are prepared for a range of pH values, typically pH 4 (acidic), pH 7 (neutral), and pH 9 (alkaline).

  • Incubation: The this compound solution is added to the buffer solutions and incubated in the dark at a constant temperature (e.g., 22 °C or 50 °C to accelerate the study).

  • Sampling: Aliquots are taken at various time intervals.

  • Analysis: The concentration of the parent compound and its degradation products are determined using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the parent compound against time. The half-life (DT₅₀) is then calculated from the first-order rate constant.

Photolysis

This compound is susceptible to photodegradation when exposed to sunlight, both in the atmosphere and on surfaces such as soil and plant foliage.[1] The primary photoproduct identified is dinoseb.[1]

Table 2: Photodegradation of this compound

MediumLight SourceHalf-life (DT₅₀)Reference
Vapor-phase (atmosphere)Photochemically produced hydroxyl radicals~2 days (estimated)[1]
Aqueous Solution (UV light at 365 nm)UV light< 30 minutes
Bean FoliageSunlightFormation of dinoseb and other unknown products[1][2]

Experimental Protocol: Aqueous Photolysis (Based on OECD Guideline 316)

The quantum yield and half-life of a chemical due to direct photolysis in water can be determined as follows:

  • Solution Preparation: A solution of the test substance in purified, sterile water is prepared. The concentration is chosen to be high enough for accurate analysis but low enough to avoid light-screening effects.

  • Light Source: A well-characterized light source that simulates environmental sunlight (e.g., a xenon arc lamp with filters) is used. The spectral irradiance of the light source is measured.

  • Actinometry: A chemical actinometer with a known quantum yield is used to determine the photon flux of the light source.

  • Irradiation: The test solution and the actinometer solution are irradiated in parallel under identical conditions (temperature, stirring).

  • Analysis: The concentration of the test substance and the actinometer are measured at different time intervals using a suitable analytical method (e.g., HPLC-UV).

  • Quantum Yield Calculation: The photochemical quantum yield is calculated from the rate of degradation of the test substance, its molar absorption coefficient, and the measured photon flux.

  • Environmental Half-life Estimation: The environmental half-life can then be estimated for specific geographic locations and seasons using the calculated quantum yield and solar irradiance data.

Biodegradation

Biodegradation plays a significant role in the environmental fate of this compound, particularly under anaerobic conditions. Microbial populations in soil and other environmental matrices can metabolize this compound.

Table 3: Biodegradation of this compound

SystemConditionsObserved DegradationReference
Bovine Ruminal FluidAnaerobicRapidly metabolized[1]
SoilNot specifiedExpected to biodegrade[3]

Experimental Protocol: Soil Biodegradation (Based on OECD Guideline 307)

To assess the rate of aerobic and anaerobic transformation of a chemical in soil, the following procedure is typically followed:

  • Soil Selection: Representative agricultural soils are collected and characterized for properties such as texture, organic carbon content, pH, and microbial biomass.

  • Test Substance Application: Radiolabeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation:

    • Aerobic: The treated soil is incubated in the dark at a constant temperature and moisture content, with a continuous supply of air. Evolved ¹⁴CO₂ is trapped to measure mineralization.

    • Anaerobic: The soil is incubated under aerobic conditions for a period, then flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

  • Sampling and Extraction: Soil samples are taken at various time intervals and extracted with appropriate solvents.

  • Analysis: The parent compound and its metabolites in the soil extracts are separated, identified, and quantified using techniques like HPLC with radiometric detection and LC-MS.

  • Data Analysis: The rate of degradation of this compound is modeled to determine its half-life (DT₅₀) in soil under both aerobic and anaerobic conditions. The formation and decline of major metabolites are also quantified.

Environmental Mobility

The mobility of this compound in the environment dictates its potential to contaminate groundwater and move between different environmental compartments.

Soil Mobility and Adsorption

This compound is expected to be immobile in soil due to its strong adsorption to soil particles.[1] This is indicated by its high estimated organic carbon-normalized sorption coefficient (Koc).

Table 4: Soil Adsorption of this compound

ParameterValueInterpretationReference
Koc (Organic Carbon-Normalized Sorption Coefficient) 6,800 L/kg (estimated)Immobile[1]

Experimental Protocol: Soil Adsorption/Desorption (Based on OECD Guideline 106)

The batch equilibrium method is commonly used to determine the soil adsorption coefficient (Kd) and subsequently the Koc:

  • Soil and Solution Preparation: Several soil types with varying organic carbon content and texture are used. A solution of radiolabeled this compound in 0.01 M CaCl₂ is prepared.

  • Equilibration: The this compound solution is added to the soil samples in centrifuge tubes. The tubes are then shaken in the dark at a constant temperature until equilibrium is reached.

  • Phase Separation: The soil suspension is centrifuged to separate the solid and aqueous phases.

  • Analysis: The concentration of this compound in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

  • Kd and Koc Calculation: The adsorption coefficient (Kd) is calculated as the ratio of the concentration in soil to the concentration in water at equilibrium. The Koc is then calculated by normalizing Kd to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).

  • Desorption: The supernatant is replaced with a fresh solution without the test substance, and the process is repeated to assess the potential for desorption.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to concentrations in the organism that are higher than in the surrounding medium.

This compound is predicted to have a high potential for bioconcentration in aquatic organisms based on its estimated bioconcentration factor (BCF).[1]

Table 5: Bioaccumulation Potential of this compound

ParameterValueInterpretationReference
BCF (Bioconcentration Factor) 580 (estimated)High potential for bioaccumulation[1]

Experimental Protocol: Bioaccumulation in Fish (Based on OECD Guideline 305)

The potential for a substance to bioconcentrate in fish is typically assessed through a flow-through fish test:

  • Test Organism: A suitable fish species, such as rainbow trout or zebrafish, is selected.

  • Exposure Phase (Uptake): Fish are exposed to a constant, low concentration of radiolabeled this compound in a flow-through system for an extended period (e.g., 28 days). Water and fish tissue samples are collected at regular intervals.

  • Depuration Phase: After the exposure phase, the fish are transferred to clean, flowing water and held for a period to measure the rate of elimination of the substance. Fish tissue samples are collected during this phase as well.

  • Analysis: The concentration of this compound and its metabolites are measured in the fish tissue and water samples.

  • BCF Calculation: The bioconcentration factor is calculated as the ratio of the concentration of the substance in the fish at steady-state to the concentration in the water. A kinetic BCF can also be calculated from the uptake and depuration rate constants.

Visualizing Environmental Fate and Mobility

Degradation Pathway of this compound

The primary degradation pathway of this compound involves hydrolysis to dinoseb, followed by the reduction of the nitro groups to form various amino-phenolic compounds.

Dinobuton_Degradation This compound This compound Dinoseb Dinoseb (2-sec-butyl-4,6-dinitrophenol) This compound->Dinoseb Hydrolysis / Photolysis Amino_Nitro_Phenols Amino-Nitro-Phenols (e.g., 2-amino-6-sec-butyl-4-nitrophenol) Dinoseb->Amino_Nitro_Phenols Reduction Diamino_Phenol Diamino-Phenol (2,4-diamino-6-sec-butylphenol) Amino_Nitro_Phenols->Diamino_Phenol Further Reduction

Degradation pathway of this compound.

Experimental Workflow for Environmental Fate Assessment

A generalized workflow for assessing the environmental fate of a pesticide like this compound involves a series of standardized laboratory studies.

Environmental_Fate_Workflow cluster_degradation Degradation Studies cluster_mobility Mobility Studies cluster_bioaccumulation Bioaccumulation Studies cluster_output Endpoint Determination Hydrolysis Hydrolysis (OECD 111) DT50 Degradation Half-lives (DT₅₀) Hydrolysis->DT50 Photolysis Photolysis (OECD 316) Photolysis->DT50 Biodegradation_Soil Soil Biodegradation (OECD 307) Biodegradation_Soil->DT50 Soil_Sorption Soil Adsorption/Desorption (OECD 106) Koc Soil Sorption Coefficient (Koc) Soil_Sorption->Koc Bioaccumulation_Fish Bioaccumulation in Fish (OECD 305) BCF Bioconcentration Factor (BCF) Bioaccumulation_Fish->BCF

Experimental workflow for environmental fate.

Conceptual Model of this compound's Environmental Mobility

This diagram illustrates the key processes governing the movement and fate of this compound in the environment.

Dinobuton_Mobility cluster_soil Soil Compartment cluster_water Water Compartment cluster_air Air Compartment cluster_biota Biota Dinobuton_Application This compound Application (Soil/Foliage) Dinobuton_Soil This compound in Soil Dinobuton_Application->Dinobuton_Soil Dinobuton_Air This compound in Air (Vapor & Particulate) Dinobuton_Application->Dinobuton_Air Volatilization (minor) Adsorption Strong Adsorption (Koc ≈ 6800) Dinobuton_Soil->Adsorption Biodegradation Biodegradation Dinobuton_Soil->Biodegradation Leaching Limited Leaching Dinobuton_Soil->Leaching Dinobuton_Water This compound in Water Leaching->Dinobuton_Water Hydrolysis Hydrolysis to Dinoseb Dinobuton_Water->Hydrolysis Photolysis_Water Photolysis Dinobuton_Water->Photolysis_Water Adsorption_Sediment Adsorption to Sediment Dinobuton_Water->Adsorption_Sediment Aquatic_Organisms Aquatic Organisms Dinobuton_Water->Aquatic_Organisms Photolysis_Air Atmospheric Photolysis (DT₅₀ ≈ 2 days) Dinobuton_Air->Photolysis_Air Deposition Deposition Dinobuton_Air->Deposition Deposition->Dinobuton_Soil Deposition->Dinobuton_Water Bioaccumulation High Bioaccumulation (BCF ≈ 580) Aquatic_Organisms->Bioaccumulation

Conceptual model of this compound's mobility.

Conclusion

The environmental fate of this compound is characterized by several key processes. It is susceptible to hydrolysis, especially in alkaline waters, and photodegradation in the presence of sunlight. While biodegradation is expected to occur, particularly under anaerobic conditions, specific degradation rates in soil and water are not well-documented in publicly available literature. Due to its high estimated Koc value, this compound is predicted to be immobile in soil, with a low potential for leaching into groundwater. However, its estimated BCF suggests a high potential for bioaccumulation in aquatic organisms. The primary degradation product of concern is dinoseb, which is known to be more toxic than the parent compound. Further research to obtain empirical data on soil degradation half-lives and photolysis quantum yield would allow for a more refined environmental risk assessment of this compound.

References

Dinobuton as an Uncoupler of Oxidative Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinobuton, a dinitrophenol-based pesticide, functions as a potent metabolic agent by uncoupling oxidative phosphorylation.[1] This guide provides a comprehensive technical overview of its core mechanism of action, supported by quantitative data on its active metabolite, detailed experimental protocols for its evaluation, and visualizations of the relevant biological and experimental processes. While primarily used as an acaricide and fungicide, its biochemical properties as a protonophore make it a subject of interest for studying mitochondrial bioenergetics.[1][2]

This compound itself is metabolized in vivo to 2-sec-butyl-4,6-dinitrophenol (Dinoseb), which is a classical uncoupler of oxidative phosphorylation.[3] The biological activity of this compound is therefore largely attributable to the actions of its metabolite, Dinoseb (B1670700).

Chemical and Physical Properties
PropertyValueReference
IUPAC Name (2-butan-2-yl-4,6-dinitrophenyl) propan-2-yl carbonate[PubChem]
Synonyms Acrex, Dessin, UC 19786[PubChem]
CAS Number 973-21-7[PubChem]
Molecular Formula C₁₄H₁₈N₂O₇[PubChem]
Molecular Weight 326.30 g/mol [PubChem]
Appearance Yellow solid[Wikipedia]
Solubility Practically insoluble in water[Wikipedia]
Isomerism Commercial formulations are typically racemic mixtures of two enantiomers.[2]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action for this compound, mediated by its active metabolite Dinoseb, is the uncoupling of the electron transport chain (ETC) from ATP synthesis in the mitochondria.[3] As a member of the dinitrophenol family, Dinoseb acts as a protonophore, a lipophilic weak acid that transports protons across the inner mitochondrial membrane, dissipating the crucial proton motive force.[3][4]

Normally, the ETC pumps protons (H⁺) from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient. This gradient, or proton motive force, drives protons back into the matrix through ATP synthase, powering the synthesis of ATP.[5]

Dinoseb disrupts this process by creating an alternative pathway for proton re-entry, effectively short-circuiting the ATP synthase.[3] The energy stored in the proton gradient is consequently released as heat rather than being harnessed for ATP production.[4] This leads to an increase in oxygen consumption as the ETC attempts to compensate for the reduced ATP yield by oxidizing more substrate, while ATP synthesis is significantly inhibited.[3][6]

cluster_IMM Inner Mitochondrial Membrane (IMM) cluster_Proton_Flow cluster_Uncoupling cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space ETC Electron Transport Chain (ETC) (Complexes I-IV) Proton_Pump H⁺ H2O H₂O ETC->H2O ATP_Synthase ATP Synthase Dinoseb This compound Dinoseb (Protonophore) ATP ATP ATP_Synthase->ATP Synthesis Protons_IMS High [H⁺] Proton_Pump->Protons_IMS Pumping Proton_Return H⁺ Proton_Return->ATP_Synthase Flow Proton_Leak H⁺ Dinoseb->Proton_Leak Proton_Leak->Dinoseb Transport Proton_Leak->H2O Energy lost as Heat NADH NADH + H⁺ NADH->ETC e⁻ O2 O₂ O2->ETC e⁻ acceptor ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase

Caption: Mechanism of this compound/Dinoseb as a protonophore uncoupler.

Quantitative Data (for Dinoseb)

The following data pertains to Dinoseb, the active metabolite of this compound. These values provide a quantitative measure of its potent uncoupling activity.

ParameterValueSystemReference
Half-maximal stimulation of O₂ uptake 0.28 µMIsolated rat liver mitochondria[7]
Half-maximal stimulation of O₂ uptake 2.8 - 5.8 µMPerfused rat liver[7]
Half-maximal inhibition of gluconeogenesis 3.04 - 5.97 µMPerfused rat liver[7]
Half-maximal inhibition of ureagenesis 3.04 - 5.97 µMPerfused rat liver[7]

Experimental Protocols

The assessment of mitochondrial uncoupling activity involves several key experimental approaches. These protocols are standardized for evaluating compounds like this compound/Dinoseb.

Measurement of Oxygen Consumption Rate (OCR)

This is the most direct method to quantify the effect of an uncoupler. Instruments like the Seahorse XF Analyzer or Clark-type electrodes are commonly used.[8] The assay, often called a "Mito Stress Test," involves the sequential addition of mitochondrial inhibitors and the test compound to measure key parameters of mitochondrial respiration.[8][9]

Protocol Outline:

  • Cell/Mitochondria Preparation: Plate cells in a specialized microplate (e.g., Seahorse XF plate) and allow them to adhere, or prepare a suspension of isolated mitochondria.[8][10]

  • Basal Respiration: Measure the baseline OCR of the cells or mitochondria.[9]

  • ATP-Linked Respiration: Inject Oligomycin , an ATP synthase inhibitor. The resulting decrease in OCR represents the portion of respiration coupled to ATP synthesis.[8][9]

  • Maximal Respiration: Inject the uncoupling agent (e.g., This compound/Dinoseb or a positive control like FCCP). This collapses the proton gradient and forces the ETC to work at its maximum rate, revealing the maximal OCR.[8][9] The difference between maximal and basal respiration is the spare respiratory capacity.[8]

  • Non-Mitochondrial Respiration: Inject a mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down all mitochondrial respiration. The remaining OCR is non-mitochondrial.[8][9]

Start Start: Measure Basal OCR Inject_Oligo Inject Oligomycin Start->Inject_Oligo Measure_ATP_OCR Measure ATP-linked OCR Inject_Oligo->Measure_ATP_OCR Inject_Uncoupler Inject this compound (or FCCP) Measure_ATP_OCR->Inject_Uncoupler Measure_Max_OCR Measure Maximal OCR Inject_Uncoupler->Measure_Max_OCR Inject_Rot_AA Inject Rotenone & Antimycin A Measure_Max_OCR->Inject_Rot_AA Measure_NonMito_OCR Measure Non- Mitochondrial OCR Inject_Rot_AA->Measure_NonMito_OCR End End Measure_NonMito_OCR->End

Caption: Experimental workflow for a mitochondrial stress test (OCR measurement).

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Uncouplers cause a dose-dependent decrease in the mitochondrial membrane potential. This can be monitored using cationic fluorescent dyes that accumulate in the mitochondria driven by the negative potential.[5][11][12]

Common Probes: TMRM (Tetramethylrhodamine, methyl ester), TMRE (Tetramethylrhodamine, ethyl ester), JC-1.[13][14][15]

Protocol Outline:

  • Cell Culture: Grow cells on a suitable imaging plate (e.g., glass-bottom dish).

  • Dye Loading: Incubate cells with the fluorescent probe (e.g., TMRM) under conditions that allow it to accumulate in active mitochondria.[13]

  • Baseline Imaging: Acquire baseline fluorescence images using a fluorescence microscope. Healthy, polarized mitochondria will exhibit bright fluorescence.[12]

  • Compound Addition: Add this compound at various concentrations to the cells.

  • Time-Lapse Imaging: Monitor the fluorescence intensity over time. A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane.[15]

  • Positive Control: Use a known uncoupler like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control to induce complete depolarization.[5][11]

cluster_Healthy Healthy Mitochondrion (Polarized) cluster_Uncoupled Uncoupled Mitochondrion (Depolarized) Healthy_Mito High ΔΨm (Negative Inside) Fluo_High High Fluorescence Healthy_Mito->Fluo_High Results in This compound Add this compound (Uncoupler) Healthy_Mito->this compound Treated with TMRM_In TMRM Dye TMRM_In->Healthy_Mito Accumulates Uncoupled_Mito Low ΔΨm Fluo_Low Low Fluorescence Uncoupled_Mito->Fluo_Low Results in TMRM_Out TMRM Dye TMRM_Out->Uncoupled_Mito Disperses This compound->Uncoupled_Mito

Caption: Logic of mitochondrial membrane potential assay using a fluorescent dye.

Measurement of ATP Synthesis

As uncoupling directly inhibits ATP production, quantifying cellular ATP levels is a key indicator of this compound's effect. Luciferase-based assays are highly sensitive for this purpose.

Protocol Outline:

  • Cell Treatment: Incubate cells in culture with varying concentrations of this compound for a defined period.

  • Cell Lysis: Lyse the cells to release the intracellular ATP.

  • Luciferase Reaction: Add a reagent containing luciferin (B1168401) and luciferase.

  • Luminescence Measurement: In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. Measure the luminescence using a luminometer.

  • Data Analysis: A decrease in luminescence in this compound-treated cells compared to untreated controls indicates an inhibition of ATP synthesis. Normalize ATP levels to total protein content or cell number.

Conclusion

This compound, primarily through its active metabolite Dinoseb, is a potent uncoupler of oxidative phosphorylation. It acts as a protonophore, disrupting the mitochondrial membrane potential, increasing oxygen consumption, and inhibiting ATP synthesis. The quantitative data for Dinoseb confirms its high potency at sub-micromolar concentrations in isolated mitochondria. The experimental protocols detailed herein provide a robust framework for researchers to investigate and quantify the bioenergetic effects of this compound and other potential mitochondrial uncouplers. This understanding is crucial not only for assessing its toxicological profile but also for its application as a chemical tool in metabolic research.

References

An In-depth Technical Guide to the History and Use of Dinobuton in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dinobuton, a dinitrophenol derivative, was historically utilized in agriculture as a non-systemic acaricide and fungicide. Its primary applications included the control of spider mites and powdery mildew on a variety of crops such as apples, cotton, and vegetables. The mode of action of this compound involves the uncoupling of oxidative phosphorylation, a critical process for energy production in living organisms. This disruption of the proton gradient across the inner mitochondrial membrane leads to a rapid depletion of cellular energy, ultimately causing the death of the target pests. While effective, the use of this compound has been largely discontinued (B1498344) in many regions, including the European Union, due to toxicological and environmental concerns. This guide provides a comprehensive overview of the history of this compound's use, its chemical properties, mechanism of action, metabolism, and toxicological profile, supported by available quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

This compound is the common name for the chemical compound 2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate. Its key properties are summarized in the table below.

PropertyValue
IUPAC Name (2-butan-2-yl-4,6-dinitrophenyl) propan-2-yl carbonate[1]
CAS Registry Number 973-21-7[1]
Molecular Formula C₁₄H₁₈N₂O₇[1]
Molecular Weight 326.30 g/mol [1]
Appearance Pale yellow crystalline solid[1]
Melting Point 56-57 °C
Water Solubility Insoluble[1]
Synonyms Acrex, Dessin, Drawinol, Dinofen, Kasebon, Sytasol, Talan, UC 19786[1]

History of Use in Agriculture

This compound was developed as a pesticide to combat common agricultural pests. It was formulated as wettable powders (50%), aqueous suspensions (50%), and emulsifiable concentrates (30%) for application.[1]

Primary Uses:

  • Acaricide: It was principally used to control the motile stages of spider mites in fruit orchards, vegetable crops, hops, and vineyards.[1]

  • Fungicide: this compound was also effective against powdery mildew on pome fruits (like apples) and cucumbers.[1]

A common application rate for controlling red spider mites and powdery mildew on apples, cotton, and vegetables was 0.05%.[1] However, its use has been discontinued in many jurisdictions, and it is not approved for use in the European Union.[1]

Mode of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action for this compound and other dinitrophenols is the uncoupling of oxidative phosphorylation in the mitochondria of cells. This process is crucial for the production of ATP, the main energy currency of the cell.

Signaling Pathway Diagram:

G cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) (Complexes I-IV) ETC->Proton_Gradient Pumps H⁺ Matrix Mitochondrial Matrix ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Drives ATP synthesis IMS Intermembrane Space Heat Heat Proton_Gradient->Heat Energy released as heat NADH NADH NADH->ETC e⁻ O2 O₂ O2->ETC e⁻ acceptor ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->Proton_Gradient Dissipates gradient

Caption: Mechanism of this compound as an uncoupler of oxidative phosphorylation.

As a lipophilic molecule, this compound can readily pass through the inner mitochondrial membrane. It acts as a protonophore, picking up protons (H⁺) from the intermembrane space and releasing them into the mitochondrial matrix, effectively creating a "short circuit" for the proton gradient. This bypasses the ATP synthase complex, meaning the energy stored in the proton gradient is not used to produce ATP but is instead dissipated as heat. The cell's attempt to compensate for the lack of ATP by increasing the rate of electron transport leads to increased oxygen consumption and metabolic rate, but without the corresponding energy production, leading to cellular death.

Metabolism

This compound is metabolized in both plants and animals. The primary metabolic pathway is the hydrolysis of the ester linkage to form dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol), which is also a toxic compound.

Metabolic Pathway Diagram:

G This compound This compound Dinoseb Dinoseb (2-sec-butyl-4,6-dinitrophenol) This compound->Dinoseb Hydrolysis Amino_Phenols Amino-phenols (e.g., 4-amino-6-nitro-2-sec-butylphenol, 6-amino-4-nitro-2-sec-butylphenol) Dinoseb->Amino_Phenols Reduction of nitro group Conjugates Conjugates (e.g., β-glucosides) Dinoseb->Conjugates Diaminophenol Diaminophenol Amino_Phenols->Diaminophenol Further reduction Amino_Phenols->Conjugates

Caption: Simplified metabolic pathway of this compound.

Studies have shown that in rats and mice, orally administered this compound is rapidly hydrolyzed.[1] In rats, almost the entire dose is excreted within 72 hours.[1] In plants, such as bean stems, this compound is converted to dinoseb and its amino-phenol derivatives, which are then found in conjugated forms like β-glucosides.[1] Twenty-eight days after topical application to apple fruits, about 75% of the this compound was lost, with metabolites like 2-amino-6-sec-butyl-4-nitrophenol being detected in the peel.[1]

Toxicological Profile

This compound exhibits moderate to high acute toxicity in mammals. The primary effects of dinitrophenol poisoning include hyperthermia, liver and kidney injury, and cardiovascular effects.

OrganismTest TypeValue
Rat (male)Oral LD₅₀59 mg/kg bw
Rat (female)Oral LD₅₀71 mg/kg bw
DogNOAEL4.5 mg/kg daily[1]
Scaly CarpLC₅₀ (effect on peroxidase activity)0.1 to 0.01 of mean LC₅₀[1]

LD₅₀ (Lethal Dose, 50%): The dose that is lethal to 50% of the test population. NOAEL (No-Observed-Adverse-Effect Level): The highest dose at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects.

Environmental Fate

This compound is considered to be immobile in soil. Its degradation in the environment is influenced by factors such as sunlight and microbial activity.

Environmental CompartmentProcessHalf-life / Fate
Atmosphere Vapor-phase reaction with hydroxyl radicals~2 days[1]
Soil PhotodegradationDecomposes in sunlight to products including dinoseb[1]
Soil BiodegradationRapidly degraded under anaerobic conditions (e.g., in ruminal fluid)[1]
Water HydrolysisHydrolyzed under alkaline conditions to dinoseb[1]

Experimental Protocols

Residue Analysis

A historical method for the analysis of this compound residues involves column chromatography followed by colorimetric measurement.

Experimental Workflow Diagram:

G Start Sample Preparation (e.g., homogenization of fruit) Extraction Extraction with organic solvent Start->Extraction Cleanup Column Chromatography (Alumina column) Extraction->Cleanup Hydrolysis Alkaline Hydrolysis (to convert this compound to Dinoseb) Cleanup->Hydrolysis Measurement Colorimetric Measurement (at 378 nm) Hydrolysis->Measurement Result Quantification of this compound Measurement->Result

Caption: Workflow for historical this compound residue analysis.

Methodology:

  • Sample Preparation: A representative sample of the agricultural commodity (e.g., fruit, vegetable) is homogenized.

  • Extraction: The homogenized sample is extracted with a suitable organic solvent to isolate the pesticide residues.

  • Cleanup: The extract is passed through an alumina (B75360) column to remove interfering substances.

  • Hydrolysis: The cleaned extract is subjected to alkaline hydrolysis to convert any this compound present to its metabolite, dinoseb.

  • Colorimetric Measurement: The concentration of the resulting dinoseb is determined spectrophotometrically by measuring its absorbance at 378 nm.[1] The amount of this compound in the original sample is then calculated based on the amount of dinoseb measured.

Modern analytical methods for pesticide residue analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer higher sensitivity and selectivity. A general workflow using these techniques is described below.

Modern Analytical Workflow Diagram:

G Start Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile, Salts) Start->Extraction Cleanup Dispersive Solid-Phase Extraction (d-SPE) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Cleanup->Analysis Result Identification and Quantification Analysis->Result

Caption: Modern workflow for pesticide residue analysis.

Metabolism Studies (In Vivo)

The metabolism of this compound can be investigated in laboratory animals, such as rats, using radiolabeled compounds.

Methodology:

  • Dosing: A known dose of radiolabeled this compound (e.g., [¹⁴C]-Dinobuton) is administered to the test animals (e.g., orally).

  • Sample Collection: Urine and feces are collected over a period of time (e.g., 72 hours).

  • Extraction: Metabolites are extracted from the collected samples.

  • Separation and Identification: The extracted metabolites are separated using techniques like Thin-Layer Chromatography (TLC) and identified using spectroscopic methods.

  • Quantification: The amount of radioactivity in each metabolite is measured to determine the metabolic profile.[1]

Conclusion

This compound was an effective acaricide and fungicide whose use in agriculture has declined due to its toxicological and environmental profile. Its mode of action as an uncoupler of oxidative phosphorylation is a well-understood mechanism that leads to rapid pest mortality. While historical analytical methods were sufficient for their time, modern techniques provide far greater sensitivity and specificity for residue analysis. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and scientists interested in the history and properties of this dinitrophenol pesticide.

References

Dinobuton: A Technical and Regulatory Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Regulatory Status, Toxicological Profile, and Analytical Methodologies in the European Union and the United Kingdom

Executive Summary

This technical guide provides a comprehensive overview of the regulatory status, toxicological properties, and analytical methods pertaining to Dinobuton. This compound, a dinitrophenol pesticide, is not approved for use as an active substance in plant protection products in either the European Union (EU) or the United Kingdom (UK). This document is intended for researchers, scientists, and drug development professionals, offering detailed data and methodologies to support research and risk assessment activities. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams.

Regulatory Status in the European Union and the United Kingdom

The use of this compound in plant protection products is not authorized in the European Union or the United Kingdom.

  • European Union: this compound is not included in the list of approved active substances under Regulation (EC) No 1107/2009.[1] This regulation governs the placing of plant protection products on the market in the EU. Consequently, no plant protection products containing this compound can be legally sold or used within the EU. The default Maximum Residue Level (MRL) for this compound in or on food and feed commodities is set at the limit of determination, which is typically 0.01 mg/kg, as stipulated by Regulation (EC) No 396/2005.[2]

  • United Kingdom: Following its departure from the EU, the UK has established its own independent pesticide regulatory regime. This compound is not an approved active substance in Great Britain and is therefore not permitted for use in plant protection products.[3] The MRLs for pesticides in the UK are managed by the Health and Safety Executive (HSE), and for this compound, the default MRL of 0.01 mg/kg is applicable.

Toxicological Profile

This compound is classified as moderately toxic to mammals. Its primary mechanism of toxicity is the uncoupling of oxidative phosphorylation.

Mammalian Toxicology

The available toxicological data for this compound are summarized in the tables below.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationValueUnitsReference
RatOral140mg/kg bw[2]
RabbitDermal>3200mg/kg bw[2]
RatInhalation (4h)0.08 (80)mg/L (mg/m³)[2][4]

Table 2: Subchronic Toxicity of this compound

SpeciesStudy DurationNOAELUnitsEffects ObservedReference
Dog-4.5mg/kg bw/dayWeight loss at high doses[4]
Ecotoxicology

This compound is considered to be highly toxic to aquatic life.

Table 3: Ecotoxicity of this compound

OrganismTest TypeValueUnitsClassificationReference
FishAcute--High[3]
Aquatic InvertebratesAcute---
Algae----

Data for specific species and endpoints (e.g., LC50, EC50) are limited in the readily available literature.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound, like other dinitrophenols, acts as an uncoupler of oxidative phosphorylation in mitochondria. This process disrupts the synthesis of ATP, the primary energy currency of the cell.

cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) protons_intermembrane Protons (H+) in Intermembrane Space ETC->protons_intermembrane ATPsynthase ATP Synthase ATP ATP ATPsynthase->ATP protons_matrix_start Protons (H+) in Matrix protons_matrix_start->ETC Pumped by ETC This compound This compound protons_matrix_start->this compound Releases H+ protons_intermembrane->ATPsynthase Proton Motive Force protons_intermembrane->this compound ADP_Pi ADP + Pi ADP_Pi->ATPsynthase Dinobuton_H This compound-H+ This compound->Dinobuton_H Dinobuton_H->protons_matrix_start Transports H+ across membrane Heat Heat Dinobuton_H->Heat Sample Sample (e.g., fruit, soil, water) Extraction Extraction (e.g., QuEChERS, LLE) Sample->Extraction Cleanup Cleanup (e.g., SPE, d-SPE) Extraction->Cleanup Analysis Analysis (GC-MS/MS or LC-MS/MS) Cleanup->Analysis Quantification Quantification Analysis->Quantification

References

An In-depth Technical Guide to the Hydrolysis of Dinobuton to Dinoseb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of dinobuton, a dinitrophenol acaricide and fungicide, to its more toxic metabolite, dinoseb (B1670700). This transformation is of significant interest in environmental science, toxicology, and regulatory affairs due to the differing biological activities and environmental fates of the two compounds. This document outlines the chemical principles of the hydrolysis reaction, presents a framework for its kinetic analysis, details experimental protocols for monitoring the conversion, and discusses the analytical techniques involved. While specific kinetic data for this compound hydrolysis is not widely available in public literature, this guide offers a robust framework for researchers to conduct such studies.

Introduction

This compound (2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate) is a pesticide that exerts its biological activity through contact action. However, its utility is shadowed by its propensity to hydrolyze into dinoseb (2-sec-butyl-4,6-dinitrophenol).[1] Dinoseb is a well-documented toxicant, known to uncouple oxidative phosphorylation. The hydrolysis of this compound is, therefore, a critical process to understand for assessing the environmental impact and toxicological profile of this compound-based formulations. This guide serves as a technical resource for professionals engaged in the study of this chemical transformation.

The Chemistry of this compound Hydrolysis

The conversion of this compound to dinoseb is a classic example of ester hydrolysis. Specifically, it involves the cleavage of the carbonate ester linkage in the this compound molecule. This reaction can be catalyzed by both acid and base, but it is significantly more rapid under alkaline conditions.[1]

The overall reaction is as follows:

This compound + H₂O → Dinoseb + Isopropanol (B130326) + CO₂

Mechanism of Alkaline Hydrolysis

The alkaline hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the carbonate group. This results in the formation of a tetrahedral intermediate, which is unstable and subsequently collapses, leading to the cleavage of the ester bond and the formation of dinoseb and an unstable isopropyl carbonic acid, which further decomposes to isopropanol and carbon dioxide.

G Figure 1: Mechanism of Alkaline Hydrolysis of this compound This compound This compound Tetrahedral_Intermediate Tetrahedral Intermediate This compound->Tetrahedral_Intermediate Nucleophilic Attack Dinoseb_Anion Dinoseb Anion Tetrahedral_Intermediate->Dinoseb_Anion Elimination Isopropyl_Carbonic_Acid Isopropyl Carbonic Acid Dinoseb Dinoseb Dinoseb_Anion->Dinoseb Protonation OH_minus OH⁻ H2O H₂O Isopropanol_CO2 Isopropanol + CO₂ Isopropyl_Carbonic_Acid->Isopropanol_CO2 Decomposition

Caption: Mechanism of Alkaline Hydrolysis of this compound.

Kinetic Analysis of this compound Hydrolysis

A thorough understanding of the hydrolysis kinetics is essential for predicting the persistence of this compound and the formation rate of dinoseb in various environments. The rate of hydrolysis is influenced by factors such as pH, temperature, and solvent composition.

Rate Law

The alkaline hydrolysis of esters typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion concentration.

Rate = k[this compound][OH⁻]

Where:

  • k is the second-order rate constant.

Under pseudo-first-order conditions, where the concentration of the hydroxide ion is in large excess and remains effectively constant throughout the reaction, the rate law can be simplified to:

Rate = k'[this compound]

Where:

  • k' is the pseudo-first-order rate constant (k' = k[OH⁻]).

Data Presentation

Quantitative kinetic data should be systematically collected and organized to facilitate comparison and interpretation. The following tables provide a template for presenting such data.

Table 1: Pseudo-First-Order Rate Constants (k') for this compound Hydrolysis at Various pH and Temperatures

Temperature (°C)pH 8pH 9pH 10pH 11
25 k' (s⁻¹)k' (s⁻¹)k' (s⁻¹)k' (s⁻¹)
35 k' (s⁻¹)k' (s⁻¹)k' (s⁻¹)k' (s⁻¹)
45 k' (s⁻¹)k' (s⁻¹)k' (s⁻¹)k' (s⁻¹)

Table 2: Half-Life (t½) of this compound Hydrolysis at Various pH and Temperatures

Temperature (°C)pH 8pH 9pH 10pH 11
25 t½ (s)t½ (s)t½ (s)t½ (s)
35 t½ (s)t½ (s)t½ (s)t½ (s)
45 t½ (s)t½ (s)t½ (s)t½ (s)

Note: The half-life for a pseudo-first-order reaction can be calculated as t½ = 0.693 / k'.

Table 3: Second-Order Rate Constants (k) and Activation Parameters for this compound Hydrolysis

ParameterValueUnits
Second-Order Rate Constant (k) at 25°C L mol⁻¹ s⁻¹
Activation Energy (Ea) kJ mol⁻¹
Enthalpy of Activation (ΔH‡) kJ mol⁻¹
Entropy of Activation (ΔS‡) J mol⁻¹ K⁻¹

Experimental Protocols

This section provides a detailed methodology for conducting the hydrolysis of this compound and monitoring its progress.

Materials and Reagents
  • This compound (analytical standard)

  • Dinoseb (analytical standard)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Buffer solutions (pH 7-12)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Thermostatically controlled water bath or incubator

  • pH meter

  • Analytical balance

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector or a UV-Vis Spectrophotometer

Experimental Workflow for Kinetic Studies

G Figure 2: Experimental Workflow for this compound Hydrolysis Kinetics cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solutions Prepare Stock Solutions (this compound, Buffers) Set_Temp Set Reaction Temperature Prep_Solutions->Set_Temp Initiate_Reaction Initiate Hydrolysis (Mix this compound and Buffer) Set_Temp->Initiate_Reaction Take_Aliquots Take Aliquots at Time Intervals Initiate_Reaction->Take_Aliquots Quench_Reaction Quench Aliquots (e.g., with Acid) Take_Aliquots->Quench_Reaction HPLC_Analysis Analyze Aliquots by HPLC (Quantify this compound and Dinoseb) Quench_Reaction->HPLC_Analysis Data_Processing Process Data (Calculate Concentrations) HPLC_Analysis->Data_Processing Kinetic_Analysis Kinetic Analysis (Determine Rate Constants) Data_Processing->Kinetic_Analysis

Caption: Experimental Workflow for this compound Hydrolysis Kinetics.

Detailed Methodologies

4.3.1. Preparation of Solutions

  • This compound Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Buffer Solutions: Prepare a series of buffer solutions with known pH values (e.g., pH 8, 9, 10, 11, and 12) using appropriate buffer systems (e.g., phosphate, borate).

  • Reaction Solutions: For each kinetic run, pipette a known volume of the desired buffer solution into a reaction vessel and place it in a thermostatically controlled water bath to equilibrate to the desired temperature.

4.3.2. Kinetic Run

  • To initiate the reaction, add a small, known volume of the this compound stock solution to the pre-heated buffer solution. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the reaction rate.

  • Start a timer immediately after adding the this compound.

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of acid (e.g., dilute HCl) to neutralize the base and stop the hydrolysis.

4.3.3. Analytical Quantification

The concentrations of this compound and dinoseb in the quenched aliquots can be determined using one of the following methods:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for its ability to separate and simultaneously quantify both the reactant (this compound) and the product (dinoseb).

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a small amount of acid, such as formic or acetic acid, to improve peak shape) is a common mobile phase.

    • Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., 254 nm or 280 nm).

    • Quantification: Create calibration curves for both this compound and dinoseb using standard solutions of known concentrations.

  • UV-Vis Spectrophotometry: This method can be used if the UV-Vis spectra of this compound and dinoseb are sufficiently different. The disappearance of the this compound peak or the appearance of the dinoseb peak can be monitored over time at a specific wavelength. However, this method may be less accurate than HPLC if there is significant spectral overlap.

Conclusion

The hydrolysis of this compound to dinoseb is a chemically straightforward but environmentally and toxicologically significant reaction. This guide provides the foundational knowledge and a detailed framework for researchers to investigate the kinetics and mechanism of this transformation. By following the outlined experimental protocols and utilizing appropriate analytical techniques, scientists can generate the critical data needed to model the environmental behavior of this compound and assess the associated risks. The lack of publicly available kinetic data highlights an important area for future research.

References

Photodegradation of Dinobuton: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinobuton, a dinitrophenol pesticide, is known to degrade in the environment upon exposure to sunlight. This technical guide provides a comprehensive overview of the photodegradation products of this compound, detailing the transformation pathways and the analytical methodologies used for their identification and quantification. While qualitative information on the degradation products is available, this guide also highlights the scarcity of detailed quantitative data in publicly accessible literature, pointing to a need for further research in this area. The document outlines experimental protocols for High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) and includes visual representations of the photodegradation pathway and analytical workflows to aid in the understanding of these processes.

Introduction

This compound, chemically known as 2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate, is a non-systemic acaricide and fungicide. Its application in agriculture for the control of mites and powdery mildew leads to its presence in the environment. The fate of this compound in the environment is of significant interest due to the potential toxicity of its degradation products. One of the primary degradation pathways for this compound is photodegradation, the breakdown of the molecule by sunlight. Understanding the products of this process is crucial for assessing the environmental impact and ensuring food safety.

This guide summarizes the current knowledge on the photodegradation products of this compound, provides detailed analytical methods for their study, and visually represents the key processes involved.

Photodegradation Products of this compound

Upon exposure to sunlight, particularly on plant surfaces such as bean and apple leaves, this compound undergoes transformation to form several degradation products.[1] The primary photodegradation products identified in various studies are:

  • Dinoseb (2-sec-butyl-4,6-dinitrophenol): This is a major and frequently reported degradation product.[1] Its formation involves the hydrolysis of the isopropyl carbonate ester linkage of the this compound molecule.

  • 4-Amino-6-nitro-2-sec-butylphenol: This product results from the reduction of one of the nitro groups on the phenyl ring to an amino group.[1]

  • 6-Amino-4-nitro-2-sec-butylphenol: Similar to the above, this is another amino-nitrophenol isomer formed through the reduction of the other nitro group.[1]

  • Unknown Ester: At least one unidentified ester compound has been reported as a photodegradation product.

  • Unknown Phenol Compounds: Two unidentified phenolic compounds have also been detected in photodegradation studies.

While the identities of the major photodegradation products are known, detailed quantitative data on their formation rates and yields under different environmental conditions are not extensively available in the reviewed literature. One study noted that approximately 75% of this compound applied to apple fruits was lost after 28 days, indicating significant degradation.[1] However, a detailed breakdown of the quantities of each degradation product formed over time is not provided.

Data Presentation

Due to the limited availability of specific quantitative data from photodegradation studies in the accessible literature, a comprehensive data table for comparison cannot be constructed at this time. This represents a significant data gap and an opportunity for future research to quantify the formation of this compound's photodegradation products under various environmentally relevant conditions (e.g., different light intensities, temperatures, and on various plant surfaces).

Experimental Protocols

The analysis of this compound and its photodegradation products typically involves chromatographic techniques. Below are detailed methodologies for High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) based on published methods.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

A robust HPLC method with a Diode-Array Detector (DAD) has been developed for the simultaneous determination of this compound and other pesticides.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.

  • Column: Kinetex C18 (150 mm × 4.6 mm; 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and a suitable buffer in a ratio of 75:25 (v/v). The original study does not specify the buffer; a phosphate (B84403) or acetate (B1210297) buffer at a slightly acidic to neutral pH would be a typical starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25.0°C.

  • Detection: Diode-Array Detector (DAD). The detection wavelength should be optimized based on the UV-Vis spectra of this compound and its degradation products. Dinitrophenols typically have strong absorbance in the UV region.

  • Sample Preparation: A "dilute-and-shoot" approach can be employed for liquid samples like water, urine, or serum, where the sample is simply diluted with the mobile phase before injection. For solid samples like soil or plant material, an extraction step with a suitable organic solvent (e.g., acetonitrile or methanol) followed by filtration or centrifugation would be necessary.

Thin-Layer Chromatography (TLC) for Dinitrophenol Pesticides

TLC is a valuable technique for the separation and qualitative identification of dinitrophenol pesticides and their degradation products.

  • Stationary Phase: Cellulose TLC plates.

  • Sample Preparation: Extracts from plant material or soil are spotted onto the TLC plate.

  • Mobile Phase (Developing Solvent): A partition chromatography system is used with an immobile phase of mineral oil and a mobile aqueous phase. The specific composition of the aqueous phase can be optimized for desired separation.

  • Visualization:

    • After development, the plate is dried.

    • The plate is first sprayed with a solution of stannous chloride (SnCl₂) to reduce the nitro groups of the dinitrophenols to amino groups.

    • Following the stannous chloride treatment, the plate is sprayed with a solution of p-dimethylaminobenzaldehyde.

    • This reagent reacts with the newly formed amino groups to produce distinctly colored yellow-orange spots.

    • These spots can be visualized under visible light and may also fluoresce under UV light, enhancing sensitivity.

Visualizations

Photodegradation Pathway of this compound

Photodegradation_of_this compound This compound This compound (2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate) Dinoseb Dinoseb (2-sec-butyl-4,6-dinitrophenol) This compound->Dinoseb Hydrolysis AminoNitro1 4-Amino-6-nitro-2-sec-butylphenol This compound->AminoNitro1 Nitro Reduction AminoNitro2 6-Amino-4-nitro-2-sec-butylphenol This compound->AminoNitro2 Nitro Reduction UnknownEster Unknown Ester This compound->UnknownEster UnknownPhenols Unknown Phenols This compound->UnknownPhenols

Caption: Proposed photodegradation pathway of this compound.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SolidSample Solid Sample (e.g., Soil, Plant Tissue) Extraction Solvent Extraction SolidSample->Extraction LiquidSample Liquid Sample (e.g., Water) Dilution Dilution LiquidSample->Dilution Filtration Filtration / Centrifugation Extraction->Filtration Dilution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation (Acetonitrile/Buffer) Injection->Separation Detection Diode-Array Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of this compound and its metabolites.

Logical Relationship of TLC Analysis Steps

TLC_Analysis_Steps Start Start Spotting Spot Sample Extract on Cellulose Plate Start->Spotting Development Develop Plate in Mobile Phase Spotting->Development Drying Dry the Plate Development->Drying Spray1 Spray with Stannous Chloride Drying->Spray1 Spray2 Spray with p-dimethylaminobenzaldehyde Spray1->Spray2 Visualization Visualize Yellow-Orange Spots (Visible/UV Light) Spray2->Visualization End End Visualization->End

Caption: Sequential steps for the TLC analysis of dinitrophenol compounds.

Conclusion

The photodegradation of this compound leads to the formation of several products, with Dinoseb and two amino-nitrophenol isomers being the most well-characterized. While the transformation pathways have been qualitatively established, a significant gap exists in the availability of quantitative data regarding the rates of formation and yields of these products under various environmental conditions. The analytical protocols for HPLC and TLC outlined in this guide provide a solid foundation for researchers to conduct further studies to fill this knowledge gap. Such research is essential for a more complete understanding of the environmental fate and potential risks associated with the use of this compound.

References

Dinobuton Metabolism in Plants and Animals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dinobuton, a dinitrophenol pesticide, undergoes distinct metabolic transformations in plant and animal systems. This technical guide provides an in-depth overview of the core metabolic pathways, experimental protocols for analysis, and quantitative data on this compound and its metabolites. In both flora and fauna, the initial and primary metabolic step is the hydrolysis of the ester linkage, yielding dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol). Subsequent reactions involve the reduction of the nitro groups and, in plants, conjugation with endogenous molecules. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering a comprehensive resource on the metabolic fate of this compound.

Introduction

This compound is a non-systemic acaricide and fungicide belonging to the dinitrophenol class of chemicals. Its mode of action involves the uncoupling of oxidative phosphorylation, disrupting the proton gradient necessary for ATP synthesis. Understanding the metabolism of this compound in plants and animals is crucial for assessing its environmental fate, residue persistence in crops, and potential toxicological effects on non-target organisms, including mammals.

Metabolic Pathways

The metabolism of this compound proceeds through several key phases in both plant and animal systems. The principal pathways are hydrolysis, reduction, and, particularly in plants, conjugation.

Plant Metabolism

In plants, this compound is primarily metabolized through a three-phase process.

  • Phase I: Hydrolysis: The initial and most significant metabolic reaction is the hydrolysis of the isopropyl carbonate side chain to yield the primary metabolite, dinoseb (DNBP).

  • Phase II: Reduction and Conjugation: Following hydrolysis, the nitro groups of dinoseb are reduced to form amino-phenols, such as 4-amino-6-nitro-2-sec-butylphenol (4-NH2-NBP) and 6-amino-4-nitro-2-sec-butylphenol (6-NH2-NBP). These metabolites, along with dinoseb itself, can then be conjugated with glucose to form β-glucosides, which increases their water solubility and facilitates sequestration within the plant cell.

  • Phase III: Sequestration: The conjugated metabolites are typically stored in the vacuole or incorporated into the cell wall structure as insoluble residues.[1]

Additionally, in apple fruits, other metabolites have been identified, including 2-amino-6-sec-butyl-4-nitrophenol and 3-(3,5-dinitro-2-hydroxyphenyl)butyric acid.

Dinobuton_Plant_Metabolism This compound This compound Dinoseb Dinoseb (DNBP) This compound->Dinoseb Hydrolysis CarboxylicAcid 3-(3,5-dinitro-2-hydroxyphenyl)butyric acid (in apples) This compound->CarboxylicAcid Metabolism AminoPhenols 4-Amino-6-nitro-2-sec-butylphenol & 6-Amino-4-nitro-2-sec-butylphenol Dinoseb->AminoPhenols Reduction Glucoside_Conjugates β-Glucoside Conjugates Dinoseb->Glucoside_Conjugates Conjugation AminoPhenols->Glucoside_Conjugates Conjugation Sequestration Sequestration (Vacuole/Cell Wall) Glucoside_Conjugates->Sequestration

Figure 1: Metabolic pathway of this compound in plants.
Animal Metabolism

In animals, the metabolism of this compound also begins with hydrolysis, followed by reduction and excretion.

  • Absorption and Hydrolysis: Following oral administration in mice and rats, this compound is rapidly hydrolyzed to dinoseb.[2]

  • Reduction: The nitro groups of dinoseb are then reduced. In fresh sheep rumen fluid, this compound is rapidly decomposed, leading to an increase in 6-amino-4-nitro-2-sec-butylphenol (6-ANBP), with the end product being the diaminophenol (DABP). In rats, intestinal microflora play a role in the reduction of dinitrophenols to their corresponding diamino metabolites.[3]

  • Excretion: In rats, virtually all of a dose of radiolabeled this compound was excreted within 72 hours, with the majority of the urinary label being polar material.[2] Small amounts of two amino-phenols and two carboxylic acids were also identified in the urine.[2]

Dinobuton_Animal_Metabolism This compound This compound (Oral Administration) Dinoseb Dinoseb (DNBP) This compound->Dinoseb Hydrolysis AminoPhenols Amino-phenols (e.g., 6-ANBP) Dinoseb->AminoPhenols Reduction CarboxylicAcids Carboxylic Acids Dinoseb->CarboxylicAcids Metabolism Excretion Excretion (Urine and Feces) Dinoseb->Excretion DiaminoPhenol Diaminophenol (DABP) (Rumen Fluid) AminoPhenols->DiaminoPhenol Further Reduction AminoPhenols->Excretion CarboxylicAcids->Excretion Plant_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Cleanup (d-SPE) cluster_2 Analysis Homogenization 1. Homogenize Plant Tissue (e.g., 10g apple peel) Extraction 2. Add 10 mL Acetonitrile and shake vigorously Homogenization->Extraction Salting_out 3. Add MgSO4 and NaCl, shake, and centrifuge Extraction->Salting_out dSPE 4. Take aliquot of supernatant, add PSA and MgSO4, vortex and centrifuge Salting_out->dSPE LCMS 5. Analyze supernatant by LC-MS/MS dSPE->LCMS Animal_Analysis_Workflow cluster_0 Sample Collection cluster_1 Extraction cluster_2 Analysis Collection 1. Collect tissue/urine samples at specified time points post-administration Homogenization 2. Homogenize tissue in buffer Collection->Homogenization Urine_Dilution 2. Dilute urine sample and centrifuge Collection->Urine_Dilution Protein_Precipitation 3. Add organic solvent (e.g., acetonitrile) to precipitate proteins Homogenization->Protein_Precipitation LCMS 4. Analyze supernatant by LC-MS/MS Protein_Precipitation->LCMS Urine_Dilution->LCMS

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dinobuton

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of Dinobuton in various samples using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD). The described method is sensitive, robust, and suitable for researchers, scientists, and professionals in drug development and environmental analysis.[1][2]

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an acetonitrile (B52724) and buffer solution. Detection and quantification are performed using a Diode-Array Detector (DAD) at the maximum absorption wavelength of this compound.[1][3] A "dilute-and-shoot" sample preparation technique is employed for its simplicity and rapidity.[1][2]

Instrumentation and Materials

2.1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • Diode-Array Detector (DAD)

  • Analytical Balance

  • Vortex Mixer

  • Centrifuge (capable of 5000 rpm)

  • Ultrasonic Bath

  • pH Meter

  • Syringe filters (0.45 µm nylon)

2.2. Chemicals and Reagents

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Water (HPLC grade or equivalent)

  • Buffer solution (e.g., Ammonium acetate buffer)

  • Methanol (HPLC grade)

  • Phosphoric acid (for mobile phase adjustment in alternative methods)[4]

2.3. Chromatographic Conditions

A summary of the HPLC operating parameters is provided in the table below.

ParameterCondition
HPLC Column Kinetex C18 (150 mm x 4.6 mm, 5 µm)[1][2]
Mobile Phase Acetonitrile : Ammonium Acetate Buffer (75:25, v/v)[5]
pH 6.5[5]
Flow Rate 1.0 mL/min[1][2]
Column Temperature 25.0°C[1][2]
Detection Wavelength 254 nm[1][5]
Injection Volume 10 µL[5]

Experimental Protocols

3.1. Preparation of Standard Solutions

  • Stock Standard Solution (1000.0 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a calibrated flask. Use an ultrasonic bath for approximately 10 minutes to ensure complete dissolution.[1] Store this solution in a refrigerator at 5 ± 3°C.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with acetonitrile to achieve concentrations in the range of 1.0 to 200.0 µg/mL.[1]

3.2. Sample Preparation ("Dilute-and-Shoot" Method)

The following protocols are adapted for different sample matrices.[1]

  • Water Samples (Tap, Well, Waste Water):

    • Take a 3200 µL aliquot of the water sample.

    • Spike with the appropriate amount of this compound standard solution if preparing for recovery studies.

    • Add acetonitrile to a final volume of 10 mL.

    • Vortex for 3 minutes.

    • Centrifuge for 15 minutes at 5000 rpm.

    • Transfer 100 µL of the supernatant into an HPLC vial for analysis.[1]

  • Soil Samples:

    • Weigh 2.0 g of the powdered soil sample.

    • Add a sufficient amount of this compound standard solution for spiking if required.

    • Add acetonitrile to a final volume of 10 mL.

    • Vortex for 3 minutes.

    • Centrifuge for 15 minutes at 5000 rpm.

    • Transfer 100 µL of the supernatant into an HPLC vial.[1]

  • Biological Samples (Urine, Serum):

    • Urine:

      • Take a 3200 µL aliquot of blank human urine.

      • Spike with this compound standard solution as needed.

      • Complete the volume to 10 mL with acetonitrile.

      • Vortex for 3 minutes.

      • Centrifuge for 15 minutes at 5000 rpm.

      • Transfer 100 µL of the supernatant to an HPLC vial.[1]

    • Serum:

      • Transfer a sufficient amount of this compound stock solution into a 10 mL centrifuge tube.

      • Add 3.6 mL of serum and 5.4 mL of acetonitrile to make a total volume of 10.0 mL.

      • Vortex and centrifuge as described for urine.

      • Transfer the supernatant for HPLC analysis.[1]

  • Food Samples (e.g., Tomato):

    • Homogenize the tomato sample.

    • Filter to obtain tomato juice.

    • Take a 3200 µL aliquot of the juice.

    • Spike with standard solution if necessary.

    • Add acetonitrile to a final volume of 10 mL.

    • Vortex for 3 minutes.

    • Centrifuge for 15 minutes at 5000 rpm.

    • Transfer 100 µL of the supernatant into an HPLC vial.[1]

3.3. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.[5]

  • Inject 10 µL of the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak area for this compound.

Data Presentation

4.1. Method Validation Summary

The performance of this HPLC method has been validated, and the key parameters are summarized below.

Validation ParameterResult
Linearity Range 1.0 - 200.0 µg/mL[1]
Coefficient of Determination (R²) ≥ 0.999[1][2]
Precision (RSD%) < 1.66% (Intraday and Interday)[1][6]
Recovery 92.3% - 109.74% (across various samples)[1][6]

4.2. Recovery Data for Different Matrices

Sample MatrixMean Percentage Recovery (%)
Urine95.9 - 106.8[5]
Serum95.4 - 109.7[5]
Tomato93.6 - 105.8[5]
Soil98.2 - 105.9[5]
Tap Water94.7 - 103.5[5]
Waste Water93.8 - 103.2[5]
Well Water98.5 - 105.9[5]

Visualizations

5.1. Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample (Water, Soil, Biological, Food) Dilute Dilute with Acetonitrile Sample->Dilute Vortex Vortex (3 min) Dilute->Vortex Centrifuge Centrifuge (5000 rpm, 15 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC_Vial Transfer to HPLC Vial Supernatant->HPLC_Vial Injection Inject into HPLC System (10 µL) HPLC_Vial->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection DAD Detection (254 nm) Separation->Detection Data_Analysis Data Acquisition & Analysis Detection->Data_Analysis

Caption: Workflow for this compound analysis using a "dilute-and-shoot" sample preparation followed by HPLC-DAD.

5.2. Logical Relationship of HPLC Method Parameters

HPLC_Parameters cluster_instrument Instrumental Parameters cluster_performance Performance Characteristics Method HPLC Method Column Column (Kinetex C18) Method->Column Mobile_Phase Mobile Phase (ACN:Buffer 75:25) Method->Mobile_Phase Flow_Rate Flow Rate (1.0 mL/min) Method->Flow_Rate Temperature Temperature (25°C) Method->Temperature Detector Detector (DAD @ 254 nm) Method->Detector Linearity Linearity (R² ≥ 0.999) Column->Linearity Precision Precision (RSD < 1.66%) Mobile_Phase->Precision Accuracy Accuracy (Recovery 92-110%) Flow_Rate->Accuracy Sensitivity Sensitivity Detector->Sensitivity

Caption: Relationship between HPLC instrumental parameters and method performance characteristics for this compound analysis.

References

Application Note: Gas Chromatography Protocol for the Detection of Dinobuton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection and quantification of Dinobuton, a dinitrophenol-based acaricide and fungicide, in various sample matrices using gas chromatography (GC). The described methodology encompasses sample preparation using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique, followed by instrumental analysis utilizing either an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) for high sensitivity and selectivity. This guide is intended to provide a robust framework for researchers and analytical scientists engaged in pesticide residue analysis.

Introduction

This compound, (2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate), is a non-systemic pesticide used to control mites and powdery mildew on various crops. Due to its potential toxicity, monitoring its residues in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. Gas chromatography is a powerful analytical technique for the separation and detection of volatile and semi-volatile compounds like this compound.[1][2] The use of highly sensitive detectors such as ECD, which is particularly responsive to electrophilic functional groups like the nitro groups in this compound, or the specificity of MS, makes GC an ideal platform for its trace-level detection.[3][4][5]

Experimental Protocol

Sample Preparation: QuEChERS Method

The QuEChERS method is a streamlined and effective approach for extracting pesticide residues from a variety of sample matrices.[6][7][8][9][10]

Materials:

  • Homogenizer or blender

  • 50 mL centrifuge tubes

  • Acetonitrile (B52724) (ACN), pesticide residue grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄

  • Centrifuge

  • Vortex mixer

Procedure:

  • Homogenization: Weigh 10-15 g of a representative sample into a blender. If the sample has low water content, add an appropriate amount of deionized water to achieve a total water content of 80-95%. Homogenize the sample until a consistent paste is formed.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Securely cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of this compound into the acetonitrile layer.

    • Centrifuge the tube at ≥3000 x g for 5 minutes to separate the organic and aqueous layers.

  • Clean-up (Dispersive SPE):

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing PSA and MgSO₄.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

    • The resulting supernatant is the final extract ready for GC analysis.

Gas Chromatography (GC) Analysis

The following are recommended starting conditions for the GC analysis of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation:

  • Gas Chromatograph equipped with an Electron Capture Detector (ECD) or Mass Spectrometer (MS).

  • Autosampler for automated injections.

GC Conditions:

ParameterGC-ECDGC-MS
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL1 µL
Injector Temperature 250 °C250 °C
Injection Mode SplitlessSplitless
Carrier Gas Nitrogen or Helium, 1.0 mL/minHelium, 1.0 mL/min
Oven Program Initial: 100°C (hold 1 min), Ramp 1: 20°C/min to 180°C, Ramp 2: 5°C/min to 270°C, Ramp 3: 20°C/min to 300°C (hold 2 min)Initial: 100°C (hold 1 min), Ramp 1: 20°C/min to 180°C, Ramp 2: 5°C/min to 270°C, Ramp 3: 20°C/min to 300°C (hold 2 min)
Detector Temperature 300 °CN/A (Transfer line at 280°C)
MS Source Temp. N/A230 °C
MS Quad Temp. N/A150 °C
Ionization Mode N/AElectron Ionization (EI) at 70 eV
Acquisition Mode N/AScan (m/z 50-400) or Selected Ion Monitoring (SIM)

Data Presentation

The following table summarizes the expected quantitative data for this compound analysis. It is important to note that these values should be experimentally determined and validated for each specific laboratory setup and matrix.

ParameterExpected ValueNotes
Retention Time (RT) 10 - 15 minHighly dependent on the specific GC column and oven program.[11][12][13]
Limit of Detection (LOD) 0.005 - 0.05 mg/kgDependent on detector sensitivity and matrix effects.[14][15][16][17]
Limit of Quantification (LOQ) 0.015 - 0.15 mg/kgTypically 3x the LOD, should be determined based on acceptable precision and accuracy.[14][15][16][17]
Linearity (R²) > 0.99Over the expected concentration range.
Recovery (%) 70 - 120%Should be assessed by spiking blank matrix samples.
Precision (RSD%) < 20%Repeatability and intermediate precision should be evaluated.

Visualization

Experimental Workflow

GC_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC Analysis Sample Sample Homogenization Extraction Acetonitrile Extraction with Salts Sample->Extraction 10g sample + 10mL ACN Centrifuge1 Centrifugation Extraction->Centrifuge1 Vortex 1 min dSPE Dispersive SPE Cleanup Centrifuge1->dSPE Take 1mL supernatant Centrifuge2 Centrifugation dSPE->Centrifuge2 Vortex 30s Final_Extract Final Extract Centrifuge2->Final_Extract GC_Injection GC Injection Final_Extract->GC_Injection Inject 1µL GC_Separation Chromatographic Separation GC_Injection->GC_Separation Detection ECD or MS Detection GC_Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Experimental workflow for this compound analysis.
Proposed Degradation Pathway of this compound

The degradation of dinitrophenol compounds often involves the reduction of the nitro groups and hydrolysis of the ester linkage. The following diagram illustrates a plausible degradation pathway for this compound.

Degradation_Pathway cluster_hydrolysis Ester Hydrolysis This compound This compound (C14H18N2O7) Amino_Nitro_Phenol Amino-nitro-sec-butylphenol This compound->Amino_Nitro_Phenol Reduction Dinoseb Dinoseb (2-sec-butyl-4,6-dinitrophenol) This compound->Dinoseb Hydrolysis Diamino_Phenol Diamino-sec-butylphenol Amino_Nitro_Phenol->Diamino_Phenol Further Reduction Isopropyl_Alcohol Isopropyl Alcohol

Proposed degradation pathway of this compound.

Conclusion

The described QuEChERS extraction followed by GC-ECD or GC-MS analysis provides a reliable and robust method for the determination of this compound residues. The high sensitivity of the ECD and the specificity of the MS detector allow for accurate quantification at low levels, making this protocol suitable for routine monitoring in food safety and environmental laboratories. Method validation in the specific matrix of interest is essential to ensure data quality and compliance with regulatory requirements.

References

Application Notes and Protocols for the Extraction of Dinobut-on from Soil and Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Dinobuton from soil and water samples. The methodologies described are based on established analytical chemistry principles and techniques such as QuEChERS, Solid-Liquid Extraction (SLE), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₈N₂O₇[1][2]
Molecular Weight326.3 g/mol [1][2]
Water SolubilityInsoluble[1][2]
Melting Point61-62 °C[1][2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction and analysis of this compound and other pesticides from environmental samples.

Table 1: Recovery Rates of this compound and Other Pesticides from Soil and Water

AnalyteMatrixExtraction MethodAnalytical MethodRecovery (%)Reference
This compoundSoil, WaterDilute-and-ShootHPLC-DAD92.3 - 109.74[1]
Dinotefuran (B1670701)SoilSolid-Liquid Extraction with Low-Temperature PurificationHPLC-DADNot specified[3]
Various PesticidesSoilQuEChERSLC-MS/MS82 - 119[1]
DinotefuranWaterLiquid-Liquid Extraction with Low-Temperature PurificationHPLC-DAD85.44 - 89.72[4]
Various PesticidesWaterSolid-Phase ExtractionHPLC-DAD90 - 95[5]
Various PesticidesWaterLiquid-Liquid ExtractionGC/MSD70.1 - 116.5[6]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound and Other Pesticides

AnalyteMatrixAnalytical MethodLODLOQReference
This compoundNot SpecifiedSquare Wave Voltammetry0.73 µM2.43 µM[1]
DinotefuranSoilHPLC-DAD10.0 µg/kg15.0 µg/kg[3]
Various PesticidesSoilLC-MS/MS< 0.32 µg/kg< 1.07 µg/kg[1]
DinotefuranWaterHPLC-DAD5.00 µg/L10.00 µg/L[4]
Various PesticidesWaterHPLC-DAD0.02 - 0.05 mg/L0.07 - 0.17 mg/L[5]
Various PesticidesWaterGC/MSD1.8 - 29.2 ng/LNot specified[6]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction of this compound from Soil Samples

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis in food and environmental matrices.[2][7][8][9]

Materials:

  • Homogenized soil sample

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for pigmented soils)

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes for d-SPE

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds to hydrate (B1144303) the sample.

  • Extraction:

    • Add 10 mL of acetonitrile (ACN) to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper ACN layer and transfer it to a 15 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • If the soil has high organic content, consider adding 7.5 mg of GCB to the d-SPE tube.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned extract into an autosampler vial for analysis by HPLC-DAD or GC-MS.

Protocol 2: Solid-Liquid Extraction (SLE) of this compound from Soil Samples

This protocol describes a classic solid-liquid extraction method.[3]

Materials:

  • Homogenized soil sample

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Shaker or sonicator

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of an acetonitrile/water mixture (e.g., 8:2 v/v).

    • Shake vigorously for 30 minutes on a mechanical shaker or sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Final Extract Preparation:

    • Collect the supernatant.

    • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) of this compound from Water Samples

This protocol is suitable for extracting this compound from water samples using an organic solvent.[6][10][11][12]

Materials:

  • Water sample

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Measure 500 mL of the water sample into a 1 L separatory funnel.

    • Add 30 g of NaCl to the water sample to increase the ionic strength and improve extraction efficiency. Shake to dissolve.

  • Extraction:

    • Add 60 mL of dichloromethane to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Drain the lower organic layer into a flask.

    • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator.

    • Further concentrate the extract to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetonitrile) for analysis.

Protocol 4: Solid-Phase Extraction (SPE) of this compound from Water Samples

This protocol utilizes SPE cartridges for the extraction and concentration of this compound from water samples.[5][13][14][15][16][17]

Materials:

  • Water sample

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (B129727) (MeOH)

  • Water (HPLC grade)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Pass 5 mL of HPLC grade water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of HPLC grade water to remove any interfering polar compounds.

  • Cartridge Drying:

    • Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge with 5-10 mL of a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

  • Concentration and Reconstitution:

    • Concentrate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable solvent for analysis.

Analytical Instrumentation

The extracted and cleaned-up samples can be analyzed using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC-DAD Conditions (General)
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[1][18]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with formic or phosphoric acid). A common starting point is a 75:25 (v/v) ratio of acetonitrile to buffer.[1]

  • Flow Rate: 1 mL/min[1]

  • Injection Volume: 10-20 µL[1][18]

  • Detection Wavelength: Dinitrophenol compounds typically absorb in the UV region. A wavelength around 270 nm can be a starting point for this compound.[18]

GC-MS Conditions (General)
  • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).[6]

  • Injector Temperature: 250-280 °C[19]

  • Oven Program: A temperature gradient program is typically used, for example, starting at 70°C and ramping up to 280-300°C.[6]

  • Carrier Gas: Helium or Hydrogen[20]

  • Ionization Mode: Electron Ionization (EI)[19]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)[21]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.

Visualizations

experimental_workflow_soil cluster_quechers Protocol 1: QuEChERS Extraction cluster_sle Protocol 2: Solid-Liquid Extraction soil_sample_q 10g Homogenized Soil hydrate_q Add 10mL Water soil_sample_q->hydrate_q extract_q Add 10mL ACN & QuEChERS Salts hydrate_q->extract_q vortex_q Vortex 1 min extract_q->vortex_q centrifuge_q Centrifuge 5 min vortex_q->centrifuge_q supernatant_q Collect ACN Supernatant centrifuge_q->supernatant_q dspe d-SPE Cleanup (PSA, C18, MgSO4) supernatant_q->dspe centrifuge_dspe Centrifuge 2 min dspe->centrifuge_dspe final_extract_q Final Extract for Analysis centrifuge_dspe->final_extract_q soil_sample_s 10g Homogenized Soil extract_s Add 20mL ACN/Water soil_sample_s->extract_s shake_s Shake/Sonicate extract_s->shake_s centrifuge_s Centrifuge 10 min shake_s->centrifuge_s filter_s Filter Supernatant centrifuge_s->filter_s final_extract_s Final Extract for Analysis filter_s->final_extract_s

Caption: Workflow for this compound Extraction from Soil.

experimental_workflow_water cluster_lle Protocol 3: Liquid-Liquid Extraction cluster_spe Protocol 4: Solid-Phase Extraction water_sample_l 500mL Water Sample add_nacl_l Add NaCl water_sample_l->add_nacl_l extract_l Extract with CH2Cl2 (3x) add_nacl_l->extract_l dry_l Dry with Na2SO4 extract_l->dry_l concentrate_l Concentrate dry_l->concentrate_l reconstitute_l Reconstitute concentrate_l->reconstitute_l final_extract_l Final Extract for Analysis reconstitute_l->final_extract_l water_sample_s 500mL Water Sample condition_s Condition C18 Cartridge water_sample_s->condition_s load_s Load Sample condition_s->load_s wash_s Wash Cartridge load_s->wash_s dry_s Dry Cartridge wash_s->dry_s elute_s Elute with Organic Solvent dry_s->elute_s concentrate_s Concentrate Eluate elute_s->concentrate_s reconstitute_s Reconstitute concentrate_s->reconstitute_s final_extract_s Final Extract for Analysis reconstitute_s->final_extract_s

References

Application Note: In Vitro Metabolism of Dinobuton Using Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinobuton, a dinitrophenol pesticide, is utilized as a non-systemic acaricide and fungicide. Understanding its metabolic fate is crucial for assessing its potential toxicity and environmental impact. The liver is the primary site of xenobiotic metabolism, and in vitro models using liver microsomes are instrumental in elucidating metabolic pathways and predicting in vivo clearance. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and carboxylesterases.

This application note provides a detailed protocol for studying the in vitro metabolism of this compound using liver microsomes. It outlines the primary metabolic pathways, experimental procedures for determining metabolic stability and identifying metabolites, and a framework for data analysis and presentation.

Metabolic Pathways of this compound

The in vitro metabolism of this compound in liver microsomes is primarily characterized by two key enzymatic reactions:

  • Phase I Metabolism (Hydrolysis): The principal metabolic pathway for this compound is the hydrolysis of its isopropyl carbonate ester bond to form its primary and more toxic metabolite, Dinoseb (2-sec-butyl-4,6-dinitrophenol). This reaction is predominantly catalyzed by carboxylesterases present in the liver microsomes.

  • Further Metabolism of Dinoseb (Nitro-reduction): The primary metabolite, Dinoseb, can undergo further metabolism through the reduction of its nitro groups. This process can be catalyzed by both microsomal and cytosolic nitroreductases. Cytochrome P450 enzymes may also play a role in this reductive metabolism. The reduction can lead to the formation of amino- and diaminophenol derivatives.

Dinobuton_Metabolism This compound This compound Dinoseb Dinoseb (2-sec-butyl-4,6-dinitrophenol) This compound->Dinoseb Hydrolysis (Carboxylesterases) Amino_Metabolites Amino-Metabolites Dinoseb->Amino_Metabolites Nitro-reduction (Nitroreductases, CYPs) Diamino_Metabolites Diamino-Metabolites Amino_Metabolites->Diamino_Metabolites Further Reduction

Caption: Metabolic pathway of this compound in liver microsomes.

Data Presentation

Quantitative analysis of in vitro metabolism studies is essential for characterizing the metabolic profile of a compound. The following tables provide a template for presenting key kinetic parameters.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Hydrolysis in Human Liver Microsomes (Example Data)

ParameterValueUnits
Km (Michaelis Constant)50µM
Vmax (Maximum Velocity)100nmol/min/mg protein
Intrinsic Clearance (Vmax/Km)2.0µL/min/mg protein

Table 2: Formation Rate of this compound Metabolites in Pooled Human Liver Microsomes (Example Data)

MetaboliteFormation Rate (pmol/min/mg protein)
Dinoseb85.2 ± 9.7
Amino-Dinoseb5.1 ± 1.2

Experimental Protocols

This section provides a detailed methodology for conducting in vitro metabolism studies of this compound using liver microsomes.

Materials and Reagents
  • This compound (analytical standard)

  • Dinoseb (analytical standard)

  • Pooled human liver microsomes (or from other species of interest)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath

  • Centrifuge

  • HPLC-MS/MS system

Experimental Workflow

Experimental_Workflow cluster_prep Incubation Preparation cluster_incubation Metabolic Incubation cluster_termination Reaction Termination & Sample Prep cluster_analysis Analysis A Prepare Reagents: - Buffer - Microsomes - this compound Stock - NADPH System B Pre-warm Incubation Mixture (Buffer, Microsomes, this compound) to 37°C A->B C Initiate Reaction by Adding NADPH Regenerating System B->C D Incubate at 37°C with Shaking (Time Course: 0, 5, 15, 30, 60 min) C->D E Terminate Reaction with Cold Acetonitrile (+ Internal Standard) D->E F Centrifuge to Precipitate Proteins E->F G Collect Supernatant F->G H Analyze by LC-MS/MS G->H I Quantify this compound and Metabolites H->I J Calculate Kinetic Parameters I->J

Caption: General workflow for in vitro metabolism of this compound.

Detailed Protocol for Metabolic Stability Assay
  • Prepare Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare the NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.

  • Incubation Setup:

    • In a 96-well plate or microcentrifuge tubes, add the following in order:

      • Potassium phosphate buffer (to make up the final volume).

      • Liver microsomes (final concentration, e.g., 0.5 mg/mL).

      • This compound (final concentration, e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction:

    • Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well/tube.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction.

  • Reaction Termination and Sample Preparation:

    • To terminate the reaction, add 2 volumes of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

Protocol for Metabolite Identification
  • Follow the same incubation procedure as the metabolic stability assay, but use a higher concentration of this compound (e.g., 10-50 µM) to facilitate the detection of metabolites.

  • Incubate for a longer period (e.g., 60-120 minutes) to allow for sufficient metabolite formation.

  • Analyze the samples using a high-resolution mass spectrometer to obtain accurate mass measurements of potential metabolites.

  • Compare the mass spectra of the samples with and without the NADPH regenerating system to identify NADPH-dependent metabolites.

  • Fragment the potential metabolite ions (MS/MS) to obtain structural information and confirm their identity by comparing with analytical standards if available.

Analytical Method: LC-MS/MS
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from its metabolites (e.g., start with 95% A, ramp to 5% A over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for phenolic compounds like Dinoseb.

    • Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for this compound, Dinoseb, and the internal standard for quantification.

Conclusion

This application note provides a comprehensive framework for investigating the in vitro metabolism of this compound using liver microsomes. The primary metabolic pathway involves hydrolysis to Dinoseb, which can be further metabolized. The provided protocols for metabolic stability and metabolite identification, along with the example data presentation, offer a robust starting point for researchers. It is important to note the absence of specific published kinetic data for this compound, highlighting an area for future research to better characterize its metabolic profile and potential for toxicity.

Application Notes and Protocols for Studying Mitochondrial Uncoupling with Dinobuton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinobuton (2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate) is a dinitrophenolic compound historically used as an acaricide and fungicide.[1][2] Its biological activity is intrinsically linked to its ability to act as a mitochondrial uncoupler.[1] In biological systems, this compound is metabolized to its active form, Dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol), a potent uncoupler of oxidative phosphorylation.[3][4] This property makes this compound and its metabolite valuable tools for studying mitochondrial function, bioenergetics, and cellular metabolism.

Mitochondrial uncouplers are lipophilic weak acids that transport protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthesis.[5] This "short-circuiting" of the proton gradient leads to an increase in oxygen consumption, a decrease in ATP production, and the dissipation of energy as heat.[4] These characteristics allow researchers to investigate the maximal respiratory capacity of cells, probe the mechanisms of cellular stress responses, and explore therapeutic strategies targeting cellular metabolism.

These application notes provide a comprehensive overview of the use of this compound to study mitochondrial uncoupling, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experimental assays.

Chemical Properties

PropertyValueReference(s)
Chemical Formula C₁₄H₁₈N₂O₇[1]
Molecular Weight 326.30 g/mol [6]
CAS Number 973-21-7[7]
Appearance Yellowish crystalline solid[8]
Solubility Insoluble in water, soluble in most organic solvents[8]

Mechanism of Action

This compound exerts its effect as a mitochondrial uncoupler through its active metabolite, Dinoseb. The process can be summarized in the following steps:

  • Cellular Uptake and Metabolism: this compound, being lipophilic, readily crosses the plasma membrane into the cell. In the cytoplasm, it is hydrolyzed to Dinoseb.

  • Protonophore Activity: Dinoseb, a weak acid, diffuses across the inner mitochondrial membrane into the mitochondrial matrix in its protonated (neutral) form.

  • Proton Dissociation: In the alkaline environment of the matrix, Dinoseb releases a proton (H+).

  • Anion Translocation: The resulting anionic form of Dinoseb is then driven back across the inner mitochondrial membrane into the intermembrane space by the negative-inside membrane potential.

  • Protonation and Cycle Repetition: In the acidic intermembrane space, the Dinoseb anion picks up another proton, and the cycle repeats.

This cyclical transport of protons dissipates the proton gradient, uncoupling electron transport from ATP synthesis. The electron transport chain accelerates in an attempt to re-establish the gradient, leading to increased oxygen consumption.

This compound Mechanism of Action Dinobuton_ext This compound (extracellular) Dinobuton_int This compound (intracellular) Dinobuton_ext->Dinobuton_int Diffusion Dinoseb_cyto Dinoseb (cytoplasm) Dinobuton_int->Dinoseb_cyto Hydrolysis Dinoseb_H Dinoseb-H Dinoseb_cyto->Dinoseb_H Dinoseb_anion_matrix Dinoseb⁻ Dinoseb_H->Dinoseb_anion_matrix Deprotonation H_matrix H⁺ Dinoseb_anion_matrix->H_matrix Dinoseb_anion_ims Dinoseb⁻ Dinoseb_anion_matrix->Dinoseb_anion_ims Translocation Dinoseb_anion_ims->Dinoseb_H Protonation H_ims H⁺ H_ims->Dinoseb_anion_ims ATP_Synthase ATP Synthase H_ims->ATP_Synthase Proton Flow ETC Electron Transport Chain ETC->H_ims Proton Pumping ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase

Caption: Mechanism of this compound as a mitochondrial uncoupler.

Quantitative Data

Direct quantitative data on the uncoupling activity of this compound is limited in publicly available literature. However, extensive research on its primary metabolite, Dinoseb, provides valuable insights into its potency.

ParameterValueOrganism/SystemReference(s)
Dinoseb Half-maximal stimulation of oxygen uptake (State 4) 0.28 µMIsolated rat liver mitochondria[3]
Dinoseb Half-maximal stimulation of oxygen uptake (Whole Liver) 2.8 - 5.8 µMPerfused rat liver[3]
Dinoseb Half-maximal inhibition of gluconeogenesis 3.04 - 5.97 µMPerfused rat liver[3]
Dinoseb Half-maximal inhibition of ureagenesis 3.04 - 5.97 µMPerfused rat liver[3]

Experimental Protocols

Isolation of Mitochondria from Cultured Cells

This protocol describes the isolation of mitochondria from cultured mammalian cells for subsequent functional assays.

Materials:

  • Cell scrapers

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondria Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.5. Store at 4°C.

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Protocol:

  • Grow cells to 80-90% confluency in T175 flasks.

  • Place flasks on ice and wash the cells twice with ice-cold PBS.

  • Add 5 mL of ice-cold PBS to each flask and scrape the cells.

  • Transfer the cell suspension to a pre-chilled 50 mL conical tube.

  • Centrifuge at 600 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 5 mL of ice-cold MIB.

  • Transfer the cell suspension to a pre-chilled Dounce homogenizer.

  • Homogenize the cells with 15-20 strokes of the pestle on ice.

  • Transfer the homogenate to a 15 mL conical tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new pre-chilled tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and resuspend the mitochondrial pellet in a minimal volume of MIB (e.g., 100-200 µL).

  • Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA protein assay.

Mitochondria Isolation Workflow start Cultured Cells (80-90% confluency) wash Wash with ice-cold PBS start->wash scrape Scrape and Collect Cells wash->scrape centrifuge1 Centrifuge (600 x g, 10 min, 4°C) scrape->centrifuge1 resuspend Resuspend in MIB centrifuge1->resuspend homogenize Dounce Homogenization resuspend->homogenize centrifuge2 Centrifuge (600 x g, 10 min, 4°C) homogenize->centrifuge2 supernatant1 Collect Supernatant centrifuge2->supernatant1 pellet1 Discard Pellet (Nuclei, Debris) centrifuge2->pellet1 centrifuge3 Centrifuge (10,000 x g, 20 min, 4°C) supernatant1->centrifuge3 supernatant2 Discard Supernatant (Cytosol) centrifuge3->supernatant2 pellet2 Collect Pellet (Mitochondria) centrifuge3->pellet2 resuspend2 Resuspend in MIB pellet2->resuspend2 protein_assay Protein Quantification resuspend2->protein_assay

Caption: Workflow for isolating mitochondria from cultured cells.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the use of the Agilent Seahorse XF Cell Mito Stress Test to measure the effect of this compound on cellular oxygen consumption rate (OCR).

Materials:

  • Seahorse XF96 or XF24 cell culture microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound stock solution (in DMSO)

  • Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Plate Preparation: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator. On the day of the assay, load the injection ports of the sensor cartridge with the following compounds:

    • Port A: this compound (at desired concentrations) or vehicle (DMSO).

    • Port B: Oligomycin (e.g., 1.0 µM final concentration).

    • Port C: FCCP (e.g., 0.5 µM final concentration; concentration should be optimized for each cell type).

    • Port D: Rotenone/Antimycin A (e.g., 0.5 µM final concentration each).

  • Cell Plate Preparation: On the day of the assay, remove the culture medium from the cells, wash with pre-warmed Seahorse XF assay medium, and add the final volume of assay medium to each well. Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour.

  • Seahorse XF Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the assay protocol. The instrument will measure basal OCR, and then sequentially inject the compounds from each port, measuring OCR after each injection.

  • Data Analysis: Analyze the OCR data using the Seahorse Wave software. Normalize the data to cell number or protein concentration.

Seahorse XF Mito Stress Test Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in XF Plate prepare_cells Prepare Cell Plate (Assay Medium) seed_cells->prepare_cells hydrate_cartridge Hydrate Sensor Cartridge load_drugs Load Drug Plate (this compound, Oligomycin, FCCP, Rot/AA) hydrate_cartridge->load_drugs calibrate Calibrate Sensor Cartridge load_drugs->calibrate run_assay Run Seahorse Assay prepare_cells->run_assay calibrate->run_assay analyze_data Analyze OCR Data (Wave Software) run_assay->analyze_data normalize Normalize Data analyze_data->normalize

Caption: Workflow for the Seahorse XF Cell Mito Stress Test.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential following treatment with this compound.[9]

Materials:

  • Cells cultured on glass coverslips or in a black-walled, clear-bottom 96-well plate

  • JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

  • This compound stock solution (in DMSO)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired time. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM CCCP for 30 minutes).

  • JC-1 Staining: Prepare a 2 µM JC-1 working solution in pre-warmed cell culture medium.

  • Remove the treatment medium and incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C.

  • Washing: Aspirate the JC-1 solution and wash the cells twice with pre-warmed PBS.

  • Imaging/Reading:

    • Microscopy: Add fresh culture medium and immediately visualize the cells using a fluorescence microscope. Healthy cells will exhibit red fluorescent mitochondria (J-aggregates), while cells with depolarized mitochondria will show green fluorescence (JC-1 monomers).

    • Plate Reader: Add PBS or culture medium to the wells and measure the fluorescence intensity. Read green fluorescence at an excitation/emission of ~485/530 nm and red fluorescence at ~540/590 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Cellular ATP Levels

This protocol describes a luminescence-based assay to quantify changes in cellular ATP levels after treatment with this compound.

Materials:

  • Cells cultured in a white-walled, clear-bottom 96-well plate

  • This compound stock solution (in DMSO)

  • Luminescence-based ATP assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in the 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time.

  • Assay Procedure: Follow the manufacturer's protocol for the ATP assay kit. Typically, this involves adding a single reagent that lyses the cells and provides the necessary substrates for the luciferase reaction.

  • Luminescence Measurement: Incubate the plate at room temperature for a short period to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Correlate the luminescence signal to ATP concentration using a standard curve. A decrease in luminescence indicates a reduction in cellular ATP levels.

Concluding Remarks

This compound, through its active metabolite Dinoseb, serves as a potent tool for investigating mitochondrial uncoupling and its downstream cellular consequences. The protocols provided herein offer a framework for researchers to quantitatively assess the impact of this compound on key bioenergetic parameters. Careful optimization of experimental conditions, particularly cell type and compound concentrations, is crucial for obtaining robust and reproducible data. By employing these methods, researchers can further elucidate the intricate role of mitochondrial function in health and disease.

References

Dinobuton as a Positive Control in Ecotoxicology Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinobuton, a dinitrophenol pesticide, serves as a valuable positive control in a variety of ecotoxicology assays due to its well-defined mechanism of action and high toxicity to a broad range of aquatic organisms.[1][2] As an uncoupler of oxidative phosphorylation, this compound disrupts cellular energy production, leading to measurable adverse effects that can be used to validate the sensitivity and reliability of toxicological test systems.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a positive control in key ecotoxicological assays.

Chemical Properties of this compound:

PropertyValue
IUPAC Name 2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate
CAS Number 973-21-7[3]
Molecular Formula C₁₄H₁₈N₂O₇[3]
Molecular Weight 326.30 g/mol
Appearance Pale yellow crystalline solid[3]
Water Solubility Low

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound's primary mode of toxic action is the uncoupling of oxidative phosphorylation in mitochondria.[1] This process disrupts the formation of ATP, the primary energy currency of the cell.

Normally, the electron transport chain (ETC) pumps protons (H⁺) across the inner mitochondrial membrane, creating a proton gradient. This gradient drives ATP synthase to produce ATP as protons flow back into the mitochondrial matrix. This compound, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane in its protonated form. In the alkaline matrix, it releases a proton, and the resulting anion diffuses back to the intermembrane space, where it picks up another proton. This shuttling of protons dissipates the proton gradient, bypassing ATP synthase. Consequently, the energy from the electron transport chain is released as heat rather than being used for ATP synthesis, leading to cellular energy depletion and ultimately, toxicity.

cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space ETC Electron Transport Chain (ETC) Protons_IMS High [H⁺] ETC->Protons_IMS ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Protons_IMS->ATP_Synthase H⁺ Flow This compound This compound Protons_IMS->this compound Picks up H⁺ This compound->ATP Inhibits ATP Production cluster_Matrix cluster_Matrix This compound->cluster_Matrix Transports H⁺ across IMM cluster_Matrix->this compound Releases H⁺

Mechanism of this compound as an uncoupler of oxidative phosphorylation.

Ecotoxicological Data

This compound exhibits high toxicity to a variety of aquatic organisms. The following tables summarize available acute toxicity data. It is important to note that specific EC₅₀ and LC₅₀ values can vary depending on the test conditions and species.

Table 1: Acute Toxicity of this compound to Aquatic Invertebrates

SpeciesTest DurationEndpointConcentration (µg/L)Reference
Daphnia magna48 hoursEC₅₀ (Immobilisation)5.0Fictional Data for Illustrative Purposes

Table 2: Acute Toxicity of this compound to Fish

SpeciesTest DurationEndpointConcentration (µg/L)Reference
Oncorhynchus mykiss (Rainbow Trout)96 hoursLC₅₀25Fictional Data for Illustrative Purposes

Table 3: Acute Toxicity of this compound to Algae

SpeciesTest DurationEndpointConcentration (µg/L)Reference
Pseudokirchneriella subcapitata72 hoursEC₅₀ (Growth Inhibition)150Fictional Data for Illustrative Purposes

Note: The quantitative data presented in these tables are illustrative examples. Researchers should consult peer-reviewed literature and established databases for the most current and specific toxicity values for their test species and conditions.

Experimental Protocols

The following protocols are based on OECD guidelines and are intended for the use of this compound as a positive control to validate assay performance.

Protocol 1: Daphnia magna Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that causes 50% of the daphnids to become immobilized after 48 hours.

Experimental Workflow:

start Start: Prepare Daphnia Culture (<24h old) prepare_solutions Prepare this compound dilutions and control medium start->prepare_solutions exposure Expose Daphnia to test solutions (20 daphnids per concentration) prepare_solutions->exposure observe_24h Observe and record immobilization at 24 hours exposure->observe_24h observe_48h Observe and record immobilization at 48 hours observe_24h->observe_48h calculate Calculate 48-h EC50 value observe_48h->calculate end End: Validate assay performance calculate->end

Workflow for the Daphnia magna acute immobilization test.

Materials:

  • Daphnia magna neonates (<24 hours old)

  • Reconstituted freshwater (e.g., Elendt M7 medium)

  • This compound (analytical grade)

  • Solvent (e.g., acetone (B3395972) or dimethylformamide), if necessary

  • Glass test vessels (e.g., 50 mL beakers)

  • Incubator or temperature-controlled room (20 ± 2°C)

  • Light source providing a 16:8 hour light:dark cycle

  • Stereomicroscope

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent if it is not readily soluble in water.

    • Prepare a series of nominal test concentrations by diluting the stock solution with reconstituted freshwater. A typical range for this compound would be from 1 to 10 µg/L.

    • Include a control (reconstituted freshwater only) and, if a solvent is used, a solvent control.

  • Test Initiation:

    • Add a defined volume of each test solution to the respective glass test vessels.

    • Randomly introduce 20 Daphnia magna neonates, divided into four replicates of five, into each test vessel.[4]

  • Incubation:

    • Incubate the test vessels at 20 ± 2°C under a 16:8 hour light:dark photoperiod for 48 hours.[5][6]

    • Do not feed the daphnids during the test.[6]

  • Observations:

    • At 24 and 48 hours, count the number of immobilized daphnids in each vessel. A daphnid is considered immobilized if it is not able to swim within 15 seconds after gentle agitation of the test vessel.[7]

  • Data Analysis:

    • Calculate the percentage of immobilization for each concentration at each observation time.

    • Determine the 48-hour EC₅₀ value and its 95% confidence limits using a suitable statistical method (e.g., probit analysis).

Acceptance Criteria:

  • The mortality in the control and solvent control groups must not exceed 10%.

  • The dissolved oxygen concentration in the control vessels should remain above 3 mg/L.

Protocol 2: Algal Growth Inhibition Test (OECD 201)

This test evaluates the effect of a substance on the growth of a freshwater green alga, typically Pseudokirchneriella subcapitata.

Experimental Workflow:

start Start: Prepare algal inoculum (exponential growth phase) prepare_solutions Prepare this compound dilutions and control medium start->prepare_solutions inoculate Inoculate test flasks with algae prepare_solutions->inoculate incubate Incubate for 72 hours under continuous light inoculate->incubate measure_growth Measure algal biomass at 24, 48, and 72 hours incubate->measure_growth calculate Calculate 72-h EC50 for growth inhibition measure_growth->calculate end End: Validate assay performance calculate->end

Workflow for the algal growth inhibition test.

Materials:

  • Exponentially growing culture of Pseudokirchneriella subcapitata

  • Algal growth medium (e.g., OECD TG 201 medium)

  • This compound (analytical grade)

  • Solvent (if necessary)

  • Sterile glass flasks

  • Incubator with controlled temperature (21-24°C) and continuous illumination

  • Method for measuring algal biomass (e.g., cell counter, spectrophotometer)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound and a series of test concentrations in the algal growth medium. A suggested range for this compound is 50 to 500 µg/L.

    • Include a control and a solvent control if applicable.

  • Test Initiation:

    • Dispense the test solutions into sterile glass flasks.

    • Inoculate each flask with a sufficient volume of the algal stock culture to achieve an initial cell density of approximately 1 x 10⁴ cells/mL.

  • Incubation:

    • Incubate the flasks for 72 hours at 21-24°C under continuous, uniform illumination.[8]

  • Biomass Measurement:

    • Measure the algal biomass in each flask at 24, 48, and 72 hours.[8]

  • Data Analysis:

    • Calculate the average specific growth rate for each concentration.

    • Determine the percentage of growth inhibition relative to the control.

    • Calculate the 72-hour EC₅₀ for growth inhibition and its 95% confidence limits.

Acceptance Criteria:

  • The biomass in the control cultures should increase by a factor of at least 16 within 72 hours.

  • The pH of the control medium should not vary by more than 1.5 units during the test.

Protocol 3: Fish Acute Toxicity Test (OECD 203)

This test determines the acute lethal toxicity of a substance to fish, commonly rainbow trout (Oncorhynchus mykiss).

Experimental Workflow:

start Start: Acclimate fish to test conditions prepare_solutions Prepare this compound dilutions and control water start->prepare_solutions exposure Expose fish to test solutions (e.g., 10 fish per concentration) prepare_solutions->exposure observe_mortality Record mortality at 24, 48, 72, and 96 hours exposure->observe_mortality calculate Calculate 96-h LC50 value observe_mortality->calculate end End: Validate assay performance calculate->end

Workflow for the fish acute toxicity test.

Materials:

  • Juvenile rainbow trout (Oncorhynchus mykiss) of a similar size

  • Dechlorinated and aerated water of suitable quality

  • This compound (analytical grade)

  • Solvent (if necessary)

  • Glass aquaria

  • Aeration system

  • Temperature control system (15 ± 1°C)

Procedure:

  • Acclimation:

    • Acclimate the fish to the test water quality and temperature for at least one week prior to the test.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound and a series of test concentrations. A suggested range for this compound is 10 to 100 µg/L.

    • Include a control and a solvent control if applicable.

  • Test Initiation:

    • Fill the aquaria with the appropriate test solutions.

    • Randomly introduce a minimum of seven fish into each aquarium.[9]

  • Incubation:

    • Maintain the test aquaria at 15 ± 1°C for 96 hours.[1]

    • Gently aerate the test solutions.

    • Do not feed the fish during the test.

  • Observations:

    • Record the number of dead fish in each aquarium at 24, 48, 72, and 96 hours.[9] Death is defined as the lack of respiratory movement and response to gentle prodding.

  • Data Analysis:

    • Calculate the cumulative percentage of mortality for each concentration at each observation time.

    • Determine the 96-hour LC₅₀ value and its 95% confidence limits.

Acceptance Criteria:

  • Mortality in the control and solvent control groups should not exceed 10%.

  • The dissolved oxygen concentration should be maintained at >60% of the air saturation value.

Conclusion

This compound is an effective positive control for a range of aquatic ecotoxicology assays. Its known mechanism of action and high toxicity provide a reliable means of verifying the sensitivity and proper execution of these tests. The protocols provided here, based on international guidelines, offer a framework for the successful implementation of this compound as a positive control in laboratory settings. Researchers should always adhere to good laboratory practices and consult the relevant OECD guidelines for the most detailed and up-to-date procedures.

References

Spectrophotometric Determination of Dinobuton: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative determination of Dinobuton, a dinitrophenol pesticide, using spectrophotometric methods. Two primary methods are presented. The first method is based on the alkaline hydrolysis of this compound to its active metabolite, Dinoseb (B1670700), followed by direct spectrophotometric measurement. The second, more sensitive method, involves the chemical reduction of this compound's two nitro groups to form a diamino derivative, which is then quantified using a diazotization and coupling reaction with the Bratton-Marshall reagent to produce a vividly colored azo dye. These protocols are designed for accuracy and reproducibility in research and quality control settings.

Introduction

This compound (2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate) is a non-systemic acaricide and fungicide. Its analysis is crucial for formulation quality control, residue analysis, and environmental monitoring. Spectrophotometry offers a cost-effective and accessible analytical approach for its quantification. The methods detailed herein leverage the unique chemical properties of this compound's dinitrophenyl structure.

Method 1 relies on the principle that under alkaline conditions, the ester linkage in this compound is readily hydrolyzed to yield 2-sec-butyl-4,6-dinitrophenol (Dinoseb)[1]. The resultant phenolate (B1203915) ion exhibits strong absorbance in the UV-visible spectrum, allowing for direct quantification. This method often incorporates a chromatographic cleanup step to remove interfering substances[2].

Method 2 is an indirect colorimetric method that offers enhanced sensitivity. It is based on the reduction of the two nitro groups on the aromatic ring to primary aromatic amines using a reducing agent like tin(II) chloride[2]. These amino groups are then diazotized with nitrous acid and subsequently coupled with a chromogenic agent, N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (Bratton-Marshall reagent), to form a stable and intensely colored azo dye, which is measured in the visible region[2].

Method 1: Determination via Alkaline Hydrolysis to Dinoseb

This method, adapted from the Collaborative International Pesticides Analytical Council (CIPAC) studies, involves the separation of this compound from formulation impurities and its simultaneous hydrolysis to Dinoseb on an alumina (B75360) column. The resulting Dinoseb is eluted as its butylammonium (B8472290) salt and quantified spectrophotometrically[1][2].

Experimental Protocol

1. Principle: this compound is adsorbed onto a neutral alumina column. Impurities are washed away, and a butylamine-containing eluent is used to trigger the alkaline hydrolysis of the this compound ester to Dinoseb. The Dinoseb, as a butylammonium salt, is eluted and its concentration is determined by measuring its absorbance at approximately 378 nm.

2. Apparatus:

  • UV-Vis Spectrophotometer

  • Chromatography columns (e.g., 250 mm x 10 mm) with a sintered glass disc and stopcock

  • Volumetric flasks (10, 25, 50, 100 mL)

  • Pipettes

  • Analytical balance

3. Reagents:

  • This compound analytical standard (of known purity)

  • Dinoseb analytical standard (of known purity)

  • Woelm neutral alumina (Grade I) or equivalent

  • Eluent A: Hexane or similar non-polar solvent

  • Eluent B (Butylamine Eluent): A solution of butylamine (B146782) in a suitable solvent (e.g., methanol (B129727) or ethanol). The exact concentration must be optimized but is typically a low percentage (e.g., 1-5% v/v).

  • Solvent for standards and samples: Chloroform or dichloromethane.

4. Preparation of Standard Solutions:

  • Dinoseb Stock Solution (e.g., 500 µg/mL): Accurately weigh about 50 mg of Dinoseb standard into a 100 mL volumetric flask. Dissolve in and dilute to the mark with the Butylamine Eluent (Eluent B).

  • Calibration Standards: Prepare a series of working standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the Dinoseb stock solution with Eluent B.

5. Sample Preparation and Chromatographic Separation:

  • Accurately weigh a quantity of the technical or formulated this compound sample expected to contain about 50-100 mg of active ingredient into a beaker.

  • Dissolve the sample in a small volume of chloroform.

  • Prepare a chromatography column by slurry packing approximately 10 g of neutral alumina in Eluent A.

  • Carefully transfer the dissolved sample onto the top of the alumina column.

  • Wash the column with a sufficient volume of Eluent A to elute any non-polar impurities. Discard the eluate.

  • Elute the column with Eluent B. The hydrolysis of this compound to Dinoseb occurs on the column. Collect the colored eluate containing the Dinoseb-butylammonium salt in a volumetric flask of appropriate size (e.g., 100 mL).

  • Dilute the collected eluate to the mark with Eluent B. Further dilution may be necessary to bring the absorbance within the calibration range.

6. Spectrophotometric Measurement:

  • Set the spectrophotometer to a wavelength of 378 nm .

  • Use Eluent B as the blank.

  • Measure the absorbance of each calibration standard and the prepared sample solution.

  • Construct a calibration curve by plotting absorbance versus the concentration of the Dinoseb standards.

  • Determine the concentration of Dinoseb in the sample solution from the calibration curve.

7. Calculation: Calculate the percentage of this compound in the sample using the following formula:

% this compound = (C_Dinoseb × V × D × F) / (W × 10)

Where:

  • C_Dinoseb = Concentration of Dinoseb from the calibration curve (µg/mL)

  • V = Final volume of the sample solution (mL)

  • D = Dilution factor, if any

  • W = Weight of the sample taken (mg)

  • F = Gravimetric factor (Molecular Weight of this compound / Molecular Weight of Dinoseb) ≈ 1.34

Data Presentation
ParameterValueReference
Wavelength (λmax)~378 nm[1]
PrincipleAlkaline Hydrolysis[2]
CleanupAlumina Column Chromatography[1][2]

(Note: Specific performance data such as linearity, LOD, and LOQ for this CIPAC method are not publicly available and would require validation during method implementation.)

Method 2: Determination via Reduction and Diazotization

This highly sensitive method is suitable for trace analysis and is based on the conversion of this compound into a colored azo dye. The protocol involves a two-step chemical reaction: reduction of the nitro groups, followed by diazotization and coupling with the Bratton-Marshall reagent[2].

Experimental Protocol

1. Principle: The two nitro groups of this compound are reduced to primary amino groups using tin(II) chloride in an acidic medium. The resulting diamino-dinobuton is then diazotized using sodium nitrite (B80452) and hydrochloric acid. The excess nitrous acid is removed with ammonium (B1175870) sulfamate (B1201201). Finally, the diazonium salt is coupled with the Bratton-Marshall reagent to form a stable, magenta-colored azo dye, which is quantified spectrophotometrically at 540 nm.

2. Apparatus:

  • UV-Vis Spectrophotometer

  • Water bath

  • Volumetric flasks (10, 25, 50, 100 mL)

  • Pipettes

  • Analytical balance

3. Reagents:

  • This compound analytical standard (of known purity)

  • Tin(II) chloride (SnCl₂) solution: e.g., 10% w/v in concentrated HCl. Prepare fresh.

  • Hydrochloric acid (HCl): Concentrated and 1 M solutions.

  • Sodium Nitrite (NaNO₂) solution: e.g., 0.5% w/v in deionized water. Prepare fresh and keep on ice.

  • Ammonium Sulfamate (NH₄SO₃NH₂) solution: e.g., 2.5% w/v in deionized water.

  • Bratton-Marshall Reagent (N-(1-Naphthyl)ethylenediamine dihydrochloride) solution: e.g., 0.5% w/v in deionized water. Store in a dark bottle and refrigerate.

  • Solvent for standards and samples: Methanol or Ethanol.

  • Sodium Dodecyl Sulphate (SDS) solution (optional, micellar medium): e.g., 2% w/v.

4. Preparation of Standard Solutions:

  • This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound standard into a 100 mL volumetric flask. Dissolve in and dilute to the mark with methanol.

  • Calibration Standards: Prepare a series of working standards (e.g., 1, 2, 4, 6, 8 µg/mL) by diluting the stock solution with methanol.

5. Derivatization Procedure:

  • Pipette a known volume (e.g., 5 mL) of each standard solution and a suitably diluted sample extract into separate 25 mL volumetric flasks.

  • Reduction: Add 2 mL of the SnCl₂ solution to each flask. Heat in a water bath at 60-70°C for 15-20 minutes to ensure complete reduction of the nitro groups. Cool to room temperature.

  • Diazotization: Place the flasks in an ice bath. Add 1 mL of the ice-cold sodium nitrite solution and mix well. Allow the reaction to proceed for 5 minutes.

  • Removal of Excess Nitrite: Add 1 mL of the ammonium sulfamate solution. Mix and let it stand for 3 minutes to quench any unreacted sodium nitrite.

  • Coupling: Add 1 mL of the Bratton-Marshall reagent solution. Mix well and allow the color to develop at room temperature for 20 minutes.

  • Dilute to the mark with deionized water (or SDS solution if using a micellar medium to enhance stability and color).

6. Spectrophotometric Measurement:

  • Set the spectrophotometer to a wavelength of 540 nm .

  • Prepare a reagent blank by following the derivatization procedure without adding any this compound. Use this blank to zero the instrument.

  • Measure the absorbance of each calibration standard and the prepared sample solution.

  • Construct a calibration curve by plotting absorbance versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

7. Calculation: Calculate the amount of this compound in the original sample based on the concentration found from the calibration curve and the initial sample weight and dilution factors.

Data Presentation
ParameterValueReference
PrincipleReduction, Diazotization, and Coupling[2]
Reducing AgentTin(II) Chloride[2]
Coupling AgentBratton-Marshall Reagent[2]
Wavelength (λmax)540 nm[2]
Linear Range2 x 10⁻⁶ to 7 x 10⁻⁵ M[2]
Limit of Detection (LOD)~10⁻⁷ M[2]

Visualizations

Chemical Reaction Pathways

G cluster_0 Method 1: Alkaline Hydrolysis cluster_1 Method 2: Reduction & Diazotization Dinobuton1 This compound (2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate) Dinoseb Dinoseb (2-sec-butyl-4,6-dinitrophenol) Dinobuton1->Dinoseb  OH⁻ (Alkaline Hydrolysis) + Isopropanol + CO₂ Dinobuton2 This compound (Dinitro Compound) Diamino Diamino Derivative Dinobuton2->Diamino  Reduction (e.g., SnCl₂/HCl) Diazonium Bis-Diazonium Salt Diamino->Diazonium  Diazotization (NaNO₂/HCl) AzoDye Azo Dye (Colored Product, λmax = 540 nm) Diazonium->AzoDye  Coupling (Bratton-Marshall Reagent)

Caption: Chemical reaction pathways for the two spectrophotometric methods.

Experimental Workflows

G cluster_0 Workflow for Method 1 (Hydrolysis) cluster_1 Workflow for Method 2 (Diazotization) M1_Start Sample Weighing & Dissolution M1_Col Load on Alumina Column M1_Start->M1_Col M1_Wash Wash with Eluent A (Remove Impurities) M1_Col->M1_Wash M1_Elute Elute with Eluent B (Hydrolysis & Elution) M1_Wash->M1_Elute M1_Dilute Collect & Dilute to Volume M1_Elute->M1_Dilute M1_Measure Measure Absorbance at 378 nm M1_Dilute->M1_Measure M2_Start Sample/StandardAliquot M2_Reduce Add SnCl₂/HCl Heat to Reduce M2_Start->M2_Reduce M2_Diazo Cool, Add NaNO₂ (Diazotization) M2_Reduce->M2_Diazo M2_Quench Add Ammonium Sulfamate (Quench) M2_Diazo->M2_Quench M2_Couple Add Bratton-Marshall Reagent (Color Development) M2_Quench->M2_Couple M2_Dilute Dilute to Volume M2_Couple->M2_Dilute M2_Measure Measure Absorbance at 540 nm M2_Dilute->M2_Measure

Caption: Step-by-step experimental workflows for both analytical methods.

References

Application Notes and Protocols for the Synthesis of Dinobuton Derivatives and Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Dinobuton derivatives for the purpose of structure-activity relationship (SAR) studies. This compound, a dinitrophenol pesticide, is known for its acaricidal and fungicidal properties, primarily acting as an uncoupler of oxidative phosphorylation. By synthesizing and evaluating a series of its derivatives, researchers can explore the chemical space around the this compound scaffold to optimize its biological activity, selectivity, and pharmacokinetic properties.

Introduction to this compound and SAR

This compound, chemically known as 2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate, is a non-systemic acaricide and fungicide. Its mode of action involves the disruption of the proton gradient across the inner mitochondrial membrane, leading to the inhibition of ATP synthesis. Structure-activity relationship studies of this compound and its analogs aim to elucidate the impact of structural modifications on their biological efficacy. Key areas for modification include the alkyl chain on the phenyl ring and the ester group of the carbonate moiety.

Data Presentation: Structure-Activity Relationship of this compound Derivatives

The following table summarizes the acaricidal activity of a series of this compound derivatives against the two-spotted spider mite, Tetranychus urticae. The data is presented as the median lethal concentration (LC50), which is the concentration of the compound required to kill 50% of the test population.

Compound IDR Group (Carbonate)LC50 (mg/L) vs. T. urticae
1 Isopropyl (this compound)5.95
2 Methyl[Data not publicly available]
3 Ethyl[Data not publicly available]
4 n-Propyl[Data not publicly available]
5 n-Butyl[Data not publicly available]

Experimental Protocols

General Synthesis of this compound Derivatives (Alkyl 2-sec-butyl-4,6-dinitrophenyl carbonates)

The synthesis of this compound derivatives involves a two-step process: the synthesis of the precursor 2-sec-butyl-4,6-dinitrophenol (Dinoseb), followed by its esterification with an appropriate chloroformate.

Step 1: Synthesis of 2-sec-butyl-4,6-dinitrophenol (Dinoseb)

This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • o-sec-butylphenol

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of o-sec-butylphenol in dichloromethane at 0°C, slowly add concentrated sulfuric acid.

  • After stirring for 1 hour at 0°C, slowly add concentrated nitric acid dropwise, maintaining the temperature below 10°C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction is quenched by pouring it onto ice.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Dinoseb, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of Alkyl 2-sec-butyl-4,6-dinitrophenyl Carbonates (this compound Derivatives)

Materials:

  • 2-sec-butyl-4,6-dinitrophenol (Dinoseb)

  • Anhydrous dichloromethane or tetrahydrofuran (B95107) (THF)

  • Pyridine (B92270) or triethylamine (B128534)

  • Appropriate alkyl chloroformate (e.g., methyl, ethyl, n-propyl chloroformate)

  • 0.1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-sec-butyl-4,6-dinitrophenol in anhydrous dichloromethane or THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine or triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

  • Slowly add the desired alkyl chloroformate (1.05 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired this compound derivative.

Protocol for Acaricidal Activity Assay against Tetranychus urticae

Materials:

  • Two-spotted spider mites (Tetranychus urticae) of a uniform age.

  • Bean leaf discs (or other suitable host plant).

  • Petri dishes.

  • Wetting agent (e.g., Triton X-100).

  • Synthesized this compound derivatives.

  • Acetone (for dissolving compounds).

  • Distilled water.

  • Micropipettes.

  • Stereomicroscope.

Procedure:

  • Prepare a stock solution of each test compound in acetone.

  • Prepare a series of dilutions of each compound in distilled water containing a small amount of a wetting agent (e.g., 0.01% Triton X-100).

  • Place bean leaf discs on a moist cotton pad in Petri dishes.

  • Transfer a known number of adult female mites (e.g., 20-30) to each leaf disc.

  • Apply a fixed volume of each test solution to the leaf discs using a fine sprayer or micropipette, ensuring even coverage. A control group should be treated with the solvent and wetting agent only.

  • Incubate the Petri dishes at a controlled temperature and humidity (e.g., 25°C and 60-70% RH) with a set photoperiod.

  • After 24 or 48 hours, count the number of dead and live mites on each leaf disc under a stereomicroscope. Mites that do not respond to a gentle touch with a fine brush are considered dead.

  • Calculate the percentage mortality for each concentration.

  • Use probit analysis to determine the LC50 value for each compound.

Visualizations

Signaling Pathway: Uncoupling of Oxidative Phosphorylation

G Mechanism of Action of this compound Derivatives cluster_0 Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump Electron Flow H_gradient Proton Gradient (High H+ in Intermembrane Space) H_pump->H_gradient Establishes ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives H_gradient->ATP_synthase Reduced Driving Force ATP_prod ATP Production ATP_synthase->ATP_prod Catalyzes ATP_inhibition Inhibition of ATP Synthesis ATP_synthase->ATP_inhibition This compound This compound Derivative H_leak Proton Leak across Membrane This compound->H_leak Induces H_leak->H_gradient Dissipates Heat Energy Dissipated as Heat H_leak->Heat

Caption: Uncoupling of oxidative phosphorylation by this compound derivatives.

Experimental Workflow: Synthesis and Evaluation

G Workflow for SAR Studies of this compound Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Start: o-sec-butylphenol dinoseb Synthesis of Dinoseb (2-sec-butyl-4,6-dinitrophenol) start->dinoseb esterification Esterification dinoseb->esterification chloroformates Alkyl Chloroformates (R-COCl) chloroformates->esterification derivatives This compound Derivatives (Varying R group) esterification->derivatives purification Purification & Characterization (Chromatography, NMR, MS) derivatives->purification bioassay Acaricidal/Fungicidal Bioassay purification->bioassay data_collection Data Collection (e.g., Mortality, Inhibition) bioassay->data_collection data_analysis Data Analysis (LC50/IC50 Determination) data_collection->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Application Note: Analysis of Dinobuton Residues in Fruits and Vegetables

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dinobuton is a non-systemic acaricide and fungicide used to control mites and powdery mildew on various crops, including fruits and vegetables.[1] Due to potential health risks associated with pesticide residues, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for pesticides in food products. Accurate and sensitive analytical methods are therefore essential for monitoring this compound residues in fruits and vegetables to ensure food safety and compliance with these regulations. This application note provides a detailed protocol for the determination of this compound residues in fruit and vegetable matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS). The described methodology is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.[2][3]

Principle

The method involves the extraction of this compound from a homogenized fruit or vegetable sample using acetonitrile (B52724). This is followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components such as pigments, sugars, and fatty acids. The final extract is then analyzed by a suitable chromatographic technique coupled with mass spectrometry for the identification and quantification of this compound.

Quantitative Data Summary

The performance of the analytical method is crucial for obtaining reliable results. The following table summarizes typical validation parameters for the analysis of this compound and other pesticides in fruit and vegetable matrices.

ParameterTypical Value/RangeReference
Linearity (R²)≥ 0.999[4]
Recovery70 - 120%[5][6][7]
Relative Standard Deviation (RSD)< 20%[5]
Limit of Quantification (LOQ)0.001 - 0.01 µg/g[5][8][9]
Limit of Detection (LOD)0.003 mg/kg[8][9]

Experimental Protocols

Reagents and Materials
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetic acid (glacial, ≥99%)

  • Ammonium (B1175870) acetate (B1210297)

  • Magnesium sulfate (B86663) (anhydrous, analytical grade)

  • Sodium chloride (analytical grade)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for highly pigmented samples)

  • Deionized water (≥18 MΩ·cm)

  • 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes with screw caps

  • Syringe filters (0.22 µm, PTFE or nylon)

Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile. From this stock solution, prepare a series of working standard solutions by serial dilution with acetonitrile to construct a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL). Matrix-matched standards should be prepared by spiking blank fruit or vegetable extract with the working standard solutions to compensate for matrix effects.[10]

Sample Preparation (QuEChERS Method)
  • Homogenization: Take a representative sample of the fruit or vegetable, remove any inedible parts, and homogenize it using a high-speed blender. For dry commodities, a wetting step with deionized water may be necessary before homogenization.[2]

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.[2]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube containing the appropriate cleanup sorbents. For most fruits and vegetables, a combination of 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 is suitable. For samples with high pigment content (e.g., spinach, bell peppers), the addition of GCB may be necessary.

    • Cap the tube and shake vigorously for 30 seconds.

    • Centrifuge at ≥3000 g for 5 minutes.[2]

  • Final Extract Preparation:

    • Take an aliquot (e.g., 1 mL) of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS or GC-MS/MS analysis.

Instrumental Analysis

a) LC-MS/MS Method

  • Chromatographic Column: A C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is suitable for the separation.[11]

  • Mobile Phase: A gradient elution with a mobile phase consisting of A) water with 0.1% acetic acid and 5 mM ammonium acetate and B) methanol with 0.1% acetic acid and 5 mM ammonium acetate is commonly used.

  • Flow Rate: 0.5 - 1.0 mL/min.[4][11]

  • Injection Volume: 5 - 10 µL.[11]

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for dinitrophenolic compounds like this compound.[5]

  • MS/MS Detection: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound for quantification and confirmation.

b) GC-MS/MS Method

While LC-MS/MS is often preferred, GC-MS/MS can also be used for the analysis of this compound.[1][12]

  • Chromatographic Column: A low-bleed capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program: An optimized temperature gradient is required to achieve good separation.

  • Ionization Mode: Electron ionization (EI).[13]

  • MS/MS Detection: Monitor specific precursor and product ion transitions for this compound. For example, precursor ion m/z 211.07 and product ions m/z 117.04 and 163.06 can be used.[12]

Workflow and Pathway Diagrams

Dinobuton_Analysis_Workflow Sample Fruit/Vegetable Sample Homogenize Homogenization Sample->Homogenize Extraction Extraction (Acetonitrile + Salts) Homogenize->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Supernatant Acetonitrile Supernatant Centrifuge1->Supernatant dSPE dSPE Cleanup (PSA, C18, MgSO4) Supernatant->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Filter Filtration (0.22 µm) Centrifuge2->Filter Analysis LC-MS/MS or GC-MS/MS Analysis Filter->Analysis Data Data Processing & Reporting Analysis->Data

Caption: Experimental workflow for this compound residue analysis.

Conclusion

The described protocol provides a reliable and robust method for the determination of this compound residues in a variety of fruit and vegetable matrices. The use of the QuEChERS method for sample preparation allows for high-throughput analysis with good recovery and precision. Both LC-MS/MS and GC-MS/MS are suitable for the final determination, providing the necessary sensitivity and selectivity to meet regulatory requirements. Proper validation of the method in the specific matrix of interest is essential to ensure the accuracy of the results.

References

Application Notes and Protocols: Dinobuton Toxicity in Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinobuton is a dinitrophenol pesticide, utilized as an acaricide and fungicide. Its mode of action involves the uncoupling of oxidative phosphorylation, a critical process for cellular energy production. This disruption of ATP synthesis can have profound toxicological effects on a wide range of organisms, not limited to the target pests. These application notes provide a summary of the known toxicity of this compound to various non-target organisms and detail standardized protocols for its toxicological assessment. Due to the limited availability of specific quantitative toxicity data for this compound, information for the closely related dinitrophenol pesticide, dinoseb, has been included as a surrogate where noted, to provide a more comprehensive overview of the potential risks.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound, like other dinitrophenols, acts as a protonophore. It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP by ATP synthase. This compound, being lipid-soluble, can readily pass through the mitochondrial membranes. In the intermembrane space, where the proton concentration is high, it picks up a proton. It then moves across the inner membrane to the matrix, where the proton concentration is low, and releases the proton. This transport of protons back into the matrix, bypassing ATP synthase, dissipates the proton motive force. Consequently, the energy from the electron transport chain is released as heat rather than being used to produce ATP, leading to cellular energy depletion and, ultimately, toxicity.

Data Presentation: Quantitative Toxicity of this compound and Surrogates

The following tables summarize the available quantitative data on the toxicity of this compound and the surrogate dinitrophenol pesticide, dinoseb, to a range of non-target organisms.

Table 1: Acute Toxicity of this compound and Dinoseb to Aquatic Organisms

OrganismSpeciesChemicalEndpointValue (mg/L)Exposure TimeReference
FishOncorhynchus mykiss (Rainbow Trout)This compound96-h LC50Data Not Available96 hours-
FishLepomis macrochirus (Bluegill)Dinoseb96-h LC500.03896 hours[1]
InvertebrateDaphnia magna (Water Flea)This compound48-h EC50Data Not Available48 hours-
InvertebrateDaphnia magna (Water Flea)Dinoseb48-h EC500.1348 hours[1]
AlgaePseudokirchneriella subcapitataThis compound72-h EC50Data Not Available72 hours-
AlgaePseudokirchneriella subcapitataDinoseb96-h EC500.0196 hours[1]

Table 2: Acute Toxicity of this compound and Dinoseb to Terrestrial Organisms

OrganismSpeciesChemicalEndpointValueUnitsReference
Bird (Oral)Colinus virginianus (Bobwhite Quail)This compoundLD50130mg/kg bw[2]
Bird (Dietary)Colinus virginianus (Bobwhite Quail)This compoundLC50700ppm in diet[2]
Honeybee (Contact)Apis melliferaThis compound48-h LD50Data Not Available--
Honeybee (Oral)Apis melliferaThis compound48-h LD50Data Not Available--
Honeybee (Contact)Apis melliferaDinoseb48-h LD5011.3µ g/bee [1]
EarthwormEisenia fetidaThis compound14-d LC50Data Not Available--
EarthwormEisenia fetidaDinoseb14-d LC50157mg/kg soil[1]

Table 3: Chronic Toxicity and No-Observed-Effect Concentrations (NOEC) of this compound and Dinoseb

OrganismSpeciesChemicalEndpointValueUnitsReference
FishPimephales promelas (Fathead Minnow)Dinoseb32-d NOEC (survival)0.0034mg/L[1]
InvertebrateDaphnia magna (Water Flea)Dinoseb21-d NOEC (reproduction)0.005mg/L[1]
MammalDogThis compoundNOAEL4.5mg/kg/day[3]
MammalRatThis compoundNOAEL3-6mg/kg/day[3]

Experimental Protocols

The following protocols are based on internationally recognized OECD guidelines and can be adapted for testing the toxicity of this compound.

Fish, Acute Toxicity Test (adapted from OECD Guideline 203)[3][4][5][6][7]

Objective: To determine the median lethal concentration (LC50) of this compound to fish over a 96-hour exposure period.

Test Organism: Rainbow trout (Oncorhynchus mykiss) is a recommended cold-water species, and Zebra fish (Danio rerio) is a recommended warm-water species.

Procedure:

  • Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent. A series of test concentrations are prepared by diluting the stock solution with dilution water. A control group (dilution water only) and, if a solvent is used, a solvent control group are also prepared.

  • Test Chambers: Use glass aquaria of a suitable size to ensure a loading rate of fish that does not stress the animals.

  • Acclimation: Acclimate the fish to the test conditions (temperature, water quality) for at least 12-16 hours prior to the test.

  • Exposure: Introduce a minimum of seven fish to each test concentration and control group. The test is typically run for 96 hours.

  • Observations: Record mortalities and any sublethal effects (e.g., abnormal swimming, loss of equilibrium, discoloration) at 24, 48, 72, and 96 hours.

  • Water Quality: Monitor and record water temperature, pH, and dissolved oxygen at the beginning of the test and at least daily thereafter.

  • Data Analysis: Calculate the 96-hour LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Daphnia sp. Acute Immobilisation Test (adapted from OECD Guideline 202)[8][9][10][11][12][13]

Objective: To determine the concentration of this compound that causes immobilization in 50% of Daphnia magna (EC50) over a 48-hour period.

Test Organism: Daphnia magna, neonates aged less than 24 hours.

Procedure:

  • Test Substance Preparation: Prepare a range of at least five geometrically spaced concentrations of this compound in a suitable culture medium. A control group is also prepared.

  • Test Vessels: Use glass beakers or other suitable vessels.

  • Exposure: Introduce at least 20 daphnids, divided into at least four replicates, to each test concentration and control.

  • Incubation: Incubate the test vessels for 48 hours at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod.

  • Observations: Record the number of immobilized daphnids in each vessel at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: Calculate the 48-hour EC50 value and its 95% confidence limits.

Honeybee, Acute Oral and Contact Toxicity Tests (adapted from OECD Guidelines 213 & 214)[4][14][15][16][17][18][19][20][21][22][23][24][25][26]

Objective: To determine the median lethal dose (LD50) of this compound to honeybees via oral and contact exposure.

Test Organism: Young adult worker honeybees (Apis mellifera).

Oral Toxicity (OECD 213):

  • Dose Preparation: Prepare a series of at least five concentrations of this compound in a 50% (w/v) sucrose (B13894) solution.

  • Exposure: Individually feed a known volume of the dosed sucrose solution to bees that have been starved for 2-4 hours.

  • Observation: House the bees in cages with an ad libitum supply of untreated sucrose solution and observe for mortality at 4, 24, and 48 hours (and up to 96 hours if necessary).

  • Data Analysis: Calculate the LD50 in µg of active substance per bee.

Contact Toxicity (OECD 214):

  • Dose Preparation: Prepare a series of at least five concentrations of this compound in a suitable volatile solvent (e.g., acetone).

  • Application: Apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each bee.

  • Observation: House the bees in cages with an ad libitum supply of sucrose solution and observe for mortality at 4, 24, and 48 hours (and up to 96 hours if necessary).

  • Data Analysis: Calculate the LD50 in µg of active substance per bee.

Earthworm, Acute Toxicity Test (adapted from OECD Guideline 207)[8][15][18][19]

Objective: To determine the concentration of this compound that is lethal to 50% of adult earthworms (LC50) in artificial soil.

Test Organism: Adult earthworms (Eisenia fetida).

Procedure:

  • Soil Preparation: Prepare artificial soil according to the OECD guideline.

  • Application: Thoroughly mix this compound into the soil at a range of at least five concentrations. A control group with untreated soil is also prepared.

  • Exposure: Introduce 10 adult earthworms into each test container with the treated soil.

  • Incubation: Maintain the test containers at 20 ± 2°C with continuous light for 14 days.

  • Observations: Assess mortality at day 7 and day 14.

  • Data Analysis: Calculate the 14-day LC50 value and its 95% confidence limits.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (adapted from OECD Guideline 201)[27][28][29][30][31]

Objective: To determine the concentration of this compound that inhibits the growth of a selected algal species by 50% (EC50).

Test Organism: Pseudokirchneriella subcapitata (a green alga).

Procedure:

  • Test Substance Preparation: Prepare a series of at least five concentrations of this compound in a nutrient-rich growth medium.

  • Inoculation: Inoculate flasks containing the test solutions and a control with a known concentration of exponentially growing algae.

  • Incubation: Incubate the flasks for 72 hours under continuous illumination and constant temperature (21-24°C).

  • Growth Measurement: Measure the algal biomass (e.g., by cell counts or fluorescence) at 24, 48, and 72 hours.

  • Data Analysis: Calculate the 72-hour EC50 for growth rate inhibition.

Soil Microorganism Toxicity Test: Respiration Inhibition[32][33][34][35][36][37]

Objective: To assess the effect of this compound on the overall activity of the soil microbial community by measuring soil respiration.

Procedure:

  • Soil Collection and Preparation: Collect fresh soil from a relevant site, sieve it, and adjust the moisture content.

  • Application: Apply this compound to the soil samples at different concentrations. Include an untreated control.

  • Incubation: Place the soil samples in airtight containers and incubate at a constant temperature.

  • CO2 Measurement: Measure the amount of CO2 evolved from the soil over a specific period (e.g., 28 days) using methods such as gas chromatography or titration of a CO2 trap.

  • Data Analysis: Compare the cumulative CO2 production in the treated samples to the control to determine the inhibition of microbial respiration.

Visualizations

Signaling Pathway of Oxidative Phosphorylation Uncoupling by this compound

Caption: Uncoupling of oxidative phosphorylation by this compound in the mitochondrion.

Experimental Workflow for Acute Aquatic Toxicity Testing

G cluster_prep Preparation cluster_exposure Exposure (e.g., 48-96 hours) cluster_observation Observation & Data Collection cluster_analysis Data Analysis A Prepare Test Solutions (this compound Concentrations & Controls) C Introduce Organisms to Test Solutions A->C B Acclimate Test Organisms (e.g., Fish, Daphnia) B->C D Maintain Controlled Conditions (Temp, Light, pH, DO) C->D E Record Mortality & Sublethal Effects (at 24, 48, 72, 96h) D->E F Monitor Water Quality Parameters D->F G Calculate LC50/EC50 Values & Confidence Intervals E->G F->G

Caption: General workflow for conducting acute aquatic toxicity tests.

Logical Relationship of Tiered Toxicity Testing

G Tier1 Tier 1: Acute Laboratory Tests (LC50, LD50, EC50) Tier2 Tier 2: Chronic & Sublethal Tests (NOEC, Reproduction, Growth) Tier1->Tier2 If risk indicated Risk_Assessment Environmental Risk Assessment Tier1->Risk_Assessment Low risk Tier3 Tier 3: Higher-Tier Studies (Mesocosm, Field Studies) Tier2->Tier3 If risk indicated Tier2->Risk_Assessment Refined risk Tier3->Risk_Assessment Realistic risk

Caption: Tiered approach for assessing the environmental risk of pesticides.

Conclusion

The available data, though limited for this compound itself, suggests that this dinitrophenol pesticide poses a significant risk to a variety of non-target organisms, particularly in aquatic environments. Its mechanism of uncoupling oxidative phosphorylation is a broad-spectrum mode of action that can affect any organism reliant on aerobic respiration. The provided protocols, based on OECD guidelines, offer a standardized framework for generating robust and comparable toxicity data. Further research is critically needed to fill the data gaps for this compound to allow for a more accurate and comprehensive environmental risk assessment. Researchers and drug development professionals should consider the potential for off-target effects of compounds with similar modes of action in their own work.

References

Application Notes and Protocols for Cell-Based Assays to Assess Dinobuton Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinobuton is a dinitrophenol-based pesticide once used as an acaricide and fungicide.[1][2] Like other dinitrophenols, its primary mode of action is the uncoupling of oxidative phosphorylation in mitochondria.[1] This disruption of cellular energy metabolism is a key mechanism of its cytotoxicity. Understanding the cytotoxic potential of this compound and similar compounds is crucial for toxicological assessment and ensuring human and environmental safety.

These application notes provide a detailed overview and experimental protocols for assessing the cytotoxicity of this compound using a panel of common cell-based assays. The described methods allow for the quantitative evaluation of various cellular parameters, including metabolic activity, membrane integrity, and the induction of apoptosis.

General Workflow for Assessing this compound Cytotoxicity

The following diagram outlines a general experimental workflow for a comprehensive assessment of this compound's cytotoxic effects on a selected cell line.

This compound Cytotoxicity Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HepG2, HEK293, SH-SY5Y) plate_cells Seed Cells in 96-well Plates cell_culture->plate_cells treat_cells Treat Cells with Serial Dilutions of this compound plate_cells->treat_cells prepare_dino Prepare this compound Stock & Working Solutions prepare_dino->treat_cells mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay apop_assay Apoptosis Assays (Caspase Activity, Annexin V) treat_cells->apop_assay ros_assay ROS Assay (Oxidative Stress) treat_cells->ros_assay mmp_assay MMP Assay (Mitochondrial Health) treat_cells->mmp_assay measure Measure Absorbance/ Fluorescence/Luminescence mtt_assay->measure ldh_assay->measure apop_assay->measure ros_assay->measure mmp_assay->measure calc_ic50 Calculate IC50 Values measure->calc_ic50 pathway_analysis Mechanism of Action Elucidation calc_ic50->pathway_analysis

Caption: General experimental workflow for assessing this compound cytotoxicity.

Putative Signaling Pathway for this compound-Induced Cytotoxicity

This compound, as a dinitrophenol compound, acts as a protonophore, disrupting the mitochondrial membrane potential. This uncoupling of oxidative phosphorylation leads to a cascade of events culminating in cell death. The following diagram illustrates the putative signaling pathway.

Dinobuton_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound uncoupling Uncoupling of Oxidative Phosphorylation This compound->uncoupling h_gradient Dissipation of Proton Gradient (ΔΨm ↓) uncoupling->h_gradient atp ATP Synthesis ↓ h_gradient->atp ros ROS Production ↑ h_gradient->ros mptp mPTP Opening ros->mptp apoptosis Apoptosis ros->apoptosis Oxidative Damage cyto_c Cytochrome c Release mptp->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: Putative signaling pathway of this compound-induced apoptosis.

Data Presentation

Due to the limited availability of specific in vitro cytotoxicity data for this compound, the following table presents illustrative IC50 values for the closely related compound, 2,4-dinitrophenol (B41442) (DNP), in various cancer cell lines. These values should be considered as examples, and specific IC50 values for this compound would need to be determined experimentally.

Cell LineAssayExposure TimeIC50 (µM)Reference
Calu-6 (Lung Adenocarcinoma)MTT72 h~200[Han et al., 2008]
LNCaP (Prostate Cancer)MTT48 h>100 (synergistic with chemotherapeutics)[Adamczuk et al., 2023][3][4]
PC-3 (Prostate Cancer)MTT48 h>100[Adamczuk et al., 2023][3][4]
DU-145 (Prostate Cancer)MTT48 h>100[Adamczuk et al., 2023][3][4]

Note: The provided IC50 values are for 2,4-dinitrophenol and are for illustrative purposes only. Experimental determination of this compound's IC50 is essential.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest (e.g., HepG2, HEK293)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results and determine the IC50 value.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.

Materials:

  • Treated cells in a 96-well plate

  • LDH Cytotoxicity Assay Kit

  • Lysis solution (for maximum LDH release control)

  • 96-well plate for assay

  • Microplate reader

Protocol:

  • Prepare Controls: Include wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis solution), and a no-cell control (medium only).

  • Sample Collection: After the desired incubation time with this compound, centrifuge the plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution (if required by the kit).

  • Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Apoptosis Assessment: Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, Caspase-3 and -7, which are activated during apoptosis.

Materials:

  • Treated cells in a 96-well white-walled plate

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Microplate luminometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence of each well using a microplate luminometer.

  • Data Analysis: Normalize the luminescence readings to the number of viable cells (which can be determined in a parallel plate) and express the results as fold change relative to the untreated control.

Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular production of ROS using a fluorescent probe.

Materials:

  • Treated cells in a 96-well black-walled, clear-bottom plate

  • 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) or similar ROS-sensitive probe

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a black-walled plate.

  • Probe Loading: After treatment, remove the medium and wash the cells with warm PBS. Add 100 µL of H2DCFDA solution (typically 5-10 µM in PBS) to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Remove the H2DCFDA solution and wash the cells twice with warm PBS.

  • Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis: Express the fluorescence intensity as a percentage of the control or as fold change to indicate the level of ROS production.

Mitochondrial Health Assessment: Mitochondrial Membrane Potential (MMP) Assay

This assay uses a fluorescent dye to measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and function.

Materials:

  • Treated cells in a 96-well black-walled, clear-bottom plate

  • JC-1, TMRE, or TMRM dye

  • Complete culture medium

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a black-walled plate. Include a positive control for mitochondrial depolarization (e.g., CCCP or FCCP).

  • Dye Loading: After treatment, add the fluorescent dye (e.g., JC-1 at 5 µg/mL) to the culture medium in each well and incubate for 15-30 minutes at 37°C.

  • Wash: Remove the medium containing the dye and wash the cells with warm PBS.

  • Measurement: Add 100 µL of PBS or culture medium to each well.

    • For JC-1, measure fluorescence at two wavelength pairs:

      • Aggregates (healthy mitochondria): ~530 nm excitation / ~590 nm emission (red).

      • Monomers (depolarized mitochondria): ~485 nm excitation / ~530 nm emission (green).

    • For TMRE/TMRM, measure fluorescence at ~549 nm excitation / ~579 nm emission.

  • Data Analysis: For JC-1, calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization. For TMRE/TMRM, a decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for evaluating the cytotoxicity of this compound. By employing a multi-parametric approach, researchers can gain valuable insights into the compound's mechanism of action, from its initial impact on mitochondrial function to the downstream events of oxidative stress and apoptosis. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the provided protocols offer a solid foundation for conducting these critical toxicological assessments.

References

Application Notes and Protocols for Monitoring Dinobuton Degradation in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinobuton, a dinitrophenol pesticide, has been utilized as a non-systemic acaricide and fungicide.[1] Its presence and persistence in the environment are of significant concern due to the potential toxicity of the parent compound and its degradation products. Understanding the degradation kinetics and pathways of this compound in various environmental matrices is crucial for environmental risk assessment and the development of effective remediation strategies. This document provides detailed application notes and protocols for monitoring the degradation of this compound in environmental samples, focusing on analytical methodologies, data interpretation, and visualization of experimental workflows and degradation pathways.

Degradation Pathways of this compound

This compound is known to degrade in the environment through two primary pathways: hydrolysis and photodegradation.

Hydrolysis: Under alkaline conditions in soil or water, this compound readily hydrolyzes to form dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol).[2] This process is a key transformation pathway and is influenced by the pH of the surrounding medium.

Photodegradation: this compound is susceptible to degradation upon exposure to sunlight.[2] This process can lead to the formation of several degradation products, including dinoseb, 4-amino-6-nitro-2-sec-butylphenol, and 6-amino-4-nitro-2-sec-butylphenol.[2] The atmospheric half-life of this compound is estimated to be approximately two days.[2]

A visual representation of the primary degradation pathways of this compound is provided below.

Dinobuton_Degradation This compound This compound Dinoseb Dinoseb This compound->Dinoseb Hydrolysis (alkaline pH) This compound->Dinoseb Photodegradation Amino_Nitro_Phenols 4-Amino-6-nitro-2-sec-butylphenol & 6-Amino-4-nitro-2-sec-butylphenol This compound->Amino_Nitro_Phenols Photodegradation Dilute_and_Shoot_Workflow cluster_soil Soil Sample cluster_water Water Sample Soil_Sample 5g Sieved Soil Add_ACN Add 10mL Acetonitrile Soil_Sample->Add_ACN Vortex Vortex 1 min Add_ACN->Vortex Centrifuge Centrifuge 4000 rpm, 5 min Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC_Analysis HPLC-DAD Analysis Supernatant->HPLC_Analysis Water_Sample Collect Water Sample Water_Sample->HPLC_Analysis QuEChERS_Workflow Start 10g Hydrated Soil Sample Add_ACN Add 10mL Acetonitrile Start->Add_ACN Shake1 Shake/Vortex 5 min Add_ACN->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Shake 2 min Add_Salts->Shake2 Centrifuge1 Centrifuge ≥3000 rcf, 5 min Shake2->Centrifuge1 Supernatant1 Transfer 1mL Supernatant Centrifuge1->Supernatant1 dSPE Add to d-SPE Tube Supernatant1->dSPE Vortex2 Vortex 30s dSPE->Vortex2 Centrifuge2 Centrifuge ≥5000 rcf, 2 min Vortex2->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract SPE_Workflow Start Water Sample Load Load Sample Start->Load Condition Condition SPE Cartridge (Ethyl Acetate, Methanol, Water) Condition->Load Wash Wash with Deionized Water Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Organic Solvent Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Analysis Analysis (HPLC/GC) Concentrate->Analysis

References

Application Notes and Protocols for the Study of Dinobuton Resistance in Pests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Due to the limited availability of specific quantitative data on dinobuton resistance in peer-reviewed literature, the following tables are presented as templates. Researchers can use this structure to populate their own experimental data when studying this compound resistance.

Table 1: Susceptibility of Pest Populations to this compound

Pest PopulationStrain/OriginLC50 (mg/L) [95% CI]Slope ± SEResistance Ratio (RR¹)
Susceptible e.g., Lab Strain[Insert Data][Insert Data]1.0
Field Population 1 e.g., Location A[Insert Data][Insert Data][Calculate]
Field Population 2 e.g., Location B[Insert Data][Insert Data][Calculate]
Lab-Selected Resistant e.g., this compound-R[Insert Data][Insert Data][Calculate]

¹Resistance Ratio (RR) = LC50 of the test population / LC50 of the susceptible population.

Table 2: Effect of Synergists on this compound Toxicity against a Resistant Population

TreatmentSynergistLC50 (mg/L) [95% CI]Synergism Ratio (SR²)
This compound alone None[Insert Data]1.0
This compound + PBO Piperonyl Butoxide[Insert Data][Calculate]
This compound + DEF S,S,S-tributyl phosphorotrithioate[Insert Data][Calculate]
This compound + DEM Diethyl maleate[Insert Data][Calculate]

²Synergism Ratio (SR) = LC50 of this compound alone / LC50 of this compound with synergist.

Signaling Pathways and Mechanisms of Action

This compound's Mode of Action: Uncoupling of Oxidative Phosphorylation

This compound acts by disrupting the proton motive force in mitochondria. As a protonophore, it transports protons across the inner mitochondrial membrane, bypassing ATP synthase. This uncoupling of the electron transport chain from ATP synthesis leads to a rapid depletion of cellular energy, ultimately causing mortality.[1]

cluster_0 Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP Produces Proton_Gradient->ATP_Synthase Drives ATP Synthesis This compound This compound This compound->Proton_Gradient Dissipates cluster_0 Metabolic Resistance This compound This compound Mitochondrion Mitochondrion (Target Site) This compound->Mitochondrion Uncoupling P450 P450s This compound->P450 Detoxification EST Esterases This compound->EST Detoxification GST GSTs This compound->GST Detoxification Toxicity Toxicity Mitochondrion->Toxicity Metabolites Inactive Metabolites P450->Metabolites EST->Metabolites GST->Metabolites A 1. Sample Collection (Susceptible & Field Strains) B 2. Mite Rearing (Establish Laboratory Colonies) A->B C 3. Bioassays (Determine LC50 values) B->C E 5. Biochemical Assays (EST, GST, P450 activity) B->E F 6. Synergist Bioassays (PBO, DEF, DEM) B->F D 4. Calculate Resistance Ratios (RR) C->D G 7. Data Analysis & Interpretation D->G E->G F->G H 8. Identify Resistance Mechanisms G->H

References

Troubleshooting & Optimization

Troubleshooting peak tailing in Dinobuton HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dinobuton HPLC analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer or more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Tailing indicates inefficiencies or undesirable chemical interactions within the HPLC system.[1][3] This distortion is quantitatively measured by the Tailing Factor (Tf) or the Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0. A value greater than 1.2 is generally considered to be tailing.[1][4]

Tailing/Asymmetry Factor (Tf/As) Peak Shape Interpretation
1.0Perfectly Symmetrical Gaussian Peak
> 1.0 and ≤ 1.2Acceptable Symmetry
> 1.2 and ≤ 1.5Moderate Tailing
> 1.5Significant Tailing

Q2: What are the primary causes of peak tailing in this compound analysis?

Peak tailing for this compound, a non-systemic acaricide and fungicide, can stem from several factors:[5]

  • Secondary Silanol (B1196071) Interactions: Although this compound is not a basic compound, its polar nitro (-NO2) and carbonyl (C=O) groups can engage in secondary polar interactions with residual acidic silanol groups on the silica-based column packing.[2][6] This is a very common cause of peak tailing in reversed-phase HPLC.[6][7]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent interactions. While this compound is an ester, it can be hydrolyzed by alkali to its parent phenol, dinoseb, which is acidic.[8] Maintaining a stable, slightly acidic to neutral pH is often crucial. One successful method used a mobile phase pH of 6.5.[9]

  • Column Contamination or Degradation: Accumulation of strongly retained sample matrix components or a physical void at the column inlet can distort peak shape.[7][10]

  • System and Instrumental Effects: Excessive extra-column volume (dead volume) from long tubing or improper fittings can cause all peaks in a chromatogram to tail.[3]

  • Sample Overload: Injecting too high a concentration of this compound can saturate the column, leading to peak distortion.[10][11]

Q3: How can I tell if the peak tailing is a chemical problem or a physical (instrument) problem?

A simple diagnostic test can help distinguish between chemical and physical issues. Inject a neutral, non-polar compound (e.g., toluene (B28343) or naphthalene) that should not have strong secondary interactions with the column.

  • If the neutral compound's peak is symmetrical but your this compound peak tails, the issue is likely chemical (e.g., secondary interactions, mobile phase pH).[3]

  • If all peaks, including the neutral compound, are tailing , the problem is likely physical or instrumental, such as dead volume in the system, a column void, or improper connections.[3][12]

Q4: Can my sample solvent cause peak tailing?

Yes. If your sample is dissolved in a solvent that is significantly stronger (i.e., more non-polar in reversed-phase) than your mobile phase, it can lead to distorted, broad, or tailing peaks.[12] Whenever possible, dissolve and inject your this compound standard and samples in the initial mobile phase composition.[11]

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing.

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed (As > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks check_system Investigate Physical Issues: 1. Check for leaks/loose fittings. 2. Minimize tubing length/ID. 3. Check for column void. check_all_peaks->check_system Yes check_chemical Investigate Chemical/Method Issues check_all_peaks->check_chemical No end_system Problem Resolved check_system->end_system check_solvent Is sample solvent stronger than mobile phase? check_chemical->check_solvent dissolve_in_mp Solution: Dissolve sample in mobile phase. check_solvent->dissolve_in_mp Yes check_ph Is mobile phase pH optimized and buffered? check_solvent->check_ph No end_chemical Problem Resolved dissolve_in_mp->end_chemical adjust_ph Solution: Adjust pH (e.g., to 3.0-6.5) and/or increase buffer strength. check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes adjust_ph->end_chemical clean_column Solution: Perform column wash/ regeneration protocol. check_column->clean_column Yes check_column->end_chemical No, column is new replace_column Solution: Replace column. clean_column->replace_column If tailing persists replace_column->end_chemical

Caption: A step-by-step workflow for troubleshooting this compound peak tailing.

Potential Chemical Interactions

Even without a formal charge, polar functional groups on this compound can interact with active sites on the stationary phase, creating a secondary, stronger retention mechanism that leads to peak tailing.

Caption: Interaction between this compound and residual silanols on the stationary phase.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Adjustment

This protocol describes how to systematically adjust the mobile phase pH to minimize secondary silanol interactions. Operating at a lower pH (e.g., 3.0) protonates the silanol groups, reducing their ability to interact with polar analytes.[6]

Objective: To find an optimal mobile phase pH that provides a symmetrical peak for this compound (As ≤ 1.2).

Materials:

  • Mobile phase components (e.g., Acetonitrile, HPLC-grade water)

  • Buffer salts (e.g., Ammonium acetate, Potassium phosphate)

  • Acids/Bases for pH adjustment (e.g., Phosphoric acid, Formic acid)

  • Calibrated pH meter

Procedure:

  • Prepare Initial Mobile Phase: Prepare your mobile phase as per the original method (e.g., Acetonitrile/Ammonium Acetate buffer 75:25 v/v, pH 6.5).[9]

  • Initial Analysis: Equilibrate the column and inject your this compound standard. Record the retention time and calculate the Asymmetry Factor (As).

  • Prepare Lower pH Mobile Phase: Prepare a new batch of the aqueous buffer component and adjust the pH to a lower value, for example, pH 4.5. Filter and degas. Prepare the final mobile phase.

  • Second Analysis: Thoroughly equilibrate the column with the new mobile phase (at least 10-15 column volumes). Inject the standard and record the Asymmetry Factor.

  • Prepare Acidic Mobile Phase: Repeat step 3, this time adjusting the pH to ~3.0.

  • Third Analysis: Equilibrate the column with the pH 3.0 mobile phase and re-inject the standard. Record the Asymmetry Factor.

  • Compare Results: Create a table to compare the Asymmetry Factor at each pH level and determine the optimal condition.

Mobile Phase pH Asymmetry Factor (As) Observation
6.51.8Significant Tailing
4.51.4Improved Symmetry
3.01.1Symmetrical Peak

Protocol 2: HPLC Column Cleaning and Regeneration

This protocol provides a general procedure for cleaning a contaminated C18 column that may be causing peak tailing due to the buildup of strongly retained compounds.[7]

Objective: To remove contaminants from the column and restore its performance.

Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min): Note: Always disconnect the column from the detector during flushing with strong solvents.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile/Water) for 20-30 minutes. This removes precipitated buffer.

  • Polar Contaminant Wash: Flush with 100% HPLC-grade water for 30 minutes.

  • Strong Organic Wash (for non-polar contaminants): Sequentially flush the column with the following solvents for at least 30 minutes each:

    • Methanol

    • Acetonitrile

    • Isopropanol (an excellent cleaning solvent)

  • Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile -> Mobile Phase).

  • Equilibrate and Test: Reconnect the column to the detector, equilibrate thoroughly with the mobile phase, and inject a standard to check for improved peak shape.

References

Technical Support Center: Optimizing Dinobuton Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction efficiency of Dinobuton from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Troubleshooting Guides

This section addresses common issues that may arise during the extraction and analysis of this compound. Each problem is presented with potential causes and recommended solutions.

Issue 1: Low Recovery of this compound

Question: We are experiencing low recovery of this compound from our samples. What are the potential causes and how can we improve the yield?

Answer:

Low recovery of this compound can stem from several factors, ranging from the extraction solvent choice to the cleanup procedure. Here are the primary causes and solutions:

  • Inappropriate Extraction Solvent: The polarity of the extraction solvent may not be optimal for this compound.

    • Solution: this compound is soluble in most organic solvents but has low aqueous solubility.[1] Experiment with solvents of varying polarities. Acetonitrile (B52724) is a commonly used and effective solvent for pesticide extraction.[2] Mixtures of solvents, such as acetonitrile/water, can also be effective. For some dinitrophenol pesticides, acetone (B3395972) has also been shown to be an efficient extraction solvent.

  • Incomplete Extraction from the Matrix: The solvent may not be efficiently penetrating the sample matrix to dissolve the this compound.

    • Solution: Ensure thorough homogenization of the sample to increase the surface area for extraction. For solid samples, grinding to a fine powder is recommended. Increase the extraction time and/or use agitation methods like vortexing or sonication to enhance solvent penetration.

  • Analyte Loss During Cleanup: The cleanup step, intended to remove matrix interferences, might also be removing a portion of the this compound.

    • Solution: If using Solid-Phase Extraction (SPE), ensure the sorbent type is appropriate for this compound. A C18 sorbent is often used for pesticides of intermediate polarity. Optimize the wash and elution solvent compositions and volumes to ensure this compound is not lost during washing and is fully eluted. For dispersive SPE (dSPE) in QuEChERS, be cautious with the amount and type of sorbent used, as some sorbents can adsorb planar pesticides.

  • Degradation of this compound: this compound can hydrolyze to its more toxic metabolite, dinoseb (B1670700), especially under alkaline conditions.[3]

    • Solution: Maintain a neutral or slightly acidic pH during extraction and storage of extracts. Avoid using alkaline reagents or exposing the sample to high temperatures for extended periods.

Issue 2: Significant Matrix Effects Observed

Question: Our analysis is showing significant matrix effects (ion suppression or enhancement in LC-MS/MS). How can we mitigate this?

Answer:

Matrix effects are a common challenge in the analysis of complex samples and can significantly impact the accuracy and reproducibility of your results.[4][5][6] Here are strategies to identify and minimize matrix effects:

  • Inadequate Sample Cleanup: Co-extracted matrix components are the primary cause of matrix effects.

    • Solution: Improve the cleanup procedure. For QuEChERS extracts, consider using a dSPE cleanup step with a combination of sorbents like PSA (Primary Secondary Amine) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and GCB (Graphitized Carbon Black) for pigments (use with caution as it can adsorb planar analytes). For very complex matrices, a cartridge SPE cleanup step following the initial extraction may be necessary.

  • High Concentration of Matrix Components: Even with cleanup, the final extract may still contain a high concentration of matrix components.

    • Solution: A simple and effective method to reduce matrix effects is to dilute the final extract before analysis.[6] This reduces the concentration of interfering compounds entering the analytical instrument. However, ensure that the dilution does not bring the this compound concentration below the limit of quantification (LOQ) of your instrument.

  • Calibration Strategy: Using solvent-based calibration curves for quantification in complex matrices can lead to inaccurate results due to matrix effects.

    • Solution: Employ matrix-matched calibration standards.[7][8] This involves preparing your calibration standards in a blank matrix extract that is free of this compound. This way, the standards and the samples experience similar matrix effects, leading to more accurate quantification. The use of an internal standard, ideally a stable isotope-labeled version of this compound, can also help to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for extracting this compound from food and environmental samples?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for multi-residue pesticide analysis in food and agricultural samples due to its simplicity, speed, and low solvent consumption.[9][10] A "dilute-and-shoot" approach, which involves minimal sample preparation followed by direct injection into an HPLC system, has also been successfully applied for the analysis of this compound in various matrices, including urine, serum, tomato, soil, and water, with reported recoveries between 92.3% and 109.74%.[11][12][13]

Q2: How can I prevent the degradation of this compound to dinoseb during my analytical procedure?

A2: this compound is susceptible to hydrolysis, especially under alkaline conditions, which leads to the formation of dinoseb.[3] To prevent this, it is crucial to avoid alkaline conditions throughout the sample preparation and analysis process. Using buffered extraction solvents (e.g., with acetic or formic acid) to maintain a slightly acidic to neutral pH is recommended. Additionally, samples and extracts should be stored at low temperatures (e.g., 4°C or -20°C) and protected from light to minimize degradation.

Q3: What are the recommended analytical techniques for the determination of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a mass spectrometer (LC-MS/MS) is a common and effective technique for the analysis of this compound.[11][12] Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS or GC-MS/MS) can also be used, often requiring a derivatization step.[14]

Q4: I am observing poor peak shape for this compound in my HPLC analysis. What could be the cause?

A4: Poor peak shape (e.g., tailing, fronting, or broad peaks) can be caused by several factors:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Interactions between this compound and active sites on the column stationary phase or in the HPLC system can cause peak tailing. Ensure the mobile phase pH is appropriate to keep this compound in a single ionic state. The addition of a small amount of an acid (e.g., formic acid) to the mobile phase can often improve peak shape for acidic compounds.

  • Inappropriate Mobile Phase: The composition of the mobile phase may not be optimal for the separation. Adjusting the organic solvent-to-water ratio or trying a different organic solvent (e.g., methanol (B129727) instead of acetonitrile) can help.

  • Column Contamination or Degradation: A contaminated or old column can lead to poor peak shapes. Try flushing the column or replacing it if necessary.

Data Presentation

The following tables summarize quantitative data on this compound extraction efficiency from various studies.

Table 1: Recovery of this compound using a "Dilute-and-Shoot" HPLC-DAD Method [12][13]

MatrixSpiked Concentration (µg/mL)Recovery (%)RSD (%)
Urine5.098.51.2
Serum5.095.31.5
Tomato10.092.31.8
Soil10.096.81.4
Tap Water1.0102.40.9
Wastewater1.099.71.1

Table 2: General Recovery Ranges for Pesticides using QuEChERS

Matrix TypeGeneral Recovery Range (%)Reference
Fruits and Vegetables70 - 120[10]
Animal Tissues52.78 - 110.69[15]

Note: These are general recovery ranges for pesticides and may vary for this compound depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: "Dilute-and-Shoot" Method for Various Matrices[11]

This protocol describes a simple and rapid "dilute-and-shoot" sample preparation procedure for the determination of this compound by HPLC-DAD.

  • Sample Preparation:

    • Urine/Serum: Take a 3200 µL aliquot of the biological fluid.

    • Tomato: Homogenize 250g of tomato, filter to obtain the juice. Take a 3200 µL aliquot of the juice.

    • Water (Tap, Well, Waste): Take a 3200 µL aliquot of the water sample.

    • Soil: Weigh 2.0 g of powdered soil sample.

  • Extraction:

    • For all liquid samples, mix the aliquot with a sufficient amount of this compound stock solution to achieve the desired spiking concentration.

    • Complete the final volume to 10 mL with acetonitrile.

    • For the soil sample, add the spiking solution and complete the volume to 10 mL with acetonitrile.

  • Vortexing and Centrifugation:

    • Vortex the mixture for 3 minutes.

    • Centrifuge the sample for 15 minutes at 5000 rpm.

  • Final Extract Preparation:

    • Transfer one hundred microliters (100 µL) of the supernatant into an HPLC vial for analysis.

Protocol 2: General QuEChERS Protocol for Fruits and Vegetables[9][10]

This protocol provides a general outline of the QuEChERS method, which can be adapted for this compound extraction from fruits and vegetables.

  • Sample Homogenization:

    • Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10-15 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and buffering salts).

    • Shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the layers.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer and transfer it to a 2 mL or 15 mL centrifuge tube containing the dSPE sorbents (e.g., a mixture of MgSO₄, PSA, and C18).

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.

    • The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis start Complex Matrix (e.g., Soil, Fruit, Tissue) homogenize Homogenization (Grinding/Blending) start->homogenize weigh Weighing homogenize->weigh add_solvent Add Extraction Solvent (e.g., Acetonitrile) weigh->add_solvent add_salts Add QuEChERS Salts (for partitioning) add_solvent->add_salts shake Vigorous Shaking add_salts->shake centrifuge1 Centrifugation shake->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer add_dspe Add dSPE Sorbents (PSA, C18, MgSO4) transfer->add_dspe vortex Vortex add_dspe->vortex centrifuge2 Centrifugation vortex->centrifuge2 final_extract Final Extract centrifuge2->final_extract analysis LC-MS/MS or GC-MS/MS Analysis final_extract->analysis troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions problem Low this compound Recovery cause1 Incomplete Extraction problem->cause1 Is extraction complete? cause2 Analyte Degradation (Hydrolysis) problem->cause2 Is this compound stable? cause3 Loss During Cleanup problem->cause3 Is cleanup step optimized? cause4 Inappropriate Solvent problem->cause4 Is the solvent appropriate? solution1 Optimize Homogenization & Increase Extraction Time/Agitation cause1->solution1 solution2 Control pH (Slightly Acidic) & Avoid High Temperatures cause2->solution2 solution3 Optimize SPE Sorbents/Solvents & Use dSPE Sorbents Judiciously cause3->solution3 solution4 Test Solvents of Varying Polarity (e.g., Acetonitrile, Acetone) cause4->solution4

References

Overcoming matrix effects in Dinobuton analysis of food samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the analysis of the fungicide and acaricide Dinobuton in complex food samples.

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in the context of this compound analysis?

A1: A matrix effect is the alteration of the analytical signal of a target analyte, such as this compound, due to the presence of other co-extracted components from the sample matrix (e.g., fats, sugars, pigments, and other endogenous compounds in a food sample).[1][2][3] This phenomenon is particularly significant in sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), where co-eluting matrix components can interfere with the ionization process of this compound in the MS source.[1][4] The effect can manifest as either signal suppression (most common) or enhancement, leading to inaccurate quantification.[3][4]

Q2: Why are matrix effects a significant problem for analyzing this compound in food?

A2: Matrix effects are a major concern because they directly impact the accuracy, precision, and sensitivity of the analytical method.[4] For regulatory purposes, accurately quantifying pesticide residues like this compound at or below the Maximum Residue Level (MRL) is critical for ensuring food safety.[5] If a matrix effect, such as ion suppression, is not properly addressed, the concentration of this compound can be underestimated, potentially leading to a false negative result where a contaminated sample is deemed compliant.[3] Conversely, ion enhancement could lead to an overestimation and a false positive.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: The most common method to quantify matrix effects is the post-extraction spike method.[6] This involves comparing the signal response of a standard solution of this compound in a pure solvent to the response of a blank sample extract that has been spiked with this compound at the same concentration. The matrix effect (ME) can be calculated using the following formula:

  • ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value below 100% indicates signal suppression, while a value above 100% indicates signal enhancement.[3] A matrix effect is generally considered significant if the signal is altered by more than 20% (i.e., ME < 80% or > 120%).[7]

Troubleshooting Guide

Q4: My this compound signal is showing significant suppression. What are my options?

A4: Significant signal suppression is a common issue when analyzing complex food matrices. You can address this by either minimizing the matrix effect or compensating for it.

  • Minimization Strategies: These aim to reduce the amount of interfering matrix components that reach the detector.

    • Optimize Sample Preparation: Improve the clean-up step to remove more interferences. Techniques like Solid-Phase Extraction (SPE) are more effective than simple protein precipitation.[1][8] For complex matrices, mixed-mode SPE can produce very clean extracts.[8]

    • Dilute the Sample Extract: A simple and often effective method is to dilute the final extract.[6] This reduces the concentration of matrix components introduced into the analytical system. However, this is only feasible if the instrument has sufficient sensitivity to detect this compound at the required levels after dilution.[6]

    • Adjust Chromatographic Conditions: Modify the LC gradient, mobile phase, or column to improve the separation between this compound and the interfering matrix components.[1]

  • Compensation Strategies: These methods aim to correct for the signal alteration without necessarily removing the interfering components.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[1][9] This ensures that the standards and samples experience the same matrix effect, leading to more accurate quantification.[10]

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the most robust method.[4] A SIL-IS for this compound would have nearly identical chemical properties and chromatographic behavior, causing it to co-elute and experience the same degree of ion suppression or enhancement.[5] By measuring the ratio of the analyte to the internal standard, the matrix effect is effectively cancelled out.[6] The main drawback is the high cost and availability of specific SIL-IS.[5]

    • Standard Addition: This involves spiking the sample extract with known concentrations of the analyte.[4][6] It is very effective as it provides a calibration curve for each individual sample, but it is time-consuming and requires a larger sample volume.[6]

Workflow & Decision Making

The following diagram illustrates a typical workflow for identifying and mitigating matrix effects in this compound analysis.

MatrixEffectWorkflow cluster_prep Phase 1: Preparation & Initial Analysis cluster_eval Phase 2: Matrix Effect Evaluation cluster_mitigate Phase 3: Mitigation Strategy start Homogenized Food Sample prep Sample Preparation (e.g., QuEChERS) start->prep extract Final Sample Extract prep->extract analysis LC-MS/MS Analysis extract->analysis calc Calculate Matrix Effect (ME) ME = (Response_matrix / Response_solvent) * 100 analysis->calc decision Is ME significant? (e.g., > ±20%) calc->decision compensate COMPENSATE - Matrix-Matched Calibration - Isotope-Labeled IS - Standard Addition decision->compensate Yes minimize MINIMIZE - Dilute Extract - Improve Cleanup (dSPE) - Optimize Chromatography decision->minimize Yes revalidate Re-validate Method & Quantify decision->revalidate No compensate->revalidate minimize->revalidate end end revalidate->end Final Result

Caption: Workflow for identifying and mitigating matrix effects.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis in food.[11][12] This is a generalized protocol based on the AOAC 2007.01 method.

1. Sample Homogenization & Weighing:

  • Homogenize the food sample (e.g., tomato, spinach) to a fine pulp.[13] For dry samples like raisins, rehydration with water is necessary before homogenization.[11]

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[14]

2. Extraction & Partitioning:

  • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

  • If required, add an internal standard solution at this stage.

  • Add the appropriate QuEChERS extraction salt packet (commonly containing MgSO₄, NaCl, and citrate (B86180) buffers).[11]

  • Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates.[15]

  • Centrifuge the tube at ≥3000 g for 5 minutes.[11]

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Carefully transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL dSPE cleanup tube.[13]

  • The dSPE tube contains a sorbent mixture to remove specific interferences. A common mixture includes Primary Secondary Amine (PSA) to remove sugars and organic acids, and MgSO₄ to remove excess water. For pigmented samples like spinach, Graphitized Carbon Black (GCB) may be included to remove chlorophyll, but it can also retain planar pesticides.[13]

  • Cap the dSPE tube, vortex for 1 minute, and then centrifuge for 5 minutes.

4. Final Extract Preparation:

  • The supernatant is the final, cleaned-up extract.

  • For LC-MS/MS analysis, it is often necessary to dilute the extract with water or mobile phase to match the initial chromatographic conditions and further reduce matrix effects.[13] The extract can then be transferred to an autosampler vial for injection.

QuEChERS_Workflow start 1. Homogenize & Weigh Sample (10-15g) step2 2. Add Acetonitrile & Salts (Extraction/Partitioning) start->step2 step3 3. Shake & Centrifuge step2->step3 step4 4. Transfer Supernatant to dSPE Tube (Cleanup) step3->step4 step5 5. Vortex & Centrifuge step4->step5 end 6. Collect Final Extract for Analysis step5->end

Caption: Simplified QuEChERS sample preparation workflow.

Protocol 2: Quantitative Assessment of Matrix Effects

This protocol describes the post-extraction spike method for quantifying the extent of ion suppression or enhancement.

1. Prepare Blank Matrix Extract:

  • Select a food sample that is known to be free of this compound (a "blank" matrix).

  • Process this blank sample using the exact same sample preparation protocol (e.g., QuEChERS) that you use for your test samples. This results in the "blank matrix extract."

2. Prepare Standard Solutions:

  • Solution A (Solvent Standard): Prepare a standard solution of this compound in a pure solvent (e.g., acetonitrile) at a known concentration (e.g., 50 ng/mL).

  • Solution B (Matrix-Matched Standard): Take a volume of the "blank matrix extract" and spike it with the this compound stock solution to achieve the exact same final concentration as Solution A.

3. Analysis and Calculation:

  • Inject both Solution A and Solution B into the LC-MS/MS system under identical conditions.

  • Integrate the peak area for this compound from both injections.

  • Calculate the Matrix Effect Factor (MEF) as follows:

    • MEF = (Peak Area of Solution B / Peak Area of Solution A)

  • To express as a percentage: ME (%) = MEF x 100 .

Data Summary Tables

Table 1: Comparison of Matrix Effect Mitigation Strategies

StrategyPrincipleAdvantagesDisadvantages
Sample Dilution Reduces the concentration of all components, including matrix interferences.Simple, fast, and can be very effective.[6]Requires high instrument sensitivity; may dilute analyte below detection limits.[2][6]
Improved Cleanup (e.g., SPE) Physically removes interfering compounds from the extract before analysis.Can significantly reduce matrix effects; produces cleaner extracts.[1][8]Can be time-consuming, costly, and may lead to analyte loss if not optimized.[16]
Matrix-Matched Calibration Calibrators and samples have the same matrix, so they experience the same signal suppression/enhancement.Highly effective and widely used; compensates for matrix effects without extra cleanup.[9][10]Requires a representative blank matrix which may not be available; matrix variability between lots can be an issue.[6]
Stable Isotope-Labeled IS An isotopically labeled analog of the analyte is added to compensate for signal variations.Considered the "gold standard" for accuracy; corrects for both matrix effects and variations in extraction recovery.[4][5]Expensive; a specific labeled standard may not be commercially available for every analyte.[5][16]
Standard Addition A calibration curve is generated within each individual sample extract.Very accurate as it corrects for the specific matrix of each sample.[4]Extremely time-consuming and labor-intensive; not practical for high-throughput screening.[6]

Table 2: Effect of Sample Dilution on Ion Suppression in Ginger Extract

Data synthesized from a study on various pesticides, illustrating a common trend applicable to this compound analysis.

Compound% Ion Suppression (Neat Extract)% Ion Suppression (10x Diluted Extract)
Cyromazine99%25%
Thiamethoxam98%20%
Carbendazim95%15%
Imidacloprid85%10%

As shown, a 10-fold dilution significantly reduced the observed ion suppression, bringing the analytical response closer to that of a standard in pure solvent.

References

Technical Support Center: Stabilizing Dinobuton Samples for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Dinobuton samples. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway for this compound is hydrolysis of the carbonate-dinitrophenyl linkage, which yields dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol) as the main degradation product.[1] This process is significantly accelerated under alkaline conditions.[1]

Q2: What are the general recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound samples should be stored in a cool, dry, and dark place. It is crucial to avoid alkaline conditions to prevent hydrolysis.[1] Formulations of this compound should not be stored below 0°C (32°F).[1]

Q3: How does light exposure affect this compound stability?

A3: this compound is susceptible to photodegradation. Exposure to sunlight can lead to the formation of several degradation products, including dinoseb, an unknown ester, and two unknown phenol (B47542) compounds.[1] Therefore, it is imperative to store samples in amber vials or other light-protecting containers.

Q4: Can I store this compound samples in standard laboratory freezers?

A4: While low temperatures are generally recommended, freezing should be approached with caution. The formulation of this compound should not be stored below 0°C.[1] For pure compounds, it is advisable to conduct stability tests at the intended freezer temperature to ensure no physical changes, such as crystallization, or chemical degradation occurs.

Q5: What materials should I use for storing this compound solutions?

A5: Use well-sealed, non-reactive containers such as amber glass vials with PTFE-lined caps (B75204) to prevent solvent evaporation, contamination, and light exposure. Ensure containers are tightly sealed to protect from moisture, as high humidity can degrade the sample and the container itself.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpectedly low concentration of this compound in the sample. - Hydrolysis: The sample may have been exposed to alkaline conditions (e.g., contaminated glassware, basic solvent).- Photodegradation: The sample was not adequately protected from light.- Evaporation: The storage container was not properly sealed.- Ensure all glassware is neutralized and solvents are pH-neutral.- Store all samples in amber vials or wrap clear vials in aluminum foil.- Use high-quality vials with secure caps; inspect seals for integrity.
Presence of a significant peak corresponding to dinoseb in analytical runs. - Hydrolysis: This is the primary degradation product of this compound, indicating exposure to moisture and/or alkaline pH.- Review the sample preparation and storage protocol to identify and eliminate sources of moisture and alkalinity.- Consider preparing fresh samples if the level of degradation is unacceptable for the intended experiment.
Physical changes in the sample (e.g., crystallization, precipitation). - Low Temperature: The storage temperature may be too low for the specific formulation or solvent.- Solvent Evaporation: Partial evaporation of the solvent can lead to supersaturation and precipitation.- Consult the manufacturer's guidelines for the specific formulation's temperature stability.- If using a custom solution, perform a small-scale test to determine the optimal storage temperature.- Ensure vials are tightly sealed. If precipitation is observed, gently warm the sample and vortex to attempt redissolution, but be aware that this may not be suitable for all experimental purposes.
Inconsistent results between replicate samples. - Non-homogenous storage conditions: Different samples may be exposed to varying light or temperature gradients within the storage unit.- Inconsistent sample handling: Variations in the handling of individual samples prior to or after storage.- Store all replicate samples in the same location within the storage unit to ensure uniform conditions.- Standardize all sample handling procedures, including preparation, sealing, and retrieval from storage.

Data Presentation: Long-Term Stability of this compound

Disclaimer: The following data is representative and intended to illustrate the expected stability of this compound under controlled conditions. Actual degradation rates may vary based on the specific formulation, solvent, and storage container.

Table 1: Indicative Long-Term Stability of this compound (1 mg/mL in Acetonitrile)

Storage ConditionTimepointThis compound Assay (%)Dinoseb Formation (%)Observations
2-8°C, Protected from Light0 months100.0< 0.1Clear, colorless solution
6 months99.50.3No change observed
12 months98.90.8No change observed
24 months97.51.9No change observed
25°C / 60% RH, Protected from Light0 months100.0< 0.1Clear, colorless solution
3 months97.22.1No change observed
6 months94.84.3No change observed
12 months89.19.5Slight yellowing of solution
40°C / 75% RH, Protected from Light0 months100.0< 0.1Clear, colorless solution
1 month91.37.8No change observed
3 months78.519.6Noticeable yellowing
6 months62.135.2Significant yellowing

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound

Objective: To evaluate the stability of this compound samples under recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Aliquot the solution into a sufficient number of amber glass vials with PTFE-lined caps to account for all time points and conditions.

  • Storage Conditions:

    • Place the vials in controlled environmental chambers set to the desired long-term storage conditions (e.g., 2-8°C and 25°C/60% RH).

    • Protect all samples from light.

  • Time Points: Withdraw triplicate samples from each storage condition at predetermined time points (e.g., 0, 3, 6, 12, 18, and 24 months).

  • Sample Analysis:

    • Allow the samples to equilibrate to room temperature before analysis.

    • Analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of this compound and its primary degradation product, dinoseb.

  • Data Evaluation: Calculate the percentage of this compound remaining and the percentage of dinoseb formed relative to the initial concentration at time zero. Document any changes in physical appearance.

Protocol 2: Accelerated Stability Study (Forced Degradation)

Objective: To rapidly assess the stability of this compound under stressed conditions to predict its long-term stability and identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare and aliquot the this compound solution as described in Protocol 1.

  • Stress Conditions:

    • Thermal Stress: Place vials in an oven at an elevated temperature (e.g., 40°C/75% RH or 54°C) for a specified period (e.g., 14 days for 54°C).

    • Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

    • Hydrolytic Stress:

      • Acidic: Add a small amount of dilute acid (e.g., 0.1 M HCl) to the sample solution.

      • Alkaline: Add a small amount of dilute base (e.g., 0.1 M NaOH) to the sample solution.

      • Neutral: Add purified water to the sample solution.

      • Heat the hydrolytic stress samples at a controlled temperature (e.g., 60°C) for a defined period, analyzing at intermediate time points.

  • Sample Analysis: Analyze the stressed samples alongside a control sample (stored at 2-8°C) using a validated analytical method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products. This data helps in developing a stability-indicating analytical method.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow start Sample Instability Observed (e.g., low assay, extra peaks) check_storage Review Storage Conditions: - Temperature - Light Exposure - Container Seal start->check_storage check_prep Review Sample Preparation: - Solvent pH - Glassware Cleanliness - Moisture Exposure start->check_prep temp_issue Temperature out of range? check_storage->temp_issue Temp. light_issue Exposed to light? check_storage->light_issue Light seal_issue Seal compromised? check_storage->seal_issue Seal ph_issue Alkaline/Acidic contamination? check_prep->ph_issue pH moisture_issue Moisture present? check_prep->moisture_issue Moisture adjust_temp Adjust to recommended temperature range temp_issue->adjust_temp Yes protect_light Use amber vials or wrap in foil light_issue->protect_light Yes replace_seal Use new vials with PTFE-lined caps seal_issue->replace_seal Yes neutralize Use neutral pH solvents and clean glassware ph_issue->neutralize Yes dry_solvent Use anhydrous solvents and dry conditions moisture_issue->dry_solvent Yes

Caption: Troubleshooting workflow for unstable this compound samples.

G cluster_degradation This compound Degradation Pathway This compound This compound (C14H18N2O7) Dinoseb Dinoseb (C10H12N2O5) This compound->Dinoseb Hydrolysis (accelerated by OH-) Other_Products Other Degradation Products (e.g., amino-phenols) This compound->Other_Products Photodegradation (UV Light)

Caption: Primary degradation pathways of this compound.

References

Technical Support Center: Resolving Co-elution of Dinobuton and Dinoseb in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Dinobuton and Dinoseb in chromatographic analyses.

Troubleshooting Guides

Co-elution of this compound and its hydrolysis product, Dinoseb, is a common challenge in reversed-phase chromatography due to their structural similarity. This guide provides a systematic approach to troubleshoot and resolve this issue.

Initial Assessment and Peak Purity Analysis

The first step in addressing co-elution is to confirm its presence.[1][2] Overlapping peaks may present as asymmetrical peaks (fronting or tailing), shoulders on a peak, or broader than expected peaks.[1][2]

  • Diode Array Detector (DAD) Analysis: If your HPLC system is equipped with a DAD, you can perform a peak purity analysis. If the UV-Vis spectra taken across the peak are not identical, it indicates the presence of more than one compound.[2][3]

  • Mass Spectrometry (MS) Detection: With an MS detector, differing mass spectra across the peak are a clear indicator of co-elution.[2][3]

Troubleshooting Workflow for Co-eluting this compound and Dinoseb

This workflow provides a step-by-step process to systematically address the co-elution of this compound and Dinoseb.

G cluster_0 Troubleshooting Workflow start Co-elution of this compound and Dinoseb Observed check_k Is the retention factor (k') of the co-eluting peaks between 2 and 10? start->check_k adjust_mp_strength Adjust Mobile Phase Strength (e.g., decrease % organic solvent) check_k->adjust_mp_strength No change_organic Change Organic Solvent (e.g., Acetonitrile (B52724) to Methanol) check_k->change_organic Yes adjust_mp_strength->change_organic adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) change_organic->adjust_ph change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) adjust_ph->change_column optimize_temp_flow Optimize Temperature and Flow Rate change_column->optimize_temp_flow end Resolution Achieved optimize_temp_flow->end

Caption: A logical workflow for troubleshooting the co-elution of this compound and Dinoseb.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of co-elution between this compound and Dinoseb?

A1: The primary reason for the co-elution of this compound and Dinoseb is their high structural similarity. Dinoseb is a dinitrophenol, while this compound is its isopropyl carbonate ester. In reversed-phase chromatography, where separation is primarily based on hydrophobicity, their similar nonpolar characteristics can lead to very close or overlapping elution times. Additionally, in-source fragmentation of this compound to Dinoseb in LC-MS analysis can also give the appearance of co-elution.

Q2: How does the mobile phase composition affect the resolution of this compound and Dinoseb?

A2: The mobile phase composition is a critical factor in achieving separation. Key parameters to consider are:

  • Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase directly impact the retention of both compounds. Decreasing the percentage of the organic modifier will generally increase retention times and may improve resolution.[3] Switching from acetonitrile to methanol (B129727), or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions.[1]

  • pH: Dinoseb is a phenolic compound and is ionizable. The pH of the mobile phase will affect its degree of ionization and, consequently, its retention time. At a lower pH (e.g., by adding 0.1% formic acid), Dinoseb will be in its neutral form, making it more hydrophobic and increasing its retention. This change in retention relative to the non-ionizable this compound can be exploited to improve separation.[1]

Q3: Can changing the stationary phase improve the separation?

A3: Yes, changing the stationary phase can significantly impact the selectivity of the separation. If a standard C18 column does not provide adequate resolution, consider columns with different chemistries, such as:

  • Phenyl-Hexyl: These columns offer alternative selectivity through π-π interactions with the aromatic rings of this compound and Dinoseb.

  • Cyano (CN): Cyano columns provide different dipole-dipole interactions that can alter the elution order and improve separation.[1]

  • Core-Shell Columns: These columns provide higher efficiency, leading to sharper peaks and potentially better resolution of closely eluting compounds.[1]

Q4: What is the role of temperature and flow rate in resolving these compounds?

A4: While less impactful than mobile phase and stationary phase changes, temperature and flow rate can be fine-tuned to optimize separation:

  • Temperature: Increasing the column temperature generally decreases retention times and can sometimes improve peak shape and efficiency. However, its effect on the selectivity between this compound and Dinoseb needs to be experimentally evaluated.

  • Flow Rate: A lower flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer analysis times.

Q5: Are there any sample preparation considerations that can help with this issue?

A5: Proper sample preparation is crucial to minimize matrix effects and potential interferences. For complex matrices, a solid-phase extraction (SPE) clean-up step using a C18 cartridge can be effective in removing interfering compounds. It is also important to control the pH of the sample extract to ensure the stability of this compound, which can hydrolyze to Dinoseb under certain conditions.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effect of different chromatographic parameters on the resolution of this compound and Dinoseb. A resolution value (Rs) of >1.5 is considered baseline separation.[1]

Table 1: Effect of Mobile Phase Composition on Resolution

Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid)Retention Time this compound (min)Retention Time Dinoseb (min)Resolution (Rs)
60:405.25.41.1
55:456.87.21.6
50:508.59.11.8

Table 2: Effect of Mobile Phase pH on Resolution

Mobile Phase (55:45 ACN:Water)Retention Time this compound (min)Retention Time Dinoseb (min)Resolution (Rs)
No pH adjustment6.97.11.0
with 0.1% Formic Acid6.87.21.6
with 0.1% Acetic Acid6.87.31.7

Table 3: Effect of Stationary Phase on Resolution

Column (150 x 4.6 mm, 5 µm)Mobile Phase (55:45 ACN:Water with 0.1% Formic Acid)Retention Time this compound (min)Retention Time Dinoseb (min)Resolution (Rs)
C186.87.21.6
Phenyl-Hexyl7.58.22.1
Cyano5.15.81.9

Experimental Protocols

This section provides a detailed methodology for developing and optimizing an HPLC method for the separation of this compound and Dinoseb.

Protocol 1: HPLC Method Development for Separation of this compound and Dinoseb

This protocol outlines a systematic approach to developing a robust HPLC method.

1. Initial Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a broad gradient (e.g., 40% to 70% B over 15 minutes) to determine the approximate elution times of the compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

2. Method Optimization:

  • Gradient Adjustment: Based on the initial scouting gradient, if co-elution is observed, adjust the gradient to be shallower around the elution time of this compound and Dinoseb. For example, if they elute between 6 and 8 minutes, slow the gradient rate in this window (e.g., increase B by 1% per minute).[1]

  • Isocratic Hold: If a shallow gradient is insufficient, introduce an isocratic hold at a mobile phase composition just prior to the elution of the two compounds.

  • Mobile Phase Selectivity: If co-elution persists, change the organic modifier from acetonitrile to methanol and re-run the gradient optimization.[1]

  • pH Adjustment: Evaluate the effect of mobile phase pH by preparing mobile phases with different acidic modifiers (e.g., 0.1% acetic acid, 0.05% trifluoroacetic acid) to maximize the retention time difference between Dinoseb and this compound.

  • Stationary Phase Evaluation: If satisfactory resolution is not achieved by modifying the mobile phase, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl or Cyano) and repeat the method optimization steps.[1]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for the clean-up of complex samples containing this compound and Dinoseb.

1. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

2. Sample Loading:

  • Dilute the sample with water to reduce the organic solvent content to less than 5%.

  • Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

3. Washing:

  • Wash the cartridge with 5 mL of a weak organic solvent/water mixture (e.g., 10% methanol in water) to remove polar interferences.

4. Elution:

  • Elute this compound and Dinoseb from the cartridge with a small volume of a stronger organic solvent (e.g., 2 x 2 mL of acetonitrile or methanol).

5. Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase of the HPLC method for analysis.

System Suitability

Before analyzing samples, ensure the chromatographic system is performing adequately.

G cluster_1 System Suitability Check inject_std Inject Standard Solution (this compound & Dinoseb) check_resolution Resolution (Rs) > 1.5? inject_std->check_resolution check_tailing Tailing Factor < 1.5? check_resolution->check_tailing Yes troubleshoot Troubleshoot System check_resolution->troubleshoot No check_precision RSD of Peak Area < 2%? check_tailing->check_precision Yes check_tailing->troubleshoot No system_ok System is Suitable for Analysis check_precision->system_ok Yes check_precision->troubleshoot No

Caption: A workflow for performing a system suitability test before sample analysis.

References

Technical Support Center: Electrochemical Detection of Dinobuton

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the electrochemical detection of Dinobuton.

Troubleshooting Guides

This section addresses specific issues that may arise during the electrochemical detection of this compound, providing potential causes and solutions in a question-and-answer format.

Problem Potential Cause Suggested Solution
No discernible peak or very low signal for this compound. Incorrect pH of the supporting electrolyte. The electrochemical reduction of this compound is pH-dependent.[1][2]Optimize the pH of the supporting electrolyte. For differential pulse polarography (DPP), a pH of 6.0 has been shown to be optimal.[1] For square wave stripping voltammetry (SWSV) using a multi-walled carbon nanotube paste electrode (MWCNTPE), a pH of 7.0 in a Britton Robinson (BR) buffer is recommended.[2][3]
Inappropriate applied potential. The reduction of this compound occurs at specific potentials.Ensure the applied potential range in your experiment covers the reduction peaks of this compound. In acidic medium, two reduction steps are observed, while in basic medium, there are also two, but with a different number of electrons involved.[1][2] For DPP, an applied potential of -0.44 V is optimal for the first peak.[1] For SWSV on a MWCNTPE, a sharp peak at -760 mV (vs Ag/AgCl) is suitable for analytical purposes.[2][3]
Electrode surface is not properly prepared or is fouled. An inactive or dirty electrode surface will hinder electron transfer.Ensure your electrode is properly cleaned and activated before each experiment. For solid electrodes, follow a standard polishing procedure. If using a paste electrode, ensure the surface is renewed.
Poorly defined or broad peaks. Suboptimal voltammetric parameters. Parameters such as pulse amplitude, frequency, and step potential can affect peak shape.Optimize the parameters for your specific technique. For DPP, a pulse amplitude of 60 mV has been found to be effective.[1] For SWSV, parameters such as a step potential of 5 mV, a frequency of 30 Hz, and a pulse amplitude of 20 mV have been optimized.[4][5]
High resistance in the electrochemical cell. Check the connections of your electrodes. Ensure the reference electrode is functioning correctly and that the supporting electrolyte concentration is sufficient to minimize solution resistance.
Irreproducible results (high variability between measurements). Inconsistent electrode surface. The surface of the working electrode may not be consistent between measurements.For paste electrodes, ensure homogenous mixing and packing. For solid electrodes, maintain a consistent polishing and cleaning routine.
Fluctuations in experimental conditions. Temperature and deaeration time can affect results.Maintain a constant temperature during experiments and ensure consistent deaeration of the solution with an inert gas (e.g., nitrogen) for a sufficient time before each measurement to remove dissolved oxygen.[1]
Instability of the modified electrode. If using a chemically modified electrode, its stability over time should be assessed.[6]
Interference from other species in the sample. Presence of electroactive compounds that have reduction potentials close to this compound. Perform an interference study with potential co-existing species.[2][3] If interference is significant, sample preparation steps such as extraction or chromatography may be necessary to remove the interfering compounds.
Matrix effects from complex samples (e.g., apple juice, tap water). The standard addition method can be used to compensate for matrix effects and confirm the accuracy of the analytical procedure.[1]

Frequently Asked Questions (FAQs)

1. What is the electrochemical behavior of this compound?

The electrochemical reduction of this compound is an irreversible and diffusion-controlled process.[1] It typically shows two reduction peaks corresponding to the nitro groups on the molecule.[2][3] In an acidic medium (pH 2.0-6.0), it undergoes reduction in two six-electron steps. In a basic medium (pH 8.0-12.0), it is reduced in two four-electron steps.[1][2]

2. Which electrochemical techniques are suitable for this compound detection?

Several advanced electrochemical techniques can be used for the determination of this compound, including:

  • DC Polarography[1]

  • Cyclic Voltammetry (CV)[1][2]

  • Differential Pulse Polarography (DPP)[1]

  • Square Wave Stripping Voltammetry (SWSV)[2][3]

3. What type of electrodes can be used?

A multi-walled carbon nanotube paste electrode (MWCNTPE) has been successfully used for the determination of this compound.[2][3]

4. What are the typical performance characteristics of these methods?

Using a MWCNTPE with SWSV, a linear working range of 3.74 – 25.8 μM has been achieved.[2][3] The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.73 μM and 2.43 μM, respectively.[2][3]

5. How can I analyze this compound in real samples like water or juice?

The developed methods have been successfully applied to the determination of this compound in spiked water samples, apple juice, and grape juice.[1][2] The standard addition method is recommended to ensure accuracy in complex matrices.[1] High recovery percentages (98.3% to 105.9%) have been reported in such samples.[2]

Experimental Protocols

Differential Pulse Polarography (DPP) for this compound Detection

This protocol is based on the work by S. Sivasubramanian et al.[1]

  • Preparation of Solutions:

    • Prepare a universal buffer solution with a pH of 6.0.

    • Prepare a standard stock solution of this compound in a suitable solvent.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode system with a dropping mercury electrode (DME) as the working electrode, a saturated calomel (B162337) electrode (SCE) as the reference electrode, and a platinum wire as the counter electrode.

  • Experimental Procedure:

    • Take a known volume of the pH 6.0 buffer solution in the polarographic cell.

    • Deaerate the solution by bubbling purified nitrogen gas for 10 minutes.

    • Record the differential pulse polarogram.

    • Add a small increment (e.g., 0.2 ml) of the standard this compound solution to the cell.

    • Deaerate for 10 minutes and record the polarogram under the same conditions.

    • Repeat the standard addition process multiple times.

  • Optimized DPP Parameters:

    • pH: 6.0[1]

    • Drop time: 2 s[1]

    • Pulse amplitude: 60 mV[1]

    • Applied potential for the first peak: -0.44 V[1]

Square Wave Stripping Voltammetry (SWSV) using MWCNTPE

This protocol is based on the research by Z. Murathan et al.[2][4]

  • Fabrication of MWCNT Paste Electrode:

    • Thoroughly mix multi-walled carbon nanotubes with a pasting liquid (e.g., mineral oil) in a mortar to obtain a homogenous paste.

    • Pack the paste into the cavity of a suitable electrode holder and smooth the surface.

  • Preparation of Solutions:

    • Prepare a Britton Robinson (BR) buffer solution with a pH of 7.0.

    • Prepare a standard stock solution of this compound.

  • Electrochemical Cell Setup:

    • Use a three-electrode system with the MWCNTPE as the working electrode, an Ag/AgCl electrode as the reference electrode, and a platinum wire as the counter electrode.

  • Experimental Procedure:

    • Place the pH 7.0 BR buffer solution in the electrochemical cell.

    • Deaerate the solution with nitrogen gas.

    • Perform the SWSV measurement by applying a negative potential scan. The second, sharper peak at approximately -760 mV is used for analytical purposes.[2][3]

  • Optimized SWSV Parameters:

    • pH: 7.0 (BR buffer)[2][3]

    • Accumulation Potential (Eacc): -500 mV[4][5]

    • Accumulation Time (tacc): 50 s[4][5]

    • Frequency (f): 30 Hz[4][5]

    • Pulse Amplitude (ΔE): 20 mV[4][5]

    • Step Potential (ΔEs): 5 mV[4][5]

Quantitative Data Summary

TechniqueElectrodepH (Buffer)Linear Range (μM)LOD (μM)Reference
DPPDME6.0 (Universal)Not explicitly statedNot explicitly stated[1]
SWSVMWCNTPE7.0 (BR)3.74 - 25.80.73[2][3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_solution Prepare Solutions (Buffer, this compound Standard) cell_setup Assemble 3-Electrode Cell prep_solution->cell_setup prep_electrode Prepare/Fabricate Working Electrode prep_electrode->cell_setup deaeration Deaerate Solution (N2) cell_setup->deaeration measurement Perform Voltammetric Scan (DPP or SWSV) deaeration->measurement peak_analysis Analyze Peak Current/Potential measurement->peak_analysis quantification Quantify this compound Concentration peak_analysis->quantification

Caption: General experimental workflow for the electrochemical detection of this compound.

reduction_pathway cluster_acidic Acidic Medium (pH 2.0-6.0) cluster_basic Basic Medium (pH 8.0-12.0) This compound This compound (2 Nitro Groups) intermediate_acid Intermediate This compound->intermediate_acid +6e-, +6H+ intermediate_basic Intermediate This compound->intermediate_basic +4e-, +4H+ product_acid Amine Product intermediate_acid->product_acid +6e-, +6H+ product_basic Hydroxylamine Product intermediate_basic->product_basic +4e-, +4H+

References

Optimization of mobile phase for Dinobuton separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of the mobile phase in the separation of Dinobuton. It is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound, primarily by High-Performance Liquid Chromatography (HPLC).

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too high a concentration of this compound.Dilute the sample.
Secondary Interactions: Silanol groups on the column interacting with the analyte.Use a base-deactivated column or add a competitive amine to the mobile phase (e.g., triethylamine).
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization and, therefore, the peak shape of this compound.Adjust the mobile phase pH. For reversed-phase chromatography, a slightly acidic pH (e.g., pH 3-4) is often a good starting point.
Column Contamination: Buildup of contaminants from the sample matrix on the column.Use a guard column and/or implement a sample cleanup procedure. Flush the column with a strong solvent.[1]
Poor Resolution/Peak Co-elution Inadequate Mobile Phase Strength: The organic solvent concentration may be too high or too low.Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer. For better separation, a lower organic content can be tested.
Incorrect Mobile Phase Composition: The chosen organic solvent or buffer may not be optimal.Experiment with different organic solvents (e.g., methanol (B129727) instead of acetonitrile) or buffer systems.
Gradient Elution Not Optimized: The gradient profile may be too steep or not shallow enough in the critical elution range.Modify the gradient slope or introduce an isocratic hold during the elution of the target peaks.
Inconsistent Retention Times Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components.Prepare the mobile phase carefully and ensure it is well-mixed and degassed.[1]
Temperature Variations: The column temperature is not stable.Use a column oven to maintain a constant temperature.[1]
Column Equilibration: The column is not sufficiently equilibrated with the mobile phase before injection.Ensure the column is equilibrated for a sufficient time, especially when changing mobile phase composition.
Pump Malfunction: Issues with the HPLC pump can lead to inconsistent flow rates.Check the pump for leaks and ensure proper functioning of check valves.
High Backpressure Column Frit Blockage: Particulate matter from the sample or mobile phase blocking the column inlet frit.Filter all samples and mobile phases before use. A guard column can also help protect the analytical column.[2]
Column Contamination: Accumulation of sample matrix components on the column.Implement a sample clean-up procedure and periodically flush the column.
Mobile Phase Viscosity: High viscosity of the mobile phase can lead to increased backpressure.Consider using a less viscous solvent or increasing the column temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound separation by reversed-phase HPLC?

A1: A common starting point for the separation of this compound on a C18 column is a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer.[3][4] A typical initial ratio could be 75:25 (v/v) acetonitrile to buffer.[3][4][5] The buffer can be ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer.[4][6]

Q2: How can I improve the resolution between this compound and other co-eluting pesticides?

A2: To improve resolution, you can optimize the mobile phase composition. Try decreasing the percentage of the organic solvent (e.g., acetonitrile) to increase retention and potentially improve separation. Alternatively, you can try a different organic modifier, such as methanol, which can alter the selectivity. Optimizing the gradient profile in a gradient elution method can also significantly enhance resolution.

Q3: My this compound peak is tailing. What should I do?

A3: Peak tailing for a compound like this compound can be due to several factors. First, ensure your sample is not overloaded on the column by injecting a more dilute solution. If tailing persists, it could be due to secondary interactions with the stationary phase. Using a base-deactivated column or adjusting the mobile phase pH can help mitigate these interactions. Also, check for any column contamination or degradation.[1]

Q4: Can I use isocratic elution for this compound analysis?

A4: Yes, isocratic elution can be used for the analysis of this compound, especially if the sample matrix is not complex and you are only interested in this specific compound. An example of an isocratic mobile phase is a mixture of acetonitrile and a buffer at a constant ratio, such as 75:25 (v/v).[3][4][5]

Q5: What detection wavelength is recommended for this compound?

A5: For UV detection of this compound, a wavelength of 254 nm has been shown to be effective.[4]

Experimental Protocols

Protocol 1: Isocratic HPLC-DAD Method for this compound Separation

This protocol is based on a method for the simultaneous determination of this compound and other pesticides.[3][4][5]

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system with a Diode Array Detector (DAD).

    • Kinetex C18 column (150 mm x 4.6 mm, 5 µm particle size) or equivalent.[3][4][7]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Ammonium acetate buffer (or phosphate buffer)

    • Water (HPLC grade)

    • This compound standard

  • Mobile Phase Preparation:

    • Prepare the buffer solution (e.g., 10 mM ammonium acetate).

    • Adjust the pH of the buffer to 6.5.[4]

    • Prepare the mobile phase by mixing acetonitrile and the buffer in a 75:25 (v/v) ratio.[3][4][5]

    • Degas the mobile phase using an ultrasonic bath or an online degasser.[4]

  • Chromatographic Conditions:

    • Column: Kinetex C18 (150 mm x 4.6 mm, 5 µm)[3][4][7]

    • Mobile Phase: Acetonitrile:Buffer (75:25, v/v)[3][4][5]

    • Flow Rate: 1.0 mL/min[3][4]

    • Column Temperature: 25 °C[3][4]

    • Injection Volume: 10 µL[4]

    • Detection: 254 nm[4]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard or sample solution.

    • Run the analysis for a sufficient time to allow for the elution of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase (Acetonitrile:Buffer) degas Degas Mobile Phase prep_mp->degas prep_sample Prepare Sample and Standards inject Inject Sample prep_sample->inject equilibrate Equilibrate Column degas->equilibrate equilibrate->inject run Run Separation inject->run detect Detect at 254 nm run->detect integrate Integrate Peak detect->integrate quantify Quantify this compound integrate->quantify

Caption: Experimental workflow for this compound analysis by HPLC.

troubleshooting_tree cluster_peak_shape Poor Peak Shape? cluster_resolution Poor Resolution? cluster_retention Inconsistent Retention? start Chromatographic Problem Identified peak_shape Yes start->peak_shape Tailing/Fronting resolution Yes start->resolution Co-elution retention Yes start->retention Drifting RT check_overload Check for Overload (Dilute Sample) peak_shape->check_overload check_secondary Check for Secondary Interactions (Adjust pH, Use B-D Column) check_overload->check_secondary If persists end Problem Resolved check_secondary->end adjust_mp_strength Adjust Mobile Phase Strength (% Organic) resolution->adjust_mp_strength optimize_gradient Optimize Gradient adjust_mp_strength->optimize_gradient If needed optimize_gradient->end check_mp_prep Check Mobile Phase Prep & Degassing retention->check_mp_prep check_temp Check Column Temperature check_mp_prep->check_temp If consistent check_pump Check Pump Performance check_temp->check_pump If stable check_pump->end

Caption: Troubleshooting decision tree for this compound HPLC analysis.

References

Technical Support Center: Minimizing Dinobuton Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of Dinobuton during sample preparation for analytical procedures. Accurate quantification of this compound is critical for environmental monitoring, food safety assessment, and toxicological studies. Due to its susceptibility to hydrolysis, particularly under alkaline conditions, careful handling and optimized protocols are essential.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathway for this compound is hydrolysis of the ester linkage, which converts it to Dinoseb and isopropyl alcohol. This reaction is significantly accelerated under alkaline (high pH) conditions.[1] Photodegradation can also occur, especially when samples are exposed to direct sunlight.

Q2: Why is it crucial to prevent the degradation of this compound to Dinoseb?

Q3: What is the recommended pH range for sample preparation to ensure this compound stability?

A3: To minimize hydrolysis, it is critical to maintain a slightly acidic to neutral pH (ideally between pH 4 and 7) throughout the entire sample preparation process. Alkaline conditions (pH > 7) must be strictly avoided.[1] The use of buffers, such as acetate (B1210297) or citrate (B86180), can help maintain the desired pH.

Q4: What are the recommended storage conditions for samples and extracts containing this compound?

A4: Samples and extracts should be stored in the dark at low temperatures, preferably at or below -20°C, to minimize both hydrolytic and photodegradation. Avoid repeated freeze-thaw cycles. Formulations of this compound should not be stored below 0°C.[1]

Troubleshooting Guide

This guide addresses common issues encountered during sample preparation that can lead to this compound degradation.

Problem Potential Cause Recommended Solution
Low recovery of this compound Hydrolysis during extraction: The pH of the extraction solvent or the sample matrix may be alkaline.- Adjust the pH of the sample homogenate and extraction solvent to a range of 4-6 using a suitable buffer (e.g., acetate buffer).- Use an extraction method that minimizes contact time with aqueous phases.
High temperatures during extraction or solvent evaporation: Heat can accelerate the hydrolysis of this compound.- Perform extractions at room temperature or below.- Use a rotary evaporator with a water bath set to a low temperature (e.g., < 40°C) for solvent evaporation.- Alternatively, use a gentle stream of nitrogen for solvent evaporation at room temperature.
Degradation during storage: Improper storage of samples or extracts.- Store samples and extracts at ≤ -20°C in the dark.- Analyze samples as soon as possible after extraction.
Inconsistent or non-reproducible results Variable pH during sample processing: Inconsistent pH control between samples can lead to varying degrees of degradation.- Consistently use buffered solutions throughout the sample preparation process for all samples in a batch.- Measure and record the pH at critical steps to ensure consistency.
Photodegradation: Exposure of samples or extracts to light.- Work in a shaded area or use amber glassware to protect samples from light.- Store extracts in amber vials.
Presence of high levels of Dinoseb Significant degradation of this compound: This indicates a major issue with the sample preparation protocol.- Review the entire protocol, paying close attention to pH, temperature, and light exposure.- Conduct a stability study by fortifying a blank matrix with a known amount of this compound and analyzing it at different time points during your sample preparation process to identify the critical degradation step.

Experimental Protocols

Recommended General Sample Preparation Workflow

This workflow is a general guideline and may need to be optimized for your specific matrix.

Sample_Preparation_Workflow cluster_0 Sample Pre-treatment cluster_1 Extraction cluster_2 Dispersive Solid-Phase Extraction (d-SPE) Cleanup cluster_3 Final Extract Preparation & Analysis Homogenization 1. Homogenize Sample (e.g., fruits, vegetables, soil) Weighing 2. Weigh Homogenized Sample Homogenization->Weighing Add_Solvent 3. Add Extraction Solvent (e.g., Acetonitrile (B52724) with 1% Acetic Acid) Weighing->Add_Solvent Add_Salts 4. Add QuEChERS Salts (e.g., MgSO4, NaCl, NaOAc) Add_Solvent->Add_Salts Shake 5. Shake Vigorously Add_Salts->Shake Centrifuge1 6. Centrifuge Shake->Centrifuge1 Transfer_Supernatant 7. Transfer Aliquot of Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE 8. Add d-SPE Sorbents (e.g., PSA, C18, MgSO4) Transfer_Supernatant->Add_dSPE Vortex 9. Vortex Add_dSPE->Vortex Centrifuge2 10. Centrifuge Vortex->Centrifuge2 Filter 11. Filter Supernatant Centrifuge2->Filter Analysis 12. LC-MS/MS or GC-MS Analysis Filter->Analysis

Caption: A generalized workflow for the extraction and cleanup of this compound from various matrices.

Detailed QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol for Fruits and Vegetables

This protocol is a modification of the original QuEChERS method, optimized for the stability of this compound.

1. Sample Homogenization:

  • Homogenize a representative portion of the fruit or vegetable sample using a high-speed blender.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile containing 1% acetic acid. The acetic acid is crucial for maintaining an acidic pH and preventing hydrolysis.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate·2H₂O, 0.5 g Na₂HCitrate·1.5H₂O). The citrate buffer system helps to maintain a stable pH.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent. PSA removes acidic interferences, while C18 removes non-polar interferences.

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 10,000 rpm for 2 minutes.

4. Final Extract Preparation:

  • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The extract is now ready for analysis by LC-MS/MS or GC-MS.

Signaling Pathways and Logical Relationships

This compound Degradation Pathway

This diagram illustrates the primary hydrolytic degradation of this compound.

Dinobuton_Degradation This compound This compound Hydrolysis Hydrolysis (Alkaline Conditions) This compound->Hydrolysis Dinoseb Dinoseb Hydrolysis->Dinoseb Isopropyl_Alcohol Isopropyl Alcohol Hydrolysis->Isopropyl_Alcohol

Caption: The hydrolysis of this compound to Dinoseb and isopropyl alcohol.

Logical Flow for Troubleshooting Low this compound Recovery

This diagram outlines a logical approach to identifying the cause of low this compound recovery during sample preparation.

Troubleshooting_Flow rect_node rect_node Start Low this compound Recovery Check_pH Is pH of extraction solvent acidic? Start->Check_pH Check_Temp Was extraction and evaporation done at low temperature? Check_pH->Check_Temp Yes Root_Cause_pH Root Cause: Alkaline Hydrolysis Check_pH->Root_Cause_pH No Check_Light Were samples protected from light? Check_Temp->Check_Light Yes Root_Cause_Temp Root Cause: Thermal Degradation Check_Temp->Root_Cause_Temp No Check_Storage Were samples/extracts stored correctly (≤ -20°C, dark)? Check_Light->Check_Storage Yes Root_Cause_Light Root Cause: Photodegradation Check_Light->Root_Cause_Light No Root_Cause_Storage Root Cause: Improper Storage Check_Storage->Root_Cause_Storage No No_Issue Investigate other factors (e.g., matrix effects, instrumental issues) Check_Storage->No_Issue Yes

Caption: A decision tree for troubleshooting low this compound recovery.

References

Selecting an appropriate internal standard for Dinobuton quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers selecting an appropriate internal standard (IS) for the accurate quantification of Dinobuton using chromatography-based methods.

Frequently Asked Questions (FAQs)

Q1: What are the essential characteristics of a suitable internal standard for this compound analysis?

An ideal internal standard should mimic the chemical and physical properties of this compound throughout the entire analytical process, from extraction to detection. Key characteristics include:

  • Structural Similarity: The IS should be closely related to this compound to ensure similar behavior during sample preparation and chromatographic separation.

  • Co-elution (for LC-MS/MS): In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), an ideal IS co-elutes with the analyte to compensate for matrix effects like ion suppression or enhancement.[1]

  • Chromatographic Resolution (for GC/LC-UV): For methods other than MS/MS, the IS peak must be well-resolved from the this compound peak and other matrix components.[2]

  • Similar Extraction Recovery: The efficiency of extracting the IS from the sample matrix should be comparable to that of this compound.

  • Absence in Samples: The chosen IS must not be naturally present in the test samples.[2]

  • Stability: The IS must be chemically stable throughout all sample preparation and analysis steps. This compound itself is known to hydrolyze under alkaline conditions to its parent phenol, dinoseb (B1670700), a factor to consider for the IS as well.[3][4]

  • Isotopic Labeling: The gold standard is an isotopically labeled version of the analyte (e.g., this compound-d₃).[5][6][7] These standards have nearly identical chemical properties and retention times but are distinguishable by mass spectrometry, making them perfect for correcting both extraction losses and matrix effects.[1][5]

Q2: Which specific compounds are recommended as internal standards for this compound quantification?

The selection depends on the analytical method (GC-MS or LC-MS/MS) and the commercial availability of standards. An isotopically labeled this compound is the best choice, but if unavailable, other structurally related compounds can be validated for use.

Internal Standard Candidate Rationale for Use Potential Issues & Considerations
This compound-dn (Isotopically Labeled) Optimal Choice. Near-identical chemical properties, extraction recovery, and chromatographic behavior. Compensates effectively for matrix effects in LC-MS/MS.[1][5]May not be commercially available or can be expensive.
Dinoseb Structurally Similar. Dinoseb is the primary metabolite of this compound, sharing the core 2-sec-butyl-4,6-dinitrophenol structure.[3]Cannot be used if the analysis requires simultaneous quantification of both this compound and its dinoseb metabolite. Its presence as a metabolite could lead to inaccurate results for the parent compound.
Other Dinitrophenol Pesticides (e.g., DNOC) Structural Analogue. Shares the dinitrophenol functional group, which dictates much of its chemical behavior.Extraction efficiency and chromatographic retention time may differ significantly from this compound. Must be carefully validated. Will not co-elute perfectly, offering less effective correction for matrix effects in LC-MS.
Isotopically Labeled Analogs of Similar Pesticides (e.g., DNOC-dn) Good Compromise. Offers the benefits of isotopic labeling for MS detection while being structurally similar. Often more readily available than a labeled version of the primary analyte.While better than an unlabeled analogue, its behavior may not perfectly match this compound's during chromatography and extraction.
Phenanthrene-d₁₀ Common GC-MS IS. Often used as a general internal standard in GC-MS methods for semi-volatile organic compounds.[8]Not structurally related to this compound. Will not effectively correct for losses during sample preparation (e.g., liquid-liquid extraction, derivatization) or for matrix effects in LC-MS. Its use is limited to correcting for injection volume variability.

Q3: Can you provide a general experimental protocol for this compound quantification using an internal standard with LC-MS/MS?

This protocol outlines a general procedure. It must be optimized and validated for the specific matrix being analyzed (e.g., environmental water, biological tissue, food products).

1. Preparation of Standards

  • Prepare a primary stock solution of this compound and the selected internal standard (e.g., an isotopically labeled analogue) in a suitable organic solvent like methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • From the stock solutions, prepare a series of working standard solutions containing a fixed concentration of the internal standard and varying concentrations of this compound to create a calibration curve (e.g., 0.1, 1, 10, 50, 100, 500 ng/mL).

2. Sample Preparation (QuEChERS-based example)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spike with Internal Standard: Add a precise volume of the internal standard working solution to the sample to achieve a final concentration in the middle of the calibration range.

  • Add 10 mL of water (if the sample is dry) and 10 mL of acetonitrile.

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Vortex vigorously for 1 minute and centrifuge at >3000 x g for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., PSA, C18).

  • Vortex for 30 seconds and centrifuge for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile or Methanol with 0.1% formic acid.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in negative mode is typically suitable for phenolic compounds.

  • MRM Transitions: Optimize at least two transitions for this compound (one for quantification, one for confirmation) and one for the internal standard.

4. Data Analysis

  • Calculate the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard.

  • Plot this ratio against the concentration of this compound in the working standards to generate a calibration curve.

  • Quantify the amount of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Troubleshooting Guide

Q: My internal standard recovery is consistently low or highly variable. What are the likely causes?

  • Extraction Inefficiency: The chosen extraction solvent or technique (e.g., LLE, SPE) may not be suitable for both the analyte and the IS. Re-evaluate the partition coefficients and solubility.

  • pH Issues: this compound is unstable under alkaline conditions and hydrolyzes to dinoseb.[3][4] Ensure the pH of the sample and extraction solvents is neutral or slightly acidic to prevent degradation of both the analyte and a structurally similar IS.

  • Adsorption: Both compounds may adsorb to glass or plastic surfaces, especially at low concentrations. Silanized glassware or polypropylene (B1209903) tubes can mitigate this issue.

  • Inaccurate Spiking: Ensure the IS is added accurately and at the very beginning of the sample preparation process to account for all subsequent losses.

Q: I see a significant peak for my internal standard in my blank matrix samples. What should I do?

This indicates contamination. The IS is either present in the matrix itself or is being introduced via contaminated solvents, reagents, or labware. You must select a different compound that is confirmed to be absent in your samples.

Q: The peak area ratio of this compound to the internal standard is not consistent across replicate injections. What does this suggest?

  • Non-ideal Internal Standard: If you are not using an isotopically labeled standard, the IS and analyte may be affected differently by matrix effects in the MS source, leading to ratio variability.[5] An isotopically labeled standard that co-elutes is the best solution.

  • Instrument Instability: Check for fluctuations in the spray stability (for LC-MS) or injector performance (for GC-MS). The IS should correct for minor volume variations, but significant instability can still affect results.

  • Cross-Contribution: In MS, fragments from the analyte might have the same mass-to-charge ratio as the IS, or vice-versa.[7] This can interfere with quantification, especially if one is present at a much higher concentration than the other. Select MRM transitions that are unique to each compound.

Visualized Workflows

cluster_validation Candidate Validation start_node Define Analyte: This compound decision_node decision_node start_node->decision_node Isotopically Labeled IS Available? process_node Identify Structurally Similar Candidates (e.g., Dinoseb, DNOC) decision_node->process_node No pass_node Select Isotopically Labeled This compound as IS decision_node->pass_node Yes val_1 Absent in Matrix? process_node->val_1 fail_node Re-evaluate Candidates or Widen Search val_2 Similar Analytical Behavior? val_1->val_2 val_3 Chromatographically Resolved? val_2->val_3 decision_pass decision_pass val_3->decision_pass All Checks Pass? decision_pass->fail_node No final_pass Validate & Select Best Candidate decision_pass->final_pass Yes

Caption: Logical workflow for selecting a suitable internal standard.

Sample Sample (e.g., 10g tissue) Spike Spike with Internal Standard Sample->Spike Add fixed amount Extract Extraction (e.g., QuEChERS) Spike->Extract Analyze Instrumental Analysis (LC-MS/MS) Extract->Analyze Process Data Processing (Peak Area Ratio) Analyze->Process Quantify Quantification via Calibration Curve Process->Quantify

References

Troubleshooting low recovery of Dinobuton in soil extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dinobuton Soil Analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the low recovery of this compound during soil extraction experiments.

Troubleshooting Guides and FAQs

This section addresses common problems encountered during the extraction of this compound from soil samples.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for low recovery of this compound from soil samples?

Low recovery of this compound can be attributed to several factors:

  • Strong Adsorption to Soil Components: this compound, being relatively non-polar, can strongly adsorb to soil organic matter (SOM) and clay particles through hydrophobic interactions and other binding mechanisms.[1][2] Soils with high organic content and clay fractions are particularly challenging.[1]

  • Suboptimal Extraction Solvent: The choice of solvent is critical for efficiently disrupting the analyte-soil interactions and solubilizing this compound. A single solvent may not be sufficient.[1]

  • Analyte Degradation: this compound is susceptible to hydrolysis, especially under alkaline conditions, which breaks it down into its primary metabolite, dinoseb.[3][4] Exposure to high temperatures or extreme pH during extraction can lead to degradation.[1]

  • Incomplete Extraction: The extraction technique may not be vigorous or long enough to ensure the complete transfer of this compound from the soil matrix to the solvent.

  • Matrix Effects: Co-extracted substances from the soil can interfere with the analytical detection of this compound, leading to signal suppression or enhancement in methods like LC-MS or GC-MS, resulting in inaccurate quantification.[2]

Q2: How does soil type and composition affect this compound recovery?

Soil composition is a primary determinant of extraction efficiency:

  • Organic Matter (OM): Higher OM content provides more binding sites for this compound, leading to stronger adsorption and reduced extraction efficiency.[1][5]

  • Clay Content: Clay minerals offer a large surface area for the adsorption of pesticides. The type of clay can also influence the strength of this interaction.[1]

  • Soil pH: The pH of the soil can influence the chemical form of this compound and the surface charge of soil colloids, thereby affecting adsorption. Although this compound is a neutral molecule, extreme pH can promote its degradation.[1][4]

Q3: What is the most suitable extraction solvent for this compound in soil?

The ideal solvent or solvent mixture depends on the soil type. A combination of polar and non-polar solvents is often effective. For pesticides, mixtures of acetonitrile (B52724) and water or acetone (B3395972) and hexane (B92381) are commonly used.[3][6] A "dilute-and-shoot" method using an acetonitrile/buffer mobile phase has shown good recoveries for this compound in soil.[7] Solid-liquid extraction with an acetonitrile:water (8:2 v/v) mixture has also been effective for other pesticides in soil.[6][8]

Q4: Can the pH of the extraction solvent impact this compound recovery?

Yes. Since this compound is susceptible to alkaline hydrolysis, maintaining a neutral to slightly acidic pH during extraction is recommended to prevent its degradation to dinoseb.[3][4]

Q5: What is the purpose of a cleanup step, and is it necessary for this compound extraction?

A cleanup step is crucial for removing interfering co-extractives from the soil extract.[2] This is particularly important for complex matrices like soil to minimize matrix effects during chromatographic analysis. Common cleanup techniques include solid-phase extraction (SPE) with sorbents like C18 or Florisil.[2]

Troubleshooting Guide for Low this compound Recovery

This guide provides a systematic approach to diagnosing and resolving issues leading to low this compound recovery.

Troubleshooting_Low_Recovery Start Low this compound Recovery Observed Check_Solvent 1. Evaluate Extraction Solvent Start->Check_Solvent Check_pH 2. Assess Extraction pH Check_Solvent->Check_pH Is solvent appropriate for soil type? (e.g., Acetonitrile/water) Unresolved Further Investigation Needed Check_Solvent->Unresolved No Check_Method 3. Review Extraction Method Check_pH->Check_Method Is pH neutral to slightly acidic? Check_pH->Unresolved No Check_Cleanup 4. Optimize Cleanup Step Check_Method->Check_Cleanup Is extraction technique adequate? (e.g., Sonication, QuEChERS) Check_Method->Unresolved No Check_Degradation 5. Investigate Analyte Degradation Check_Cleanup->Check_Degradation Is cleanup step effective? (e.g., SPE with C18) Check_Cleanup->Unresolved No Check_Analysis 6. Verify Analytical Method Check_Degradation->Check_Analysis Are extraction conditions mild? (e.g., Low temperature) Check_Degradation->Unresolved No Resolved Problem Resolved Check_Analysis->Resolved Is analytical method validated for matrix? Check_Analysis->Unresolved No

Caption: Troubleshooting flowchart for low this compound recovery.

Quantitative Data Summary

The following table summarizes recovery data from a study employing a "dilute-and-shoot" HPLC-DAD method for the determination of this compound in various matrices, including soil.[7]

MatrixFortification Level (µg/mL)Recovery (%)RSD (%)
Soil0.598.51.2
Soil1.0101.20.8
Soil2.099.31.5

Experimental Protocols

Recommended Protocol: Solid-Liquid Extraction with Low-Temperature Purification (SLE-LTP) followed by HPLC-DAD Analysis

This protocol is adapted from established methods for pesticide extraction from soil and is optimized for this compound.[6][7][8]

1. Sample Preparation:

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

  • Homogenize the sieved soil before taking a subsample for extraction.

2. Extraction:

  • Weigh 5 g of the prepared soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of a mixture of acetonitrile and water (80:20, v/v).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collect the supernatant (the extract).

3. Low-Temperature Purification (Cleanup):

  • Transfer the supernatant to a clean tube and place it in a freezer at -20°C for at least 2 hours or until the aqueous phase is completely frozen.

  • Decant the unfrozen acetonitrile layer, which contains the extracted this compound, into a new tube. This step helps to remove water-soluble interferences.

4. Analysis by HPLC-DAD:

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: Acetonitrile and a buffer solution (e.g., phosphate (B84403) buffer at pH 7) in a ratio of 75:25 (v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 20 µL.

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (around 254 nm, but should be optimized).

  • Quantification: Use an external standard calibration curve prepared with this compound standards of known concentrations.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Soil Sample Sample_Prep 1. Sample Preparation (Air-dry, Sieve, Homogenize) Start->Sample_Prep Extraction 2. Solid-Liquid Extraction (Acetonitrile:Water, Vortex, Sonicate) Sample_Prep->Extraction Centrifugation 3. Centrifugation (4000 rpm, 10 min) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Cleanup 4. Low-Temperature Purification (-20°C Freezing) Supernatant->Cleanup Analysis 5. HPLC-DAD Analysis Cleanup->Analysis End End: this compound Quantification Analysis->End

Caption: Workflow for this compound extraction and analysis from soil.

References

Technical Support Center: Improving the Reproducibility of Dinobuton Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Dinobuton bioassays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a dinitrophenol acaricide and fungicide used to control pests such as red spider mites and powdery mildew on various crops.[1] Its primary mode of action is the uncoupling of oxidative phosphorylation. By disrupting the proton gradient across the inner mitochondrial membrane, this compound interferes with ATP synthesis, leading to cellular energy depletion and eventual death of the target organism.[1]

Q2: What are the key chemical properties of this compound to consider during bioassay preparation?

This compound is a pale yellow solid with low solubility in water but is soluble in most organic solvents.[1][2] It is crucial to avoid alkaline components in formulations as they can cause hydrolysis, leading to the degradation of the parent phenol, Dinoseb.[2][3] this compound is also incompatible with Carbaryl.[2]

Troubleshooting Guide

Issue 1: High Variability and Inconsistent Results Between Replicates

Q: We are observing significant variability in mortality rates and inconsistent LC50 values across our this compound bioassay replicates. What are the potential causes and solutions?

A: High variability is a common challenge in bioassays and can stem from several factors. Here’s a breakdown of potential causes and how to address them:

Potential Cause Troubleshooting & Optimization
Inconsistent this compound Concentration - Ensure accurate and consistent preparation of stock and serial dilutions. Use calibrated pipettes and thoroughly mix solutions before application. - this compound has low aqueous solubility; ensure it is fully dissolved in an appropriate organic solvent (e.g., acetone) before preparing aqueous dilutions.[1] - Prepare fresh solutions for each experiment to avoid degradation.
Non-uniform Application of Test Solution - For leaf-dip assays , ensure complete and uniform immersion of the leaf material for a standardized duration. - For slide-dip assays , immerse the slide with a gentle, consistent motion to ensure even coating. - For contact vial assays , ensure the inner surface of the vial is evenly coated and the solvent has fully evaporated before introducing the mites.
Biological Variability of Test Organisms - Use a homogenous population of spider mites of the same species, age, and developmental stage (e.g., adult females). - Ensure the mite colony is healthy and free from disease or environmental stress. Rear mites on healthy, pesticide-free host plants under controlled conditions.
Fluctuations in Environmental Conditions - Maintain consistent temperature, humidity, and photoperiod throughout the duration of the bioassay. Fluctuations can affect mite metabolism and susceptibility to the acaricide.
Issue 2: Lower-Than-Expected Mortality or Lack of a Clear Dose-Response Relationship

Q: Our bioassay is showing low mortality even at high concentrations of this compound, and we are not observing a clear dose-response curve. What could be the problem?

A: This issue can be frustrating and may point to problems with the compound, the experimental setup, or the mite population itself.

Potential Cause Troubleshooting & Optimization
Degradation of this compound - As a dinitrophenol compound, this compound can be susceptible to degradation. Ensure you are using a fresh, properly stored stock of the chemical. Avoid exposure of solutions to light and extreme temperatures. - Avoid alkaline conditions during solution preparation, as this can lead to hydrolysis.[2]
Inappropriate Bioassay Method - The chosen bioassay method may not be suitable for this compound's mode of action (contact toxicity). For a non-systemic, contact acaricide like this compound, direct contact methods are generally most effective.[1] - Consider trying an alternative method (e.g., if a leaf-dip assay is failing, a slide-dip or contact vial assay might yield better results).
Acaricide Resistance - The spider mite population may have developed resistance to dinitrophenol acaricides. It is advisable to test a known susceptible strain of the same mite species in parallel to determine a baseline susceptibility.
Insufficient Exposure Time - While this compound has rapid contact action, the time to mortality can still vary.[1] Consider extending the observation period (e.g., 48 or 72 hours) to ensure the full effect of the compound is observed.
Issue 3: High Mortality in the Control Group

Q: We are observing high mortality (>20%) in our control group, which invalidates our results. What are the likely causes and how can we prevent this?

A: High control mortality is a critical issue that points to underlying problems in the experimental setup or the health of the test organisms.

Potential Cause Troubleshooting & Optimization
Solvent Toxicity - If using an organic solvent to dissolve this compound, ensure it is completely evaporated from the test substrate (leaves, slides, or vials) before introducing the mites. - Run a solvent-only control to confirm that the solvent at the concentration used is not toxic to the mites.
Mechanical Damage to Mites - Handle mites gently during transfer to the experimental units. Use a fine, soft brush to move them and avoid causing injury.
Unhealthy Mite Colony - The source colony may be stressed, diseased, or of poor nutritional status. Ensure the host plants are healthy and the colony is not overcrowded. Regularly inspect for any signs of disease.
Contamination - Ensure all glassware, equipment, and rearing materials are thoroughly cleaned and free of any residual chemicals or contaminants. Use distilled or deionized water for all solutions.

Experimental Protocols

Detailed methodologies for common acaricide bioassays that can be adapted for this compound are provided below. It is recommended to conduct a preliminary range-finding experiment to determine the appropriate concentration range for your specific mite population.

Leaf-Dip Bioassay Protocol

This method is suitable for assessing the contact toxicity of this compound on spider mites.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone).

    • Perform serial dilutions of the stock solution with distilled water containing a non-ionic surfactant (e.g., Triton X-100 at 0.01%) to create a range of at least 5-7 test concentrations.

    • Prepare a control solution containing only distilled water and the surfactant.

  • Treatment of Leaf Discs:

    • Excise leaf discs (e.g., 2-3 cm in diameter) from healthy, untreated host plants (e.g., bean or cotton).

    • Individually dip each leaf disc into a test solution for a standardized time (e.g., 5-10 seconds) with gentle agitation.

    • Place the treated leaf discs on a clean, non-absorbent surface to air dry completely.

  • Mite Infestation and Incubation:

    • Place the dried leaf discs, adaxial side down, on a layer of moistened cotton or agar (B569324) in a Petri dish.

    • Carefully transfer a known number of adult female spider mites (e.g., 10-20) onto each leaf disc using a fine brush.

    • Seal the Petri dishes with a ventilated lid or parafilm with small perforations.

    • Incubate the dishes in a controlled environment chamber (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment:

    • After 24, 48, and 72 hours, assess mite mortality under a stereomicroscope. Mites that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if it is between 5% and 20%.

    • Use probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and LC90 values and their corresponding 95% confidence intervals.

Slide-Dip Bioassay Protocol

This method is a rapid way to assess the direct contact toxicity of this compound.

  • Preparation of Mite-Infested Slides:

    • Attach a strip of double-sided tape to a clean microscope slide.

    • Carefully place adult female spider mites, dorsal side down, onto the tape.

  • Preparation of Test Solutions:

    • Prepare serial dilutions of this compound as described in the leaf-dip protocol.

  • Dipping Procedure:

    • Immerse each slide into a test solution for a standardized time (e.g., 5 seconds) with gentle agitation.

    • Allow the slides to air dry completely.

  • Incubation:

    • Place the dried slides in a humid chamber (e.g., a Petri dish with a moistened filter paper) to prevent desiccation of the mites.

    • Incubate under controlled environmental conditions.

  • Mortality Assessment and Data Analysis:

    • Assess mortality after 24 hours as described in the leaf-dip protocol.

    • Analyze the data using probit analysis.

Visualizations

Signaling Pathway: Uncoupling of Oxidative Phosphorylation by this compound

cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_out H+ (Intermembrane Space) ETC->H_out Pumps H+ H_in H+ (Matrix) H_in->ETC e- from NADH, FADH2 ATP_synthase ATP Synthase H_out->ATP_synthase Proton Motive Force This compound This compound H_out->this compound ATP ATP ATP_synthase->ATP ADP ADP + Pi ADP->ATP_synthase This compound->H_in Bypasses ATP Synthase

Caption: this compound disrupts ATP synthesis by transporting protons across the inner mitochondrial membrane.

Experimental Workflow: General Acaricide Bioassay

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock & Serial Dilutions D Apply this compound to Substrate A->D B Prepare Test Substrate (Leaf Discs/Slides/Vials) B->D C Rear and Select Healthy, Uniform Mites E Introduce Mites to Treated Substrate C->E D->E F Incubate under Controlled Conditions E->F G Assess Mite Mortality at Time Points F->G H Correct for Control Mortality (Abbott's Formula) G->H I Calculate LC50/LC90 (Probit Analysis) H->I

Caption: A generalized workflow for conducting a this compound bioassay, from preparation to data analysis.

Logical Relationship: Factors Affecting Bioassay Reproducibility

cluster_factors Key Factors Reproducibility High Bioassay Reproducibility F1 Consistent Chemical Preparation F1->Reproducibility F2 Uniform Application Method F2->Reproducibility F3 Homogenous Mite Population F3->Reproducibility F4 Stable Environmental Conditions F4->Reproducibility F5 Healthy Test Organisms F5->Reproducibility

Caption: Key factors that directly influence the reproducibility of this compound bioassay results.

References

Technical Support Center: Dinobuton Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for addressing solubility challenges with Dinobuton in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water or standard aqueous buffers?

A1: this compound is practically insoluble in water.[1][2][3] Published data indicates its aqueous solubility to be extremely low, in the range of 1 mg/L (0.001 mg/mL) at 20°C.[3] Therefore, achieving high concentrations of this compound in purely aqueous buffers is not feasible.

Q2: I am observing a precipitate or cloudiness after adding this compound to my buffer. What is happening?

A2: This is the expected behavior due to this compound's low aqueous solubility.[4] The compound is likely not dissolving and is instead present as a solid suspension in your buffer.

Q3: How does pH affect the stability and solubility of this compound in aqueous solutions?

A3: this compound is susceptible to hydrolysis, especially under alkaline conditions.[5] The rate of hydrolysis increases significantly with higher pH. The half-life (DT50) of this compound at 22°C is approximately 17 days at pH 7, but it decreases to just 4 hours at pH 11.[2] It is more stable in acidic to neutral conditions, with a half-life of 15 days at pH 2.[2] Therefore, using alkaline buffers (pH > 7) should be avoided to prevent rapid degradation of the compound.

Q4: Are there any recommended solvents to first dissolve this compound before preparing an aqueous stock solution?

A4: Yes, it is highly recommended to first dissolve this compound in a suitable organic solvent before making further dilutions into your aqueous buffer. This compound is soluble in various organic solvents, including acetone (B3395972), ethanol (B145695), and xylene.[5][6] For laboratory purposes, ethanol or acetone are common choices.

Q5: What is the maximum concentration of organic solvent I can use in my cell culture or assay?

A5: The tolerance of biological systems to organic solvents varies greatly. It is crucial to determine the maximum allowable concentration of the chosen organic solvent (e.g., ethanol, acetone) in your specific experimental setup. This is typically done by running a vehicle control experiment to assess the effect of the solvent on the cells or assay in the absence of this compound.

Q6: Can I use sonication or heating to improve the solubility of this compound?

A6: While sonication can help in dispersing the compound and breaking up aggregates, it will not significantly increase the inherent aqueous solubility. Gentle heating might slightly improve solubility, but care must be taken as excessive heat can accelerate degradation. Given its low melting point of 56-62°C, aggressive heating is not recommended.[1][2][5]

Troubleshooting Guide

Issue: this compound Precipitates Out of Solution
  • Root Cause: The concentration of this compound exceeds its solubility limit in the final aqueous buffer, often due to an insufficient amount of organic co-solvent.

  • Solution:

    • Increase the concentration of your stock solution in the organic solvent. This will allow you to add a smaller volume to your aqueous buffer to reach the desired final concentration, thereby reducing the final percentage of the organic solvent.

    • Decrease the final desired concentration of this compound in your aqueous buffer to a level that can be maintained in the presence of a tolerable amount of co-solvent.

    • Consider using a different organic co-solvent. this compound has high solubility in acetone and xylene which might allow for a more concentrated initial stock solution.[6] However, always check for compatibility with your experimental system.

Issue: Inconsistent or No Biological Activity Observed
  • Root Cause 1: Compound Degradation. If you are using an alkaline buffer (pH > 7), this compound may be rapidly hydrolyzing to its less active metabolite, dinoseb.[2][5]

  • Solution 1: Ensure your final buffer pH is neutral or slightly acidic. Prepare fresh solutions before each experiment.

  • Root Cause 2: Inaccurate Concentration. If the compound has precipitated, the actual concentration in the solution will be much lower than calculated.

  • Solution 2: After preparing your final working solution, centrifuge it at high speed and measure the UV-Vis absorbance of the supernatant to estimate the actual concentration of dissolved this compound. Compare this to a standard curve prepared in the same solvent mixture.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in water and various organic solvents.

SolventTemperatureSolubility
Water20°C~1 mg/L[3]
Water20°C0.1 mg/100 mL (1 mg/L)[5][6]
Water25°C3.97 mg/L[4]
Acetone20°C120 g/100 mL[5][6]
Ethanol20°C8.3 g/100 mL[5][6]
Xylene20°C89 g/100 mL[6]
n-Hexane20°C1.9 g/100 mL[6]

Experimental Protocol: Preparation of a this compound Working Solution

This protocol describes a general method for preparing a working solution of this compound in an aqueous buffer using an organic co-solvent.

  • Materials:

    • This compound (solid)

    • Organic solvent (e.g., Ethanol or Acetone, analytical grade)

    • Target aqueous buffer (pH ≤ 7)

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure:

    • Prepare a High-Concentration Stock Solution:

      • Weigh out a precise amount of this compound powder.

      • Dissolve the this compound in a minimal volume of the chosen organic solvent (e.g., ethanol) to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure the solid is completely dissolved. This may require gentle vortexing.

    • Perform Serial Dilutions (if necessary):

      • If lower concentrations are needed, perform serial dilutions of the primary stock solution using the same organic solvent.

    • Prepare the Final Aqueous Working Solution:

      • Determine the maximum percentage of the organic solvent that your experimental system can tolerate (e.g., 0.1%, 0.5%, 1%).

      • Add the required volume of the this compound stock solution to your pre-warmed (if applicable) aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.

      • Important: The final concentration of the organic solvent should not exceed the predetermined tolerance limit.

    • Vehicle Control:

      • Prepare a vehicle control solution by adding the same volume of the organic solvent (without this compound) to your aqueous buffer. This is essential for distinguishing the effects of the compound from the effects of the solvent.

    • Usage:

      • Use the freshly prepared working solution immediately for your experiments. Due to potential stability issues, long-term storage of diluted aqueous solutions is not recommended.

Visualizations

G Troubleshooting this compound Solubility Issues start Start: Preparing this compound Solution dissolve Dissolve this compound in 100% Organic Solvent (e.g., Ethanol, Acetone) start->dissolve add_to_buffer Add stock solution to aqueous buffer dissolve->add_to_buffer observe Observe Solution add_to_buffer->observe clear_solution Solution is Clear: Proceed with Experiment observe->clear_solution Clear precipitate Precipitate Forms observe->precipitate Precipitate/ Cloudy troubleshoot Troubleshooting Steps precipitate->troubleshoot option1 Option 1: Decrease Final This compound Concentration troubleshoot->option1 option2 Option 2: Increase Organic Stock Concentration (add less volume) troubleshoot->option2 option3 Option 3: Test a different Co-Solvent (e.g., Acetone) troubleshoot->option3 option1->add_to_buffer option2->dissolve option3->dissolve

Caption: Workflow for troubleshooting this compound solubility.

G Key Factors Affecting this compound in Aqueous Buffers This compound This compound Solubility & Stability factor_solubility Low Intrinsic Aqueous Solubility This compound->factor_solubility factor_ph pH of Buffer This compound->factor_ph factor_solvent Organic Co-Solvent Concentration This compound->factor_solvent consequence_solubility Precipitation Risk factor_solubility->consequence_solubility consequence_ph Hydrolysis/ Degradation factor_ph->consequence_ph (especially at pH > 7) consequence_solvent Improved Solubility (but potential for cell toxicity) factor_solvent->consequence_solvent

Caption: Factors influencing this compound in aqueous solutions.

References

Technical Support Center: Optimizing Incubation Conditions for Dinobuton Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for in vitro studies of Dinobuton metabolism.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound?

A1: this compound metabolism proceeds through two main phases.

  • Phase I Metabolism: The initial and primary step is the hydrolysis of the isopropyl carbonate ester bond to yield its active metabolite, dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol).[1] This is followed by the reduction of the nitro groups. One nitro group can be reduced to form amino metabolites, such as 4-amino-6-nitro-2-sec-butylphenol and 6-amino-4-nitro-2-sec-butylphenol.[1][2] Further reduction can lead to the formation of diaminophenols.[2]

  • Phase II Metabolism: The phenolic hydroxyl group of dinoseb and its amino-metabolites can undergo conjugation reactions.[1][3] The most common conjugation is glucuronidation, forming more water-soluble glucuronide conjugates that are more easily excreted.[3][4] In plants, conjugation with glucose to form β-glucosides has also been observed.[1]

Q2: Which enzyme families are primarily responsible for this compound metabolism?

A2: The metabolism of this compound and its primary metabolite, dinoseb, involves several enzyme families.

  • Esterases: These enzymes are responsible for the initial hydrolysis of this compound to dinoseb.

  • Cytochrome P450 (CYP) Monooxygenases: CYPs are key enzymes in Phase I metabolism of many xenobiotics, including pesticides.[5][6][7] They can be involved in oxidative reactions. For dinitrophenolic compounds, CYPs may play a role, although nitroreduction is a more prominent pathway.

  • Nitroreductases: These enzymes, often found in the gut microbiota, are crucial for reducing the nitro groups on the aromatic ring to amino groups.[2]

  • UDP-Glucuronosyltransferases (UGTs): UGTs are the primary enzymes responsible for Phase II glucuronidation, conjugating glucuronic acid to dinoseb and its metabolites to facilitate their excretion.[4][8][9]

Q3: What are the most suitable in vitro models for studying this compound metabolism?

A3: Several in vitro models can be used, each with specific advantages.

  • Liver Microsomes (S9 fraction): This is a commonly used and cost-effective model.[10][11] The S9 fraction contains both microsomal enzymes (like CYPs and UGTs) and cytosolic enzymes, but it requires the addition of cofactors like NADPH for CYP activity and UDPGA for UGT activity.[11] It is particularly useful for studying Phase I and Phase II metabolism.[10]

  • Hepatocytes: Using primary hepatocytes provides a more complete and biologically relevant system as they contain a full complement of metabolic enzymes and cofactors.[12] This model can give a more accurate picture of overall hepatic metabolism.

  • Rumen Fluid: If studying metabolism in ruminant species is the goal, fresh sheep rumen fluid is essential, as it contains the microflora responsible for the rapid reduction of the nitro groups.[1][2]

Q4: What analytical techniques are recommended for identifying and quantifying this compound and its metabolites?

A4: A combination of chromatographic and spectrometric techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a robust method for separating this compound from its more polar metabolites.[13]

  • Thin-Layer Chromatography (TLC): TLC can be used for the qualitative analysis and separation of metabolites.[1]

  • Mass Spectrometry (MS): Coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the preferred method for modern metabolite identification and quantification.[3] It provides high sensitivity and specificity, allowing for the tentative identification of metabolites, including Phase I and Phase II conjugates, based on their mass-to-charge ratio and fragmentation patterns.[3][14]

This compound Metabolites Summary

The following table summarizes the key metabolites of this compound identified in various biological systems. Quantitative kinetic data such as K_m and V_max are often system-dependent and not widely published; they typically require empirical determination for the specific experimental conditions used.

Parent CompoundMetabolite NameMetabolic ReactionBiological System
This compound Dinoseb (DNBP)HydrolysisGeneral
Dinoseb4-Amino-6-nitro-2-sec-butylphenolNitroreductionRumen Fluid, Plants
Dinoseb6-Amino-4-nitro-2-sec-butylphenol (6-ANBP)NitroreductionRumen Fluid, Plants
6-ANBP2-(1-methyl-n-propyl)-4,6-diaminophenol (DABP)NitroreductionRumen Fluid
DinosebDinoseb-glucuronideGlucuronidationMammalian Liver
Amino-metabolitesAmino-metabolite-glucuronideGlucuronidationMammalian Liver
Dinoseb & Metabolitesβ-GlucosidesGlycosylationPlants

Diagrams and Workflows

This compound Metabolic Pathway

Dinobuton_Metabolism This compound This compound Dinoseb Dinoseb (DNBP) This compound->Dinoseb Hydrolysis (Esterases) Amino_Metabolites Amino-Metabolites (e.g., 6-ANBP) Dinoseb->Amino_Metabolites Phase I (Nitroreduction) Conjugates Glucuronide & Glucoside Conjugates Dinoseb->Conjugates Phase II (UGTs, etc.) Diamino_Metabolite Diaminophenol (DABP) Amino_Metabolites->Diamino_Metabolite Phase I (Nitroreduction) Amino_Metabolites->Conjugates Phase II (UGTs, etc.)

Caption: Phase I and II metabolic pathways of this compound.

General Experimental Workflow for In Vitro Metabolism

In_Vitro_Workflow Start Prepare Incubation Mixture (Liver Microsomes, Buffers) Preincubation Pre-incubate at 37°C Start->Preincubation Initiate Initiate Reaction (Add this compound & Cofactors) Preincubation->Initiate Incubation Incubate at 37°C (Time Course: 0, 15, 30, 60 min) Initiate->Incubation Terminate Terminate Reaction (e.g., Acetonitrile, Cold Stop) Incubation->Terminate Process Sample Processing (Centrifugation, Supernatant Collection) Terminate->Process Analysis LC-MS/MS Analysis Process->Analysis Data Data Interpretation (Metabolite ID, Quantitation) Analysis->Data

Caption: Workflow for a typical in vitro this compound metabolism assay.

Troubleshooting Guide

Q5: I am not observing any metabolism of this compound in my liver microsome assay. What could be the issue?

A5: This is a common issue that can often be resolved by checking the following:

  • Cofactor Presence and Viability: The primary metabolic reactions require specific cofactors. For CYP-mediated reactions, ensure you have added a sufficient concentration of an NADPH-regenerating system.[11] For glucuronidation, UDPGA (uridine 5'-diphosphoglucuronic acid) is essential. Ensure your cofactors have not degraded due to improper storage.

  • Enzyme Activity: Verify the activity of your liver microsome batch using a known positive control substrate for both Phase I and Phase II enzymes. This will confirm that the enzymes are active.

  • This compound Concentration: The substrate concentration might be too low to detect metabolites or so high that it inhibits enzyme activity. Perform a concentration-response experiment to find the optimal range.

  • Incubation Time: The incubation time may be too short. Extend the incubation period to see if metabolite formation becomes detectable.[15]

  • Primary Hydrolysis: Remember that the first step is hydrolysis to dinoseb.[1] If your system has low esterase activity, the initial step may be the rate-limiter. You may consider starting your experiments with dinoseb directly to investigate subsequent pathways.

Q6: My metabolite recovery is very low after sample processing. How can I improve this?

A6: Low recovery is often due to issues in the extraction or quenching steps.

  • Quenching Solvent: The choice of solvent to stop the reaction is critical. Acetonitrile is commonly used as it effectively precipitates proteins. Ensure the ratio of organic solvent to your incubation mix is sufficient (e.g., 2:1 or 3:1) for complete protein removal.

  • Metabolite Stability: Metabolites, especially conjugates, can be unstable. Keep samples on ice or at 4°C during processing and store them at -80°C until analysis.

  • Nonspecific Binding: Metabolites can bind to plasticware. Using low-binding microcentrifuge tubes and plates can help minimize this issue.

  • Extraction Efficiency: If using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) cleanup step, optimize the solvents and pH to ensure efficient extraction of your metabolites, which will have different polarities than the parent compound.

Q7: I am having trouble detecting glucuronide conjugates via LC-MS/MS. What should I do?

A7: Detecting conjugated metabolites can be challenging.

  • Ionization Mode: Glucuronides are often more readily detected in negative ionization mode due to the presence of the carboxylic acid group on glucuronic acid. Ensure you are analyzing samples in both positive and negative ion modes.[14]

  • Enzymatic Hydrolysis: To confirm the presence of glucuronides, treat a sample aliquot with β-glucuronidase.[1] A decrease in the suspected glucuronide peak and a corresponding increase in the aglycone (parent metabolite) peak confirms its identity.

  • LC Method: Ensure your HPLC gradient is shallow enough to separate the polar conjugates from the injection front and other matrix components. A C18 column is standard, but for very polar metabolites, a polar-embedded or HILIC column might be necessary.

  • MS Parameters: Optimize MS parameters specifically for the expected mass of the glucuronide conjugate (parent mass + 176 Da).

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem: No Metabolite Detected CheckCofactors Are Cofactors (NADPH, UDPGA) Added & Active? Start->CheckCofactors CheckEnzymes Is Enzyme Source (e.g., Microsomes) Active? CheckCofactors->CheckEnzymes Yes AddCofactors Solution: Add Fresh Cofactors CheckCofactors->AddCofactors No CheckConditions Are Substrate Conc. & Incubation Time Optimal? CheckEnzymes->CheckConditions Yes TestEnzymes Solution: Test with Positive Control CheckEnzymes->TestEnzymes No OptimizeConditions Solution: Optimize Concentration & Time Course CheckConditions->OptimizeConditions No ConsiderHydrolysis Consider Rate-Limiting Hydrolysis Step. Test with Dinoseb directly. CheckConditions->ConsiderHydrolysis Yes

Caption: Decision tree for troubleshooting absent metabolite formation.

Experimental Protocols

Protocol: In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol provides a general methodology. Researchers should optimize conditions for their specific experimental setup.

1. Reagents and Materials:

  • This compound (and Dinoseb as a reference standard)

  • Pooled Human Liver Microsomes (HLMs)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A, NADPH-B)

  • UDPGA (Uridine 5'-diphosphoglucuronic acid), if studying conjugation

  • Ice-cold Acetonitrile (ACN) for reaction termination

  • Control substrates (e.g., testosterone (B1683101) for CYPs, propofol (B549288) for UGTs)

  • LC-MS grade water and solvents

2. Incubation Procedure:

  • Prepare the incubation mixture on ice in microcentrifuge tubes. For a final volume of 200 µL, add:

    • 138 µL Potassium Phosphate Buffer (0.1 M, pH 7.4)

    • 20 µL NADPH Regenerating System Solution A

    • 4 µL Human Liver Microsomes (to a final concentration of 0.5 mg/mL)

    • (Optional) 10 µL UDPGA (to a final concentration of 2 mM)

  • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiate the reaction by adding 4 µL of this compound stock solution (in methanol (B129727) or DMSO, final solvent concentration <1%) to achieve the desired final concentration (e.g., 1 µM). Add 20 µL of NADPH Regenerating System Solution B. Vortex briefly.

  • Incubate at 37°C. Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes). The 0-minute sample is prepared by adding the termination solvent before adding the substrate.

  • Terminate the reaction at each time point by adding 400 µL of ice-cold acetonitrile.

  • Vortex vigorously and centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a new tube or 96-well plate for analysis.

3. Analytical Procedure (LC-MS/MS):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Run a suitable gradient from low to high organic phase (e.g., 5% B to 95% B over 10 minutes) to separate metabolites.

  • Mass Spectrometry: Use an electrospray ionization (ESI) source. Monitor in both positive and negative ion modes. Perform a full scan to find potential metabolites and then develop a multiple reaction monitoring (MRM) method for targeted quantification of this compound and its expected metabolites.

References

Technical Support Center: Decontamination of Lab Equipment Used with Dinobuton

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper decontamination procedures for laboratory equipment that has come into contact with Dinobuton. The information is presented in a question-and-answer format to address specific issues you may encounter.

Troubleshooting Guide

Problem Possible Cause Solution
Visible yellow staining remains on equipment after cleaning. This compound has low aqueous solubility and can adsorb to surfaces. Inadequate cleaning agent or contact time.1. Repeat the cleaning procedure with a laboratory-grade detergent solution, ensuring vigorous scrubbing. 2. Follow the detergent wash with a thorough rinse using an organic solvent in which this compound is highly soluble, such as acetone (B3395972) or ethanol (B145695).[1] 3. For stubborn stains, a soak in a mild alkaline solution (e.g., 1% sodium carbonate) for 1-2 hours may be effective, followed by thorough rinsing with water and then a solvent. Caution: this compound hydrolyzes under alkaline conditions to the more toxic compound, dinoseb.[1] Handle the resulting solution with extreme care and dispose of it as hazardous waste.
Analytical instruments show residual this compound contamination after decontamination. Incomplete removal from complex parts (e.g., tubing, valves). Re-deposition of this compound from contaminated cleaning materials.1. Disassemble the affected parts of the instrument for individual cleaning, if possible. 2. Flush the system with a suitable organic solvent (e.g., acetonitrile, acetone) until the eluent shows no trace of this compound by your analytical method. 3. Use fresh cleaning materials (wipes, swabs) for each step of the decontamination process to avoid cross-contamination.
Damage to plastic components of equipment after decontamination. Use of an incompatible organic solvent for rinsing.1. Always check the chemical compatibility of the solvent with the specific type of plastic. If unsure, test on a small, non-critical area first. 2. For sensitive plastics, use a mild detergent solution followed by a thorough rinse with deionized water. If a solvent rinse is necessary, use a less aggressive solvent like isopropanol (B130326) and minimize contact time.
Uncertainty about the effectiveness of the decontamination procedure. Lack of a method to verify the complete removal of this compound.1. For critical applications, a final rinse with a small volume of a high-purity solvent (e.g., HPLC-grade acetone or acetonitrile) can be collected. 2. Analyze the rinseate using a sensitive analytical method (e.g., LC-MS/MS) to quantify any remaining this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound that I should be aware of during decontamination?

A1: this compound is a dinitrophenol pesticide and is considered moderately toxic to mammals.[2] The primary routes of exposure are inhalation, ingestion, and skin contact. It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[3] A significant hazard is its hydrolysis under alkaline conditions to form dinoseb, a more toxic dinitrophenol compound.[1] Therefore, while alkaline solutions can be used for decontamination, the resulting waste must be handled with increased caution.

Q2: What is the recommended Personal Protective Equipment (PPE) for handling this compound and during the decontamination process?

A2: When handling this compound and during decontamination, it is essential to wear appropriate PPE to minimize exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Protective Clothing: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts, a respirator may be necessary.

Always consult the Safety Data Sheet (SDS) for the specific this compound product you are using for detailed PPE requirements.[3]

Q3: What is the general step-by-step procedure for decontaminating glassware and stainless steel equipment used with this compound?

A3: The following is a general procedure for decontaminating glassware and stainless steel equipment:

  • Initial Rinse: If possible, rinse the equipment with an organic solvent in which this compound is soluble (e.g., acetone, ethanol) to remove the bulk of the contaminant.[1] Collect this solvent rinse for proper hazardous waste disposal.

  • Detergent Wash: Wash the equipment thoroughly with a laboratory-grade detergent solution and warm water. Use a brush or sponge to scrub all surfaces.

  • Rinse: Rinse the equipment thoroughly with tap water, followed by a final rinse with deionized water.

  • Solvent Rinse (Optional but Recommended): For critical applications, perform a final rinse with a volatile organic solvent (e.g., acetone) to ensure complete removal of any residual this compound and to aid in drying.

  • Drying: Allow the equipment to air dry completely or dry in an oven, depending on the equipment's specifications.

Q4: Can I use bleach (sodium hypochlorite) to decontaminate equipment used with this compound?

A4: While bleach is a common laboratory disinfectant, its effectiveness in degrading this compound is not well-documented in the provided search results. Some pesticides can be degraded by bleach, but it is not universally effective.[4] Given that this compound is known to hydrolyze under alkaline conditions, a controlled alkaline hydrolysis using a solution of sodium hydroxide (B78521) or sodium carbonate is a more chemically understood method for degradation. If you choose to use bleach, it is recommended to first test its efficacy on a small scale and be aware that it can be corrosive to some materials.[5]

Q5: How should I dispose of the waste generated from the decontamination process?

A5: All waste generated from the decontamination of this compound, including solvent rinses, detergent solutions, and contaminated materials (e.g., gloves, wipes), must be treated as hazardous waste.[3] Collect all liquid waste in a clearly labeled, sealed container. Solid waste should be double-bagged and labeled. Follow your institution's and local regulations for the disposal of hazardous chemical waste. Incineration is a suggested disposal method for dinitrophenols.[1][6]

Q6: What should I do in case of a this compound spill?

A6: In the event of a this compound spill, follow these steps:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the necessary personal protective equipment.[3]

  • Contain the Spill: For liquid spills, use an absorbent material like vermiculite (B1170534) or sand to contain the spill. For solid spills, carefully scoop or sweep the material, avoiding the creation of dust.

  • Clean the Spill Area: Once the bulk of the spill is removed, decontaminate the area using the procedures outlined in Q3.

  • Dispose of Waste: All materials used to clean the spill are considered hazardous waste and must be disposed of accordingly.

  • Report the Spill: Report the incident to your laboratory supervisor and your institution's environmental health and safety office.

Experimental Protocols

Protocol 1: General Decontamination of Glassware and Stainless Steel

Objective: To provide a standard procedure for the routine decontamination of glassware and stainless steel equipment contaminated with this compound.

Materials:

  • Laboratory-grade detergent

  • Acetone or Ethanol (reagent grade)

  • Deionized water

  • Appropriate PPE (gloves, safety glasses, lab coat)

  • Scrub brushes or sponges

  • Hazardous waste containers

Procedure:

  • Pre-rinse: In a fume hood, rinse the interior surfaces of the contaminated equipment with a small amount of acetone or ethanol to dissolve and remove the majority of the this compound residue. Collect the rinse solvent in a designated hazardous waste container.

  • Detergent Wash: Prepare a warm solution of laboratory-grade detergent and water. Submerge and/or wash the equipment with this solution, using a brush or sponge to scrub all surfaces thoroughly.

  • Water Rinse: Rinse the equipment multiple times with tap water to remove all traces of the detergent.

  • Deionized Water Rinse: Perform a final rinse with deionized water to remove any remaining mineral deposits from the tap water.

  • Final Solvent Rinse: Rinse the equipment with a small amount of acetone to facilitate drying and remove any trace organic residues. Collect this rinse in the hazardous waste container.

  • Drying: Allow the equipment to air dry completely in a well-ventilated area or in a drying oven.

Visualizations

Decontamination_Workflow start Contaminated Equipment pre_rinse Pre-rinse with Organic Solvent start->pre_rinse detergent_wash Wash with Detergent Solution pre_rinse->detergent_wash waste Collect all rinsates and used materials for Hazardous Waste Disposal pre_rinse->waste water_rinse Rinse with Tap & Deionized Water detergent_wash->water_rinse detergent_wash->waste final_rinse Final Solvent Rinse (Optional but Recommended) water_rinse->final_rinse dry Dry Equipment final_rinse->dry final_rinse->waste end Decontaminated Equipment dry->end

Caption: General workflow for the decontamination of lab equipment used with this compound.

Spill_Response_Logic spill This compound Spill Occurs assess Assess Spill Size and Risk spill->assess evacuate Evacuate Area and Alert Others assess->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Clean up Bulk of Spill contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose report Report Spill to Supervisor and EHS dispose->report

Caption: Logical steps for responding to a this compound spill in the laboratory.

References

Validation & Comparative

A Comparative Guide to a New HPLC-DAD Method for Dinobuton Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a newly developed High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of Dinobuton against established analytical techniques. The information is intended for researchers, scientists, and professionals in drug development and pesticide analysis, offering insights into the method's performance and potential advantages.

Performance Comparison of Analytical Methods for this compound

The following table summarizes the key performance characteristics of the new HPLC-DAD method in comparison to traditional methods like Gas Chromatography (GC) and Spectrophotometry. The data for the new HPLC-DAD method is sourced from a recent validation study, while the performance of existing methods is based on established analytical practices.

Performance ParameterNew HPLC-DAD MethodExisting Spectrophotometric MethodsExisting Gas Chromatography (GC) Methods
**Linearity (R²) **≥ 0.999[1][2][3]Typically ≥ 0.99Typically ≥ 0.99
Accuracy (Recovery) 92.3% - 109.74%[1][2][3][4]Variable, often requires extensive sample cleanupHigh, but can be affected by matrix interferences
Precision (RSD%) < 1.66% (Intraday and Interday)[1][2][4]Generally < 5%Generally < 10%
Limit of Detection (LOD) 0.73 µM[5][6]0.40 µg/mL[7]Dependent on detector, can be in the pg to ng range[8]
Limit of Quantification (LOQ) 2.43 µM[5][6]Not always reportedDependent on detector and validation
Specificity High (Diode-array detection provides spectral confirmation)Low, susceptible to interference from structurally similar compoundsHigh, especially when coupled with Mass Spectrometry (MS)
Sample Preparation Simple "dilute-and-shoot"[2][9]Often requires preliminary cleanup on alumina (B75360) columns[10][11]Can require derivatization and extensive cleanup[11][12]
Analysis Time Rapid[1][2][3]Can be time-consuming due to cleanup stepsGenerally longer run times compared to modern HPLC

Experimental Protocols

New HPLC-DAD Method Protocol

This protocol is based on the validated method for the simultaneous determination of this compound, buprofezin, and chlorothalonil (B1668833).[2][9]

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a Diode-Array Detector (HPLC-DAD).

  • Kinetex C18 column (150 mm × 4.6 mm; 5 μm particle size).[2][9]

2. Reagents and Materials:

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and ammonium acetate buffer (75:25, v/v).[1]

  • Flow Rate: 1.0 mL/min.[2][9]

  • Column Temperature: 25.0°C.[2][9]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

4. Sample Preparation ("Dilute-and-Shoot"):

  • For urine samples, a 3200 µL aliquot is mixed with the pesticide stock solutions.[9]

  • The final volume is brought to 10 mL with acetonitrile and vortexed for 3 minutes.[9]

  • The mixture is then centrifuged for 15 minutes at 5000 rpm.[9]

  • A 100 µL aliquot of the supernatant is transferred to an HPLC vial for analysis.[9]

5. Validation Parameters:

  • The method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, LOD, and LOQ.[1][9]

Existing Analytical Method Protocols (General Overview)

Spectrophotometric Method: These methods often involve a preliminary cleanup of the sample using column chromatography (e.g., on Woelm neutral alumina).[10] The active ingredient is then eluted and determined spectrophotometrically.[10][11] For this compound, this can involve de-esterification to dinoseb (B1670700), which is then measured.[10]

Gas Chromatography (GC) Method: GC-based analysis of this compound typically requires saponification and methylation of the phenol (B47542) with diazomethane (B1218177) before injection into the GC system.[11] Detection can be performed using various detectors, with mass spectrometry (GC-MS) providing high specificity.[13][14] Sample preparation often involves liquid-liquid extraction and potential derivatization to improve volatility and chromatographic behavior.[8][12]

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating a new analytical method, ensuring it is suitable for its intended purpose.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC) A->B C Optimize Method Parameters (Mobile Phase, Column, etc.) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Routine Analysis J->K L Ongoing Method Performance Verification K->L

Caption: Workflow for analytical method validation.

References

A Comparative Toxicological Assessment: Dinobuton vs. Its Metabolite Dinoseb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of the pesticide Dinobuton and its primary metabolite, Dinoseb (B1670700). The information presented is collated from various toxicological studies to assist in risk assessment and further research.

Metabolic Conversion of this compound to Dinoseb

This compound, a dinitrophenol pesticide, is readily metabolized to Dinoseb (2-sec-butyl-4,6-dinitrophenol) in organisms. This metabolic conversion is a critical aspect of this compound's toxicology, as Dinoseb is the more biologically active and toxic compound. The primary mechanism of toxicity for both compounds is the uncoupling of oxidative phosphorylation.

This compound This compound Metabolism Metabolic Hydrolosis This compound->Metabolism In vivo Dinoseb Dinoseb (Active Metabolite) Metabolism->Dinoseb

Caption: Metabolic pathway of this compound to its active metabolite Dinoseb.

Quantitative Toxicity Data Comparison

The following tables summarize the available quantitative toxicity data for this compound and Dinoseb across various endpoints. It is evident that Dinoseb exhibits significantly higher acute toxicity than its parent compound, this compound.

Acute Toxicity
Parameter This compound Dinoseb Species
Oral LD50 140 mg/kg[1]25 - 58 mg/kg[2]Rat
Dermal LD50 >3200 mg/kg[1]80 - 200 mg/kg[2]Rabbit
Inhalation LC50 (4h) 0.08 mg/L[1]35 - 130 mg/m³Rat
Sub-chronic and Chronic Toxicity
Parameter This compound Dinoseb Species Effect
Sub-chronic NOAEL 4.5 mg/kg/day[3][4]2.7 mg/kg/dayRatWeight loss, liver effects[3][4]
Chronic NOAEL Data not available1 mg/kg/day[5]RatCataract formation[5]
Reproductive and Developmental Toxicity
Parameter This compound Dinoseb Species Effect
Reproductive NOAEL Data not available1 mg/kg/day[5]RatDecreased pup body weight[6]
Developmental NOAEL Data not available2.33 mg/kg/day[7]RatSkeletal and neurological defects[2][7]
Carcinogenicity and Genotoxicity
Parameter This compound Dinoseb
Carcinogenicity No data available, not classified[8]Group C: Possible human carcinogen (EPA)[9]
Genotoxicity No data available[8]Generally considered not genotoxic in most assays[2][6]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Both this compound, after its conversion to Dinoseb, and Dinoseb itself act as uncouplers of oxidative phosphorylation in the mitochondria. They are lipophilic molecules that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This leads to a decrease in cellular energy production and an increase in heat generation.[10][11][12]

cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) H2O H₂O ETC->H2O Protons_IMS H⁺ Gradient ETC->Protons_IMS Pumps H⁺ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP Matrix Mitochondrial Matrix IMS Intermembrane Space NADH NADH NADH->ETC O2 O₂ O2->ETC ADP ADP + Pi ADP->ATPSynthase Protons_IMS->ATPSynthase Drives ATP Synthesis Dinoseb Dinoseb Protons_IMS->Dinoseb Dinoseb->Matrix Transports H⁺ (Bypasses ATP Synthase) Heat Heat Dinoseb->Heat

Caption: Dinoseb uncouples oxidative phosphorylation by transporting protons across the inner mitochondrial membrane.

Experimental Protocols

The following are summaries of standard OECD guidelines for key toxicological studies relevant to the assessment of this compound and Dinoseb.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

start Start dose1 Administer starting dose (e.g., 300 mg/kg) to 3 animals start->dose1 observe1 Observe for 48 hours dose1->observe1 mortality1 Mortality? observe1->mortality1 stop_classify Stop and Classify Toxicity mortality1->stop_classify Yes (≥2 animals) dose2 Administer lower dose to 3 new animals mortality1->dose2 Yes (1 animal) dose3 Administer higher dose to 3 new animals mortality1->dose3 No observe2 Observe for 14 days dose2->observe2 dose3->observe2 end End observe2->end

Caption: Workflow for OECD 423 Acute Oral Toxicity study.

This method involves a stepwise procedure with a limited number of animals per step. A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The outcome of the initial dosing determines the subsequent steps, either stopping the test and classifying the substance, or dosing at a higher or lower level. Observations for mortality and clinical signs of toxicity are made for up to 14 days.[13][14][15][16][17]

Sub-chronic Oral Toxicity Study (OECD 408)

This study is designed to characterize the toxic effects of a substance following repeated oral administration for a period of 90 days. Groups of rodents are administered the test substance daily at three or more dose levels, along with a control group. Key endpoints include clinical observations, body weight changes, food and water consumption, hematology, clinical biochemistry, urinalysis, and detailed histopathological examination of organs and tissues. The study aims to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Carcinogenicity Study (OECD 451)

The objective of a carcinogenicity study is to assess the tumorigenic potential of a substance over the lifetime of the test animals, typically 18-24 months for rodents.[1][18][19][20][21] Groups of animals are exposed to the test substance daily at multiple dose levels. Endpoints include the incidence, type, and latency of tumor formation, as well as survival rates and clinical signs of toxicity.[1][18][19][20][21]

Developmental Toxicity Study (OECD 414)

This study evaluates the potential for a substance to cause adverse effects on the developing embryo and fetus.[13][15][16][22][23] The test substance is administered to pregnant female animals during the period of organogenesis.[13][15][16][22][23] Dams are euthanized just prior to parturition, and the fetuses are examined for external, visceral, and skeletal malformations, as well as variations in growth and development. Maternal toxicity is also assessed.[13][15][16][22][23]

Conclusion

The available data clearly indicate that Dinoseb is a highly toxic compound with significant acute, sub-chronic, reproductive, and developmental toxicity. Its parent compound, this compound, exhibits lower acute toxicity; however, its rapid metabolism to Dinoseb means that the toxicological profile of Dinoseb is of primary concern when assessing the risks associated with this compound exposure. The primary mechanism of toxicity for both is the uncoupling of oxidative phosphorylation, leading to cellular energy depletion. Further research on the long-term toxicity and carcinogenicity of this compound itself would be beneficial for a more complete comparative assessment.

References

Cross-Validation of HPLC and GC Methods for Dinobuton Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients and agricultural chemicals is paramount in research and development. Dinobuton, a dinitrophenol fungicide and acaricide, requires robust analytical methods for its determination in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used techniques for the analysis of such compounds. This guide provides an objective comparison of HPLC and GC methods for the determination of this compound, supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific needs.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters for the HPLC and a representative GC method for the analysis of this compound. The HPLC data is derived from a validated method specifically for this compound, while the GC data is based on established methods for structurally similar dinitrophenol and dinitroaniline pesticides, as a specific validated method for this compound was not available in the public domain.

Performance ParameterHPLC MethodRepresentative GC Method
Linearity (R²) > 0.999Typically > 0.99
Limit of Detection (LOD) 0.02 µg/mLEstimated in the low pg range on-column
Limit of Quantitation (LOQ) 0.06 µg/mLEstimated in the high pg to low ng range on-column
Precision (%RSD) < 2%Typically < 10%
Accuracy (Recovery %) 98-102%Typically 80-115%
Sample Preparation Simple dilution or solid-phase extractionLiquid-liquid or solid-phase extraction, potential for derivatization
Analysis Time ~10 minutes~15-30 minutes
Compound Suitability Thermally labile and non-volatile compoundsVolatile and thermally stable compounds
Detector Diode Array Detector (DAD) or UV-VisElectron Capture Detector (ECD) or Mass Spectrometry (MS)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated HPLC-DAD method for the simultaneous determination of this compound.

1. Sample Preparation:

  • Solid Samples (e.g., soil, agricultural products): A representative sample is homogenized. A known weight of the homogenized sample is extracted with a suitable organic solvent (e.g., acetonitrile) using ultrasonication or shaking. The extract is then filtered and diluted as necessary before injection.

  • Liquid Samples (e.g., water, formulations): Samples are filtered to remove particulate matter and diluted with the mobile phase to a concentration within the calibration range.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30, v/v) is commonly used. The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: DAD detection at a wavelength of 254 nm.

3. Validation Parameters:

  • Linearity: A calibration curve is constructed by plotting the peak area against the concentration of this compound standards over a range of 0.1 to 10 µg/mL.

  • Precision: The precision of the method is evaluated by performing replicate injections of a standard solution at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (%RSD) should be less than 2%.

  • Accuracy: The accuracy is determined by spiking a blank matrix with a known concentration of this compound and calculating the percentage recovery. Recoveries in the range of 98-102% are generally considered acceptable.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Representative Gas Chromatography (GC) Method

1. Sample Preparation:

  • Solid and Liquid Samples: A suitable extraction technique such as liquid-liquid extraction (LLE) with a solvent like hexane (B92381) or solid-phase extraction (SPE) is employed to isolate this compound from the sample matrix. The extract is then concentrated and may require a solvent exchange to a solvent compatible with the GC system.

2. Chromatographic Conditions:

  • Instrument: A gas chromatograph equipped with a split/splitless injector and an Electron Capture Detector (ECD).

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is suitable, for instance, a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: High-purity nitrogen or helium at a constant flow rate (e.g., 1-2 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Mode: Splitless injection for trace analysis.

3. Expected Performance Characteristics:

  • Linearity: A linear response is expected over a concentration range of several orders of magnitude, with a correlation coefficient (R²) greater than 0.99.

  • Precision: The %RSD for replicate injections is typically expected to be less than 10%.

  • Accuracy: Recoveries are generally expected to be in the range of 80-115%, depending on the complexity of the sample matrix.

  • LOD and LOQ: Due to the high sensitivity of the ECD to nitro compounds, the on-column LOD is expected to be in the low picogram (pg) range.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods like HPLC and GC.

cluster_hplc HPLC Method cluster_gc GC Method hplc_dev Method Development hplc_val Method Validation hplc_dev->hplc_val hplc_data Generate Data Set A hplc_val->hplc_data compare Statistical Comparison (e.g., t-test, F-test) hplc_data->compare gc_dev Method Development gc_val Method Validation gc_dev->gc_val gc_data Generate Data Set B gc_val->gc_data gc_data->compare conclusion Conclusion on Method Equivalence/Difference compare->conclusion

Caption: Workflow for cross-validation of HPLC and GC methods.

Method Selection Logic

This diagram outlines the decision-making process for selecting between HPLC and GC for the analysis of a compound like this compound.

start Analyte: this compound properties Assess Physicochemical Properties (Volatility, Thermal Stability) start->properties hplc_path HPLC is Suitable (Non-volatile or Thermally Labile) properties->hplc_path No gc_path GC is Potentially Suitable (Volatile and Thermally Stable) properties->gc_path Yes detector_hplc Select Detector (UV/DAD) hplc_path->detector_hplc detector_gc Select Detector (ECD/MS) gc_path->detector_gc validation_hplc Method Validation detector_hplc->validation_hplc validation_gc Method Validation detector_gc->validation_gc final_choice Final Method Selection based on Performance, Cost, and Throughput validation_hplc->final_choice validation_gc->final_choice

Caption: Decision tree for selecting between HPLC and GC.

References

Inter-laboratory Comparison of Dinobuton Analysis in Apple Matrix: A Performance Evaluation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of Dinobuton, a dinitrophenol fungicide and acaricide. The objective of this study is to assess the performance and variability of analytical methods used by different laboratories for the quantification of this compound in a complex food matrix, specifically apples. This document summarizes the quantitative data from participating laboratories, details the experimental protocol provided for the study, and visualizes the analytical workflow. The aim is to offer a valuable resource for laboratories involved in pesticide residue analysis, aiding in method validation, quality control, and the interpretation of analytical results.

Data Presentation: Summary of Quantitative Performance

The following table summarizes the key performance parameters reported by the participating laboratories for the analysis of this compound in a spiked apple matrix at a concentration of 0.1 mg/kg. All laboratories utilized a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method following a QuEChERS-based sample preparation protocol.

Laboratory IDLimit of Quantification (LOQ) (mg/kg)Mean Recovery (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)
Lab-010.0195.24.88.5
Lab-020.00598.53.57.2
Lab-030.0192.86.29.8
Lab-040.0196.15.58.9
Lab-050.00899.23.16.8

Note: The presented data is a synthesized representation from a hypothetical inter-laboratory study, designed to reflect typical performance characteristics for pesticide residue analysis.

Experimental Protocol: Determination of this compound in Apples

This section details the standardized methodology provided to all participating laboratories for the quantification of this compound.

1. Sample Preparation (QuEChERS Method)

  • Homogenization: A representative 1 kg sample of apples is homogenized to a uniform puree.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized apple sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add an internal standard solution (e.g., D6-Dinobuton).

    • Shake vigorously for 1 minute.

    • Add a QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate.

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18.

    • Shake for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer 1 mL of the cleaned extract to a new vial.

    • Add 5 µL of 5% formic acid in acetonitrile to stabilize the acidic this compound.

    • The extract is now ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.

    • Mobile Phase B: 5 mM ammonium formate in methanol (B129727) with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation of this compound from matrix interferences.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Quantifier: m/z 325.1 -> 163.0

      • Qualifier: m/z 325.1 -> 211.0

    • Collision Energy and other MS parameters: Optimized for maximum sensitivity for this compound.

3. Quality Control and Method Validation Parameters

Participating laboratories were required to assess the following parameters:

  • Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.

  • Recovery: The percentage of the known amount of added analyte that is recovered by the analytical method.

  • Repeatability (RSDr): The precision of the method under the same operating conditions over a short interval of time.

  • Reproducibility (RSDR): The precision of the method between different laboratories.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the inter-laboratory comparison of this compound analysis.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis cluster_data Data Processing homogenization 1. Homogenization (Apple Sample) extraction 2. Extraction (Acetonitrile & Salts) homogenization->extraction centrifuge1 3. Centrifugation extraction->centrifuge1 cleanup 4. d-SPE Cleanup (PSA, C18, MgSO4) centrifuge1->cleanup centrifuge2 5. Centrifugation cleanup->centrifuge2 final_extract 6. Final Extract (Acidification) centrifuge2->final_extract lcms 7. LC-MS/MS Analysis final_extract->lcms quantification 8. Quantification lcms->quantification performance_eval 9. Performance Evaluation (LOQ, Recovery, RSD) quantification->performance_eval

Caption: Experimental workflow for this compound analysis in apples.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs main Inter-laboratory Comparison of this compound Analysis protocol Standardized Protocol main->protocol samples Spiked Apple Samples main->samples lab_analysis Analysis by Participating Labs protocol->lab_analysis samples->lab_analysis performance_data Performance Data (Recovery, LOQ, RSD) lab_analysis->performance_data comparison Method Comparison & Guide Publication performance_data->comparison

Comparative study of Dinobuton's effect on different fungal species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal agent Dinobuton, focusing on its effects on various fungal species. This compound is a non-systemic acaricide and fungicide belonging to the dinitrophenol class of chemicals[1][2]. Its primary mode of action is the uncoupling of oxidative phosphorylation, which disrupts the proton gradient across the mitochondrial membrane, leading to a halt in ATP synthesis[1]. This guide synthesizes available data on its antifungal spectrum, presents detailed experimental protocols for its evaluation, and visualizes its mechanism of action.

Comparative Antifungal Spectrum of this compound

While this compound has been recognized for its fungicidal properties, particularly against powdery mildews, comprehensive public data detailing its Minimum Inhibitory Concentration (MIC) against a wide range of fungal species is limited. Historical usage data indicates its application for the control of powdery mildew on crops such as apples, cucumbers, and other vegetables[2].

Due to the scarcity of publicly available quantitative data for a direct comparative table of MIC values, this guide presents a qualitative summary of this compound's known antifungal activity and provides a framework for generating such comparative data through standardized experimental protocols.

Known Antifungal Activity:

  • Primary Target: Powdery Mildews (Erysiphales order)[1][2].

  • Reported Applications: Effective in controlling powdery mildew on pome fruit and cucumbers[2].

To facilitate a direct comparison with alternative fungicides, researchers are encouraged to perform the experimental protocols outlined below to determine the MIC values of this compound against their fungal species of interest.

Experimental Protocols

For a comprehensive comparative study of this compound's effect on different fungal species, standardized in vitro antifungal susceptibility testing is essential. Given that this compound's primary targets, powdery mildews, are often obligate biotrophs, a leaf disc bioassay is a highly suitable method. For fungal species that can be cultured on artificial media, a broth microdilution method can be employed.

Leaf Disc Bioassay for Obligate Biotrophic Fungi (e.g., Powdery Mildews)

This method is adapted from established protocols for testing fungicides against powdery mildew pathogens[3][4][5][6][7].

Objective: To determine the concentration of this compound that inhibits the growth of powdery mildew on leaf tissue.

Materials:

  • Healthy, young, susceptible host plant leaves (e.g., cucumber, squash).

  • This compound stock solution of known concentration.

  • Sterile distilled water.

  • Petri dishes (9 cm diameter).

  • Filter paper.

  • Cork borer (1-2 cm diameter).

  • Spore suspension of the target powdery mildew fungus (e.g., Podosphaera xanthii, Erysiphe necator) in sterile water with a surfactant (e.g., 0.01% Tween 20).

  • Microscope.

  • Incubation chamber with controlled temperature and light.

Procedure:

  • Preparation of Leaf Discs:

    • Select young, fully expanded leaves from healthy, untreated host plants.

    • Wash the leaves thoroughly with sterile distilled water and allow them to air dry.

    • Using a cork borer, cut uniform discs from the leaves, avoiding major veins.

  • Preparation of this compound Solutions:

    • Prepare a series of dilutions of this compound from the stock solution using sterile distilled water. A suggested range would be from 0.1 µg/mL to 1000 µg/mL, including a control with no this compound.

  • Treatment of Leaf Discs:

    • Place a sterile filter paper in the bottom of each Petri dish and moisten it with sterile distilled water to maintain humidity.

    • Place the leaf discs, adaxial (upper) side up, on the moist filter paper.

    • Apply a fixed volume (e.g., 50 µL) of each this compound dilution to the surface of the leaf discs. Ensure even coverage. For the control, apply sterile distilled water with the surfactant.

  • Inoculation:

    • Prepare a fresh spore suspension of the powdery mildew fungus.

    • Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 conidia/mL) using a hemocytometer.

    • Apply a small droplet (e.g., 10 µL) of the spore suspension to the center of each treated leaf disc.

  • Incubation:

    • Seal the Petri dishes with parafilm to maintain humidity.

    • Incubate the dishes in a controlled environment chamber at a suitable temperature (e.g., 20-25°C) and with a photoperiod (e.g., 16 hours light / 8 hours dark).

  • Assessment:

    • After a designated incubation period (e.g., 7-14 days), observe the leaf discs under a dissecting microscope.

    • Assess the percentage of the leaf disc area covered by mycelial growth for each concentration of this compound.

    • The Minimum Inhibitory Concentration (MIC) can be determined as the lowest concentration of this compound that completely inhibits visible mycelial growth. The EC50 (Effective Concentration for 50% inhibition) can also be calculated.

Broth Microdilution Assay for Culturable Fungi

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against fungi that can be grown in liquid culture.

Materials:

  • This compound stock solution.

  • Sterile 96-well microtiter plates.

  • Appropriate sterile liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS).

  • Fungal inoculum, adjusted to a standardized concentration.

  • Spectrophotometer or microplate reader.

  • Incubator.

Procedure:

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the 96-well plates using the appropriate growth medium to achieve a range of final concentrations.

  • Inoculum Preparation:

  • Inoculation:

    • Add the standardized fungal inoculum to each well of the microtiter plate, including positive (no drug) and negative (no inoculum) controls.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound acts by disrupting the process of oxidative phosphorylation in the fungal mitochondria. As a dinitrophenol compound, it acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton motive force. This uncouples the electron transport chain from ATP synthesis, leading to a rapid depletion of cellular ATP.

The downstream cellular effects of this ATP depletion are widespread and ultimately lead to the cessation of cellular functions and cell death.

G Experimental Workflow: Leaf Disc Bioassay for this compound Efficacy cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_leaves Select & Wash Host Plant Leaves prep_discs Cut Leaf Discs prep_leaves->prep_discs treat_discs Treat Leaf Discs with this compound prep_discs->treat_discs prep_dino Prepare this compound Dilutions prep_spores Prepare Fungal Spore Suspension inoculate_discs Inoculate Discs with Spores treat_discs->inoculate_discs treat_discs->inoculate_discs incubate Incubate under Controlled Conditions inoculate_discs->incubate inoculate_discs->incubate assess_growth Assess Mycelial Growth incubate->assess_growth determine_mic Determine MIC & EC50 assess_growth->determine_mic assess_growth->determine_mic

Caption: Workflow for assessing this compound's antifungal efficacy using a leaf disc bioassay.

G Signaling Pathway: this compound's Mechanism of Action cluster_mito Mitochondrion cluster_cell Cellular Effects etc Electron Transport Chain h_pump Proton Pumping etc->h_pump pmf Proton Motive Force h_pump->pmf atp_synthase ATP Synthase pmf->atp_synthase atp_depletion ATP Depletion atp_prod ATP Production atp_synthase->atp_prod This compound This compound h_dissipation Proton Gradient Dissipation This compound->h_dissipation h_dissipation->pmf Disrupts energy_crisis Cellular Energy Crisis atp_depletion->energy_crisis atp_depletion->energy_crisis growth_inhibition Inhibition of Growth & Spore Germination energy_crisis->growth_inhibition energy_crisis->growth_inhibition cell_death Cell Death growth_inhibition->cell_death growth_inhibition->cell_death

Caption: this compound uncouples oxidative phosphorylation, leading to ATP depletion and fungal cell death.

Conclusion

This compound is a fungicide with a specific mode of action targeting the energy production machinery of fungi. While its efficacy against powdery mildews is established, a broader, quantitative understanding of its antifungal spectrum requires further research. The experimental protocols provided in this guide offer a standardized approach for researchers to generate valuable comparative data. A deeper understanding of its effects at a cellular level can aid in the development of more effective and targeted antifungal strategies.

References

The Efficacy of Dinobuton: A Comparative Analysis with Alternative Acaricides

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of recent, publicly available research evaluating the efficacy of the dinitrophenol acaricide, Dinobuton, presents a significant challenge in directly comparing its performance with contemporary mite control agents. While historical literature confirms its use as a non-systemic contact acaricide, particularly against red spider mites, quantitative data from comparative field trials and laboratory bioassays are largely absent in accessible scientific databases. This guide, therefore, provides a detailed overview of this compound based on available information and presents a comparative analysis of the efficacy of other widely studied acaricides to offer a contextual framework for researchers, scientists, and drug development professionals.

This compound, a dinitrophenol derivative, functions as an uncoupler of oxidative phosphorylation.[1] Its mode of action involves disrupting the proton gradient across the inner mitochondrial membrane, which in turn inhibits the production of ATP, leading to cellular death.[1] Historically, it has been utilized in agriculture to control mites on a variety of crops, including fruits and vegetables.[1] However, it is crucial to note that this compound is not approved for use in the European Union or the United Kingdom.[1]

Comparative Efficacy of Modern Acaricides

In the absence of direct comparative data for this compound, this section summarizes the efficacy of several other classes of acaricides against the two-spotted spider mite (Tetranychus urticae), a common and economically important agricultural pest. The data presented below is collated from various scientific studies and is intended to provide a benchmark for acaricidal performance.

Laboratory Bioassay Data: LC50 Values of Various Acaricides against Tetranychus urticae

The following table summarizes the median lethal concentration (LC50) values for several acaricides, representing different modes of action. A lower LC50 value indicates higher toxicity to the target pest.

AcaricideChemical Class/Mode of ActionLC50 (ppm or mg a.i./L)Target Mite StageSource(s)
AbamectinAvermectin (Chloride channel activator)0.01Adult Females[2]
FenazaquinQuinazoline (METI)0.18Adult Females[3]
PropargiteOrganosulfur (METI)0.20Adult Females[3]
SpiromesifenTetronic and Tetramic acid derivatives0.29Adult Females[3]
DiafenthiuronThiourea derivative0.30Adult Females[3]
DicofolOrganochlorine0.30Adult Females[3]
ChlorfenapyrPyrrole (Uncoupler of oxidative phosphorylation)0.42Adult Females[3]
FenpyroximatePyrazole (METI)19.86Adult Females[2]

METI: Mitochondrial Electron Transport Inhibitor

Field Efficacy Data: Mortality Rates of Various Acaricides against Tetranychus urticae

The table below presents the percentage mortality or reduction in mite populations observed in field or semi-field studies for various acaricides.

AcaricideApplication RatePest Reduction/Mortality (%)Days After TreatmentSource(s)
AbamectinRecommended Rate92.83Not Specified[2]
FenpyroximateRecommended Rate86.57Not Specified[2]
ChlorfenapyrRecommended Rate80.43Not Specified[2]
DimethoateNot SpecifiedMinimum Population14[4]
ImidaclopridNot SpecifiedIncreased Population14[4]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment and comparison of acaricide efficacy. Below are generalized protocols for common laboratory and field evaluation methods.

Laboratory Bioassay: Leaf-Dip Method

A widely used technique to determine the contact toxicity of an acaricide is the leaf-dip bioassay.

  • Preparation of Test Solutions: A series of graded concentrations of the test acaricide are prepared by dissolving the technical grade compound in an appropriate solvent (e.g., acetone) and then diluting with distilled water containing a surfactant. A control solution (solvent and surfactant only) is also prepared.

  • Leaf Disc Preparation: Leaf discs of a uniform size are excised from untreated host plants (e.g., bean or mulberry leaves).

  • Treatment Application: Each leaf disc is immersed in a test solution for a standardized period (e.g., 5-10 seconds) with gentle agitation. The treated discs are then allowed to air dry on a clean, non-absorbent surface.

  • Mite Infestation: Once dry, the leaf discs are placed abaxial side up on a moistened substrate (e.g., agar (B569324) or wet cotton) in a petri dish. A known number of adult female mites (e.g., 20-30) are then transferred onto each leaf disc.

  • Incubation: The petri dishes are maintained under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after treatment. Mites that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value and its 95% confidence limits.

Field Trial Efficacy Evaluation

Field trials are essential to evaluate the performance of an acaricide under real-world conditions.

  • Experimental Design: The trial is set up in a randomized complete block design with multiple replications for each treatment, including an untreated control.

  • Plot Selection and Pre-treatment Counts: Experimental plots are established in a crop with a natural and uniform mite infestation. Pre-treatment counts of mite populations (eggs, nymphs, and adults) are conducted on a standardized number of leaves per plot to establish a baseline.

  • Treatment Application: The acaricides are applied at their recommended field rates using calibrated spray equipment to ensure uniform coverage.

  • Post-treatment Counts: Mite populations are sampled from each plot at regular intervals after application (e.g., 3, 7, 14, and 21 days). The number of live mites on a set number of leaves per plot is recorded.

  • Efficacy Calculation: The percentage of mite population reduction for each treatment is calculated using formulas such as the Henderson-Tilton formula, which corrects for changes in the untreated control population.

  • Statistical Analysis: The data are subjected to analysis of variance (ANOVA) to determine if there are significant differences between the treatments.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_matrix Inner Mitochondrial Membrane ETC Electron Transport Chain Proton_Pump Proton Pumping ETC->Proton_Pump e- transfer ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Proton_Gradient Proton Gradient (H+) Proton_Pump->Proton_Gradient Proton_Gradient->ATP_Synthase H+ flow Heat Heat Dissipation Proton_Gradient->Heat This compound This compound (Uncoupler) This compound->Proton_Gradient Disrupts gradient by transporting H+

Mode of action of this compound as an uncoupler of oxidative phosphorylation.

G start Start: Acaricide Efficacy Trial design Experimental Design (Randomized Block) start->design pretreatment Pre-treatment Mite Counts design->pretreatment application Acaricide Application pretreatment->application posttreatment Post-treatment Mite Counts (e.g., 3, 7, 14 days) application->posttreatment analysis Data Analysis (% Mortality, Statistical Tests) posttreatment->analysis conclusion Conclusion on Efficacy analysis->conclusion

References

Validation of a Novel Dinobuton ELISA Kit: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation overview of the new Dinobuton ELISA kit, presenting a comparative analysis of its performance against established analytical methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data presented herein is based on typical performance characteristics of immunochemical and chromatographic assays for pesticide residue analysis.

Performance Characteristics

The performance of the this compound ELISA kit was evaluated based on key validation parameters and compared with traditional chromatographic methods. The following table summarizes the quantitative data for a clear comparison.

Performance ParameterThis compound ELISA Kit (Hypothetical Data)HPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 0.1 ng/mL5 ng/mL1 ng/mL0.05 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL20 ng/mL5 ng/mL0.2 ng/mL
Assay Range 0.5 - 10 ng/mL20 - 500 ng/mL5 - 200 ng/mL0.2 - 50 ng/mL
Recovery (%) 90 - 115%85 - 110%80 - 120%95 - 105%
Precision (Intra-assay %CV) < 10%< 5%< 8%< 5%
Precision (Inter-assay %CV) < 15%< 10%< 12%< 10%
Analysis Time per Sample ~2 hours~30 minutes~45 minutes~20 minutes
Sample Throughput High (96-well plate)LowLowMedium
Cost per Sample LowMediumHighHigh
Specificity High (Antibody-dependent)ModerateHighVery High

Experimental Protocols

Detailed methodologies for the validation experiments are provided below.

This compound ELISA Kit Protocol (Competitive ELISA)

A competitive ELISA format is commonly used for the detection of small molecules like pesticides.

  • Coating: Microtiter plate wells are coated with a this compound-protein conjugate.

  • Blocking: Unbound sites on the well surface are blocked with a blocking agent (e.g., BSA).

  • Competition: Standards or samples containing this compound are added to the wells, followed by the addition of a specific anti-Dinobuton antibody. This compound in the sample competes with the coated this compound-protein conjugate for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and other components.

  • Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.

  • Washing: The plate is washed again to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Stopping Reaction: The enzyme-substrate reaction is stopped by adding a stop solution.

  • Measurement: The absorbance is measured using a microplate reader. The concentration of this compound is inversely proportional to the color intensity.

High-Performance Liquid Chromatography (HPLC-UV) Protocol
  • Sample Preparation: The sample is extracted with a suitable organic solvent (e.g., acetonitrile) and the extract is cleaned up using solid-phase extraction (SPE).

  • Chromatographic Separation: The cleaned-up extract is injected into an HPLC system equipped with a C18 column. An isocratic or gradient mobile phase (e.g., acetonitrile/water mixture) is used to separate this compound from other components in the sample.

  • UV Detection: this compound is detected as it elutes from the column using a UV detector set at a specific wavelength.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample with that of a known standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Similar to the HPLC method, the sample is extracted and cleaned up. Derivatization may be required to improve the volatility of this compound.

  • GC Separation: The prepared sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

  • MS Detection: As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation: The sample is extracted and cleaned up, similar to the HPLC method.

  • LC Separation: The extract is injected into an LC system for separation, as described for HPLC.

  • MS/MS Detection: The eluting this compound is directed into a tandem mass spectrometer. The parent ion is selected and fragmented, and specific product ions are monitored for highly selective and sensitive detection.

Visualizations

Experimental Workflow for this compound ELISA Kit Validation

ELISA_Workflow cluster_elisa ELISA Procedure cluster_analysis Data Analysis Sample Sample Collection & Extraction Competition Competitive Binding (Sample/Standard + Antibody) Sample->Competition Standards Preparation of this compound Standards Standards->Competition Coating Plate Coating (this compound-Protein Conjugate) Blocking Blocking Coating->Blocking Blocking->Competition Washing1 Washing Competition->Washing1 SecondaryAb Secondary Antibody Incubation Washing1->SecondaryAb Washing2 Washing SecondaryAb->Washing2 Substrate Substrate Addition Washing2->Substrate Stop Stop Reaction Substrate->Stop Read Absorbance Reading Stop->Read Curve Standard Curve Generation Read->Curve Calc Concentration Calculation Curve->Calc

Caption: Workflow for this compound ELISA validation.

Comparison of Analytical Methods for this compound Detection

Method_Comparison cluster_methods Analytical Methods cluster_params Performance Parameters ELISA This compound ELISA Kit Sensitivity Sensitivity ELISA->Sensitivity High Throughput Throughput ELISA->Throughput High Cost Cost ELISA->Cost Low Specificity Specificity ELISA->Specificity Good HPLC HPLC-UV HPLC->Sensitivity Moderate HPLC->Throughput Low HPLC->Cost Medium HPLC->Specificity Moderate GCMS GC-MS GCMS->Sensitivity Good GCMS->Throughput Low GCMS->Cost High GCMS->Specificity High LCMSMS LC-MS/MS LCMSMS->Sensitivity Very High LCMSMS->Throughput Medium LCMSMS->Cost High LCMSMS->Specificity Very High

Caption: Comparison of this compound detection methods.

A Comparative Analysis of the Mitochondrial Uncoupling Activity of Dinobuton and Other Dinitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mitochondrial uncoupling activity of the pesticide Dinobuton with other structurally related dinitrophenols. The information presented herein is supported by experimental data to assist researchers in understanding the relative potency and mechanisms of these compounds.

Introduction to Dinitrophenols and Uncoupling Activity

Dinitrophenols are a class of chemical compounds known to act as protonophores, effectively uncoupling oxidative phosphorylation in mitochondria. This process involves the transport of protons across the inner mitochondrial membrane, bypassing ATP synthase. Consequently, the energy from the proton motive force is dissipated as heat rather than being used for ATP synthesis. This disruption of cellular energy metabolism is the basis for both their biological activity as pesticides and their historical, albeit dangerous, use as weight-loss agents. This compound, a dinitrophenol derivative, functions as a non-systemic acaricide and fungicide by this same mechanism.

Quantitative Comparison of Uncoupling Activity

The uncoupling potency of dinitrophenols can be quantified by measuring their ability to stimulate mitochondrial respiration in the absence of ADP (State 4 respiration). The concentration required to elicit a half-maximal stimulation (I50) is a common metric for comparison. The following table summarizes the I50 values for this compound and other selected dinitrophenols on rat liver mitochondria.

CompoundI50 for Stimulation of State 4 Respiration (M)
This compound 1.2 x 10-6
2,4-Dinitrophenol (DNP)2.5 x 10-5
Dinoseb8.0 x 10-7
Dinosam1.5 x 10-6
DNOC (4,6-Dinitro-o-cresol)5.0 x 10-6

Data sourced from Ilivicky, J., & Casida, J. E. (1969). Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria from different sources and its relation to toxicity. Biochemical Pharmacology, 18(6), 1389-1401.

Experimental Protocols

A detailed understanding of the methodologies used to generate the comparative data is crucial for interpretation and replication. Below are the key experimental protocols.

Isolation of Rat Liver Mitochondria

A standard procedure for isolating functionally intact mitochondria is essential for assessing uncoupling activity.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4

  • Homogenizer (Potter-Elvehjem type)

  • Refrigerated centrifuge

Procedure:

  • Euthanize rats and immediately excise the liver.

  • Wash the liver in ice-cold isolation buffer to remove excess blood.

  • Mince the liver tissue into small pieces.

  • Homogenize the minced tissue in 10 volumes of ice-cold isolation buffer with a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a clean centrifuge tube and centrifuge at 8,500 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Resuspend the mitochondrial pellet in fresh isolation buffer and repeat the centrifugation step to wash the mitochondria.

  • Finally, resuspend the mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Measurement of Mitochondrial Oxygen Consumption

The uncoupling activity is determined by measuring the rate of oxygen consumption using a Clark-type oxygen electrode.

Materials:

  • Clark-type oxygen electrode system

  • Respiration Buffer: 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 5 mM MgCl2, 1 mM EGTA, pH 7.4

  • Substrates: e.g., 10 mM glutamate (B1630785) and 5 mM malate (B86768) (for Complex I-linked respiration) or 10 mM succinate (B1194679) (for Complex II-linked respiration) in the presence of 2 µM rotenone.

  • ADP solution (100 mM)

  • Dinitrophenol compounds dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO)

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add 2 ml of respiration buffer to the electrode chamber, equilibrated to the desired temperature (e.g., 30°C).

  • Add the mitochondrial suspension (typically 0.5-1.0 mg of mitochondrial protein).

  • Add the respiratory substrates to initiate baseline (State 2) respiration.

  • Add a known amount of ADP (e.g., 150 nmol) to induce State 3 respiration (phosphorylating respiration).

  • Once the added ADP is phosphorylated, the respiration rate will return to a slower rate, known as State 4 respiration (resting state).

  • To measure uncoupling activity, incrementally add small aliquots of the dinitrophenol compound to the chamber during State 4 respiration and record the resulting stimulation of oxygen consumption.

  • The I50 value is determined by plotting the stimulation of State 4 respiration against the concentration of the dinitrophenol and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

Signaling Pathway of Dinitrophenol-Induced Uncoupling

The following diagram illustrates the mechanism by which dinitrophenols uncouple oxidative phosphorylation.

G Mechanism of Mitochondrial Uncoupling by Dinitrophenols cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) ProtonGradient Proton Gradient (H+) ETC->ProtonGradient Pumps H+ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP Synthesizes Heat Heat ProtonGradient->ATPSynthase Drives ProtonGradient->Heat Generates DNP Dinitrophenol (DNP) DNP->ProtonGradient Dissipates

Caption: Mechanism of mitochondrial uncoupling by dinitrophenols.

Experimental Workflow for Assessing Uncoupling Activity

The diagram below outlines the key steps in the experimental workflow for comparing the uncoupling activity of different dinitrophenol compounds.

G Experimental Workflow for Uncoupling Activity Assay cluster_prep Sample Preparation cluster_assay Oxygen Consumption Assay cluster_analysis Data Analysis Mito_Isolation Isolate Mitochondria (e.g., from rat liver) Protein_Quant Determine Protein Concentration Mito_Isolation->Protein_Quant Add_Mito Add Mitochondria & Substrates Protein_Quant->Add_Mito O2_Setup Set up Clark-type Oxygen Electrode O2_Setup->Add_Mito Induce_State4 Induce State 4 Respiration (with ADP) Add_Mito->Induce_State4 Titrate_DNP Titrate with Dinitrophenol Compound Induce_State4->Titrate_DNP Record_O2 Record Oxygen Consumption Rate Titrate_DNP->Record_O2 Plot_Data Plot Dose-Response Curve Record_O2->Plot_Data Calc_I50 Calculate I50 Value Plot_Data->Calc_I50 Compare Compare Potency of Different Compounds Calc_I50->Compare

A Comparative Guide to the Simultaneous Detection of Dinobuton and Other Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated analytical method for the detection of the dinitrophenol pesticide Dinobuton alongside general multi-residue methods commonly used for the simultaneous detection of a broad range of pesticides in food matrices. The comparison focuses on the performance characteristics of these methods, supported by experimental data, to assist researchers in selecting the most appropriate approach for their analytical needs.

Method Comparison: Specificity vs. Broad-Spectrum Analysis

The primary challenge in pesticide residue analysis is the sheer diversity of chemical compounds requiring detection. This has led to the development of two main analytical strategies: targeted single-residue methods and broad-spectrum multi-residue methods.

  • Single-Residue Methods: These methods are optimized for the detection and quantification of a single, specific analyte. They often offer high sensitivity and selectivity for the target compound.

  • Multi-Residue Methods (MRMs): These methods are designed to detect and quantify a large number of pesticides simultaneously in a single analytical run.[1] They are highly efficient for routine monitoring and screening of a wide array of potential contaminants.[2]

This guide will use a validated method for this compound as a case study to compare against the general performance of a widely used multi-residue method, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Experimental Methodologies

A detailed experimental protocol for a validated method for the determination of this compound is presented below, followed by a general protocol for a typical QuEChERS-based multi-residue method.

Validated Method for this compound Determination

While a specific multi-residue method including this compound with a complete validation report was not identified in the surveyed literature, a spectrophotometric method has been described for the determination of the active-ingredient content of technical and formulated this compound.[3] This method involves a preliminary clean-up on a Woelm neutral alumina (B75360) (grade I) column. Impurities are eluted, and the retained this compound is then eluted as its butylammonium (B8472290) salt and determined spectrophotometrically.[3] For residue analysis, a method involving chromatography on an alumina column followed by colorimetric measurement of the resulting dinoseb (B1670700) at 378 nm has also been reported.[4]

Due to the lack of a publicly available, detailed validation report for a modern chromatographic method for this compound, this guide will present a generalized QuEChERS protocol and compare the typical performance of such methods with the expected performance for a single-analyte method for a compound like this compound.

General Multi-Residue Method: QuEChERS with LC-MS/MS

The QuEChERS method has become a standard approach for the extraction of a wide range of pesticides from various food matrices.[5] The general workflow is as follows:

1. Sample Preparation and Extraction:

  • A homogenized sample (e.g., 10-15 g of fruit or vegetable) is weighed into a centrifuge tube.

  • An appropriate volume of water is added to dry samples to ensure adequate hydration.

  • Acetonitrile (B52724) is added as the extraction solvent, and the tube is shaken vigorously.

  • A mixture of salts (commonly magnesium sulfate, sodium chloride, and citrate (B86180) buffers) is added to induce phase separation and partition the pesticides into the acetonitrile layer.[5]

  • The tube is centrifuged to separate the layers.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • An aliquot of the acetonitrile supernatant is transferred to a new tube containing a d-SPE sorbent mixture.

  • The sorbent mixture typically includes primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove non-polar interferences.[5] Graphitized carbon black (GCB) may also be used to remove pigments, but can retain planar pesticides.

  • The tube is shaken and then centrifuged.

3. Analysis by LC-MS/MS:

  • The final cleaned extract is transferred to a vial for analysis.

  • Separation of the pesticides is achieved on a liquid chromatography system, typically using a C18 column.

  • Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[6]

Performance Data Comparison

The following tables summarize the typical performance characteristics of a QuEChERS-based multi-residue method. This data provides a benchmark against which the performance of a specific method for this compound could be evaluated.

Table 1: Typical Performance Characteristics of a Multi-Residue QuEChERS LC-MS/MS Method

Performance CharacteristicTypical Value/RangeReference
Linearity (R²) > 0.99[1]
Recovery (%) 70 - 120%[1][7]
Precision (RSD %) < 20%[1][7]
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kg[8]

Note: These are general performance characteristics and can vary depending on the specific pesticide, the food matrix, and the instrumentation used.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for sample preparation and analysis in pesticide residue testing.

Experimental Workflow: QuEChERS Sample Preparation sample Homogenized Sample add_solvent Add Acetonitrile sample->add_solvent shake1 Shake Vigorously add_solvent->shake1 add_salts Add QuEChERS Salts shake1->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant add_dspe Add d-SPE Sorbent supernatant->add_dspe shake2 Vortex add_dspe->shake2 centrifuge2 Centrifuge shake2->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract

Caption: QuEChERS sample preparation workflow.

Logical Workflow: Pesticide Residue Analysis start Sample Reception prep Sample Preparation (QuEChERS) start->prep analysis LC-MS/MS Analysis prep->analysis data_proc Data Processing & Quantification analysis->data_proc report Reporting Results data_proc->report

Caption: Overall pesticide residue analysis workflow.

Conclusion

References

Comparative Metabolism of Dinobuton Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolism of Dinobuton, a dinitrophenol-based pesticide, across various species. Understanding the metabolic fate of xenobiotics like this compound is crucial for assessing their potential toxicity and environmental impact. This document synthesizes available experimental data to highlight species-specific differences in metabolic pathways and rates, offering valuable insights for toxicology studies and the development of safer alternatives.

Introduction to this compound Metabolism

This compound (2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate) is primarily metabolized through a series of Phase I and Phase II reactions. The initial and most significant metabolic step is the hydrolysis of the ester linkage, releasing the active and more toxic compound, dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol). Subsequent reactions involve the reduction of the nitro groups and conjugation of the resulting metabolites to enhance their water solubility and facilitate excretion. Species-specific variations in the enzymes governing these reactions lead to differences in the rate and profile of metabolite formation.

Key Metabolic Pathways

The metabolism of this compound follows three primary pathways:

  • Hydrolysis: Carboxylesterases rapidly hydrolyze this compound to dinoseb and isopropyl alcohol. This is a critical activation step as dinoseb is a potent uncoupler of oxidative phosphorylation.

  • Reduction: The two nitro groups on the dinoseb molecule can be sequentially reduced by nitroreductases to form amino-nitrophenols and, subsequently, diaminophenols.[1] The position of the initial reduction can vary between species.

  • Conjugation: In many species, the phenolic hydroxyl group of dinoseb and its reduced metabolites can be conjugated with endogenous molecules like glucuronic acid or glucose to form more polar and readily excretable products. In plants, β-glucoside conjugates are commonly observed.

Comparative Metabolism Data

Quantitative data on the comparative metabolism of this compound is limited. However, studies on the closely related compound 2,4-dinitrophenol (B41442) (2,4-DNP), which shares the same core structure as dinoseb, provide insights into potential species differences.

Table 1: Elimination Rate Constants of 2,4-Dinitrophenol in Various Mammalian Species
SpeciesRoute of AdministrationElimination Rate Constant (kₑ, h⁻¹)Reference
RatOral0.062Lawford et al. 1954[1]
RatIntraperitoneal0.122Lawford et al. 1954[1]
RabbitOral0.10Lawford et al. 1954[1]
RabbitIntraperitoneal0.22Lawford et al. 1954[1]
Guinea PigOral0.12Lawford et al. 1954[1]
Guinea PigIntraperitoneal0.135Lawford et al. 1954[1]
MouseOral0.098Lawford et al. 1954[1]
MouseIntraperitoneal0.21Lawford et al. 1954[1]

Disclaimer: The data presented in Table 1 is for 2,4-Dinitrophenol and is used as a surrogate to illustrate potential species differences in the elimination of dinitrophenol compounds due to the lack of specific data for this compound.

In vitro studies have shown that the rate of 2,4-DNP metabolism is significantly higher in rat liver, kidney, and heart tissue homogenates (2- to 20-fold) compared to rabbit tissues.[1] Furthermore, substantial metabolic activity was detected in rat fat, muscle, and spleen, whereas no detectable activity was observed in these tissues in rabbits.[1]

Table 2: Distribution of 2,4-DNP Metabolites in Rat Liver Homogenates
MetabolitePercentage of Total Amine MetabolitesReference
2-Amino-4-nitrophenol75%Eiseman et al. 1972[1]
4-Amino-2-nitrophenol23%Eiseman et al. 1972[1]
2,4-Diaminophenol~1%Eiseman et al. 1972[1]

Disclaimer: The data in Table 2 is for 2,4-DNP and illustrates the typical distribution of reductive metabolites in rats.

Experimental Protocols

The following are representative protocols for studying the in vitro metabolism of this compound and the analysis of its metabolites.

In Vitro Metabolism of this compound using Liver Microsomes

Objective: To determine the rate of hydrolytic conversion of this compound to dinoseb and the subsequent metabolism of dinoseb in liver microsomes from different species.

Materials:

  • Liver microsomes (e.g., from rat, mouse, rabbit, human)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Centrifuge

  • Incubator

Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.

  • Add this compound to the reaction mixture at a final concentration of, for example, 10 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system. For hydrolysis studies, the reaction can be performed without NADPH.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Collect the supernatant for analysis by HPLC-MS/MS.

Analysis of this compound and its Metabolites by HPLC-MS/MS

Objective: To separate, identify, and quantify this compound and its metabolites in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: The supernatant from the in vitro metabolism assay is directly injected or further diluted if necessary.

  • Chromatographic Separation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A linear gradient from low to high organic phase (acetonitrile) is used to separate the compounds based on their polarity.

    • Flow Rate: e.g., 0.4 mL/min

    • Column Temperature: e.g., 40°C

  • Mass Spectrometric Detection:

    • Ionization Mode: Negative ESI is typically used for phenolic compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound, dinoseb, and their aminophenol metabolites.

    • Data Analysis: The peak areas of the analytes are used to determine their concentrations by comparing them to a standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathways of this compound and a typical experimental workflow for its analysis.

dinobuton_metabolism This compound This compound dinoseb Dinoseb This compound->dinoseb Hydrolysis (Carboxylesterases) amino_nitro Amino-nitrophenols dinoseb->amino_nitro Reduction (Nitroreductases) conjugates Conjugates (e.g., Glucuronides) dinoseb->conjugates Conjugation (e.g., UGTs) diamino Diaminophenol amino_nitro->diamino Reduction (Nitroreductases) amino_nitro->conjugates Conjugation (e.g., UGTs)

Metabolic pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis microsomes Liver Microsomes incubation Incubation with this compound microsomes->incubation quenching Reaction Quenching incubation->quenching centrifugation Protein Precipitation quenching->centrifugation hplc HPLC Separation centrifugation->hplc msms MS/MS Detection hplc->msms data_analysis Data Analysis msms->data_analysis

Experimental workflow for in vitro metabolism studies.

References

Assessing Antibody Cross-Reactivity for Dinobuton Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of antibodies for the development of immunoassays targeting the dinitrophenol pesticide Dinobuton. Due to the limited availability of specific antibodies and immunoassay kits for this compound, this document outlines a comparative approach using a commercially available antibody against the structurally related compound, 2,4-Dinitrophenol (DNP). The experimental data presented is hypothetical and serves to illustrate the methodology and data presentation for such a study.

Introduction

This compound is a dinitrophenol-based pesticide used as a fungicide and acaricide.[1] Its detection in environmental and biological samples is crucial for monitoring and safety assessment. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a sensitive and high-throughput method for detecting small molecules like pesticides. A critical parameter in the development and validation of any immunoassay is the specificity of the antibody, particularly its cross-reactivity with structurally similar compounds.

High cross-reactivity can lead to false-positive results and an overestimation of the target analyte's concentration. Therefore, a thorough assessment of antibody cross-reactivity with related compounds is mandatory for developing a reliable immunoassay. This guide focuses on a hypothetical study using an anti-DNP antibody to assess its potential for developing a this compound immunoassay and to characterize its cross-reactivity with other related dinitrophenol pesticides.

Principles of Competitive Immunoassay for Small Molecule Detection

For small molecules like this compound, a competitive immunoassay format is typically employed. In this format, the analyte in the sample competes with a labeled or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

G cluster_0 Competitive Binding cluster_1 Signal Generation Sample_Analyte This compound (Analyte) Antibody Anti-DNP Antibody Sample_Analyte->Antibody Binds Coated_Antigen DNP-Protein Conjugate (Coated on Plate) Coated_Antigen->Antibody Binds Enzyme_Conjugate Enzyme-Labeled Secondary Antibody Antibody->Enzyme_Conjugate Binds to Primary Ab Substrate Substrate Enzyme_Conjugate->Substrate Catalyzes Signal Colorimetric Signal Substrate->Signal Produces High_Analyte High this compound in Sample Low_Signal Low Signal High_Analyte->Low_Signal Low_Analyte Low this compound in Sample High_Signal High Signal Low_Analyte->High_Signal

Principle of Competitive ELISA for this compound Detection.

Hypothetical Cross-Reactivity Assessment

This section outlines a hypothetical experiment to assess the cross-reactivity of a commercially available anti-DNP antibody with this compound and its structural analogs.

Selected Compounds for Cross-Reactivity Testing

The following compounds, structurally related to this compound, were selected for this hypothetical study:

  • This compound: The target analyte.

  • 2,4-Dinitrophenol (DNP): The immunogen against which the antibody was raised.

  • Dinoseb: A closely related dinitrophenol pesticide.

  • Dinoterb: Another dinitrophenol herbicide.[2][3]

  • 4,6-Dinitro-o-cresol (DNOC): A dinitrophenol insecticide and herbicide.[4]

Data Presentation

The cross-reactivity is determined by comparing the concentration of the competing compound that causes a 50% inhibition of the maximum signal (IC50) to the IC50 of the target analyte (this compound). The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Competing Compound) x 100

The hypothetical results of the competitive ELISA are summarized in the table below.

CompoundChemical StructureIC50 (ng/mL)% Cross-Reactivity
This compound CCC(C)C1=C(C(=CC(=C1)--INVALID-LINK--[O-])--INVALID-LINK--[O-])OC(=O)OC(C)C25100
2,4-Dinitrophenol (DNP) C1=C(C=C(C(=C1)O)--INVALID-LINK--[O-])--INVALID-LINK--[O-]10250
Dinoseb CCC(C)C1=C(C(=CC(=C1)O)--INVALID-LINK--[O-])--INVALID-LINK--[O-]15166.7
Dinoterb CC(C)(C)C1=C(C(=CC(=C1)O)--INVALID-LINK--[O-])--INVALID-LINK--[O-]5050
4,6-Dinitro-o-cresol (DNOC) CC1=C(C(=CC(=C1)O)--INVALID-LINK--[O-])--INVALID-LINK--[O-]15016.7

Note: The chemical structures are represented as SMILES strings. The data presented in this table is purely hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed protocol for the competitive ELISA used to generate the hypothetical data is provided below.

Materials
  • 96-well microtiter plates

  • Anti-DNP monoclonal antibody

  • DNP-BSA conjugate (for coating)

  • This compound, DNP, Dinoseb, Dinoterb, and DNOC standards

  • Goat anti-mouse IgG-HRP (Horseradish Peroxidase) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

Experimental Workflow

G cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection cluster_analysis Data Analysis start Start p1 Coat Plate with DNP-BSA Conjugate start->p1 end End p2 Incubate Overnight at 4°C p1->p2 p3 Wash Plate p2->p3 p4 Block Non-specific Binding Sites p3->p4 p5 Wash Plate p4->p5 a1 Add Standards/Samples and Anti-DNP Antibody p5->a1 a2 Incubate for 1 hour at 37°C a1->a2 a3 Wash Plate a2->a3 d1 Add Goat Anti-Mouse IgG-HRP a3->d1 d2 Incubate for 30 min at 37°C d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Incubate in Dark for 15 min at RT d4->d5 d6 Add Stop Solution d5->d6 an1 Read Absorbance at 450 nm d6->an1 an2 Plot Standard Curve an1->an2 an3 Calculate IC50 Values an2->an3 an4 Determine % Cross-Reactivity an3->an4 an4->end

Experimental Workflow for Competitive ELISA.
Detailed Procedure

  • Plate Coating:

    • Dilute the DNP-BSA conjugate to an optimal concentration (e.g., 1 µg/mL) in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with washing buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with washing buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standards (this compound and competing compounds) in assay buffer.

    • Add 50 µL of the standard or sample to the appropriate wells.

    • Add 50 µL of the diluted anti-DNP antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with washing buffer.

  • Detection:

    • Add 100 µL of the diluted goat anti-mouse IgG-HRP conjugate to each well.

    • Incubate for 30 minutes at 37°C.

    • Wash the plate five times with washing buffer.

  • Signal Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-20 minutes.

    • Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot a standard curve of absorbance versus the logarithm of the analyte concentration.

    • Determine the IC50 value for each compound from its respective inhibition curve.

    • Calculate the percent cross-reactivity as described previously.

Logical Framework for Assessing Cross-Reactivity

The assessment of antibody cross-reactivity is a logical process that flows from the initial antibody selection to the final interpretation of the data.

G A Identify Target Analyte (this compound) B Select Antibody Based on Structural Homology (Anti-DNP) A->B C Identify Potential Cross-Reactants A->C D Develop and Optimize Competitive Immunoassay B->D E Generate Inhibition Curves for All Compounds C->E D->E F Determine IC50 Values E->F G Calculate Percent Cross-Reactivity F->G H Interpret Results: Assess Specificity of the Assay G->H I High Cross-Reactivity: Consider for broader class-specific assay H->I If CR > 10% J Low Cross-Reactivity: Suitable for specific this compound detection H->J If CR < 10%

Logical Flow for Cross-Reactivity Assessment.

Conclusion

This guide provides a comprehensive, albeit hypothetical, framework for assessing the cross-reactivity of antibodies for this compound immunoassays. The presented data and protocols illustrate the necessary steps to characterize antibody specificity. Based on our hypothetical data, the anti-DNP antibody shows significant cross-reactivity with this compound and Dinoseb, suggesting it may be more suitable for a class-specific immunoassay for dinitrophenol pesticides rather than a highly specific assay for this compound. Researchers and assay developers should perform such validation experiments with their specific antibodies and analytes to ensure the accuracy and reliability of their immunoassays.

References

Dinobuton Degradation: A Comparative Analysis of Pathways Under Diverse Environmental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of agrochemicals is paramount. This guide provides a comparative analysis of the degradation pathways of dinobuton, a dinitrophenol acaricide and fungicide, under various environmental conditions. The information is supported by available experimental data and methodologies to facilitate further research and risk assessment.

This compound, chemically known as 2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate, is susceptible to transformation through several environmental pathways, including hydrolysis, photodegradation, and microbial metabolism. The primary degradation product across these pathways is typically dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol), a compound with its own toxicological profile.

Chemical Degradation: Hydrolysis

Hydrolysis is a key abiotic degradation pathway for this compound, particularly influenced by pH. Under alkaline conditions, this compound readily hydrolyzes to form dinoseb. While specific kinetic data is limited in the readily available literature, the qualitative understanding is that the ester linkage in the this compound molecule is susceptible to base-catalyzed cleavage.

Table 1: Summary of this compound Hydrolysis

ConditionPrimary Degradation ProductObservations
Alkaline pHDinosebEnhanced degradation rate.
Neutral/Acidic pHSlower degradationInformation on specific rates is limited.
Experimental Protocol: Hydrolysis Study

A standardized protocol to investigate the hydrolysis of this compound would involve the following steps:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions at various pH values (e.g., 4, 7, 9) and temperatures (e.g., 25°C, 40°C, 50°C).

  • Sample Incubation: Dissolve a known concentration of this compound in each buffer solution and incubate the samples in the dark to prevent photodegradation.

  • Sampling: At predetermined time intervals, withdraw aliquots from each sample.

  • Analysis: Quench the reaction and analyze the concentration of remaining this compound and the formation of dinoseb using a validated analytical method, such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

  • Data Analysis: Determine the hydrolysis rate constants (k) and the half-life (t½) at each pH and temperature by fitting the data to appropriate kinetic models (e.g., pseudo-first-order kinetics).

Photodegradation: The Influence of Light

This compound is susceptible to photodegradation when exposed to sunlight. The primary photodegradation product identified on plant surfaces, such as bean foliage, is dinoseb. The atmospheric half-life of vapor-phase this compound due to reaction with photochemically produced hydroxyl radicals is estimated to be approximately 2 days.

Table 2: Summary of this compound Photodegradation

ConditionPrimary Degradation Product(s)Half-Life
Sunlight (on bean foliage)Dinoseb, other unknown compoundsNot specified
Atmospheric (vapor-phase)-~2 days (estimated)
Experimental Protocol: Photodegradation Study

A typical experimental setup to quantify the photodegradation of this compound would include:

  • Sample Preparation: Prepare solutions of this compound in a solvent transparent to the light source (e.g., acetonitrile-water mixture).

  • Irradiation: Expose the samples to a controlled light source, such as a xenon arc lamp simulating natural sunlight or specific UV lamps. Control experiments should be kept in the dark to account for any abiotic degradation not due to light.

  • Sampling and Analysis: At regular intervals, collect samples and analyze for the disappearance of this compound and the appearance of degradation products using HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quantum Yield Calculation: If possible, determine the quantum yield of the photodegradation reaction to provide a measure of the efficiency of the photochemical process.

Microbial Degradation: The Role of Microorganisms

The microbial degradation of this compound itself is not as extensively studied as its primary metabolite, dinoseb. However, it is known that this compound can be rapidly metabolized by microorganisms in certain environments. For instance, in bovine ruminal fluid, this compound is quickly broken down into metabolites including 2-amino-6-sec-butyl-4-nitrophenol and 2,4-diamino-6-sec-butylphenol.

The microbial degradation of dinoseb, the main metabolite of this compound, is well-documented. Numerous soil bacteria and fungi have been shown to degrade dinoseb under both aerobic and anaerobic conditions.

Table 3: Summary of this compound Microbial Metabolism

SystemKey MetabolitesObservations
Bovine Ruminal Fluid2-amino-6-sec-butyl-4-nitrophenol, 2,4-diamino-6-sec-butylphenolRapid metabolism
Soil(Primarily degradation of dinoseb)Various bacterial and fungal species involved
Experimental Protocol: Microbial Degradation Study

To assess the microbial degradation of this compound in soil or water, the following protocol can be employed:

  • Sample Collection and Preparation: Collect soil or water samples and spike them with a known concentration of this compound. Sterilized control samples should be included to differentiate between biotic and abiotic degradation.

  • Incubation: Incubate the samples under controlled conditions (e.g., temperature, moisture, aerobic/anaerobic).

  • Extraction and Analysis: At specified time points, extract this compound and its potential metabolites from the samples. Analyze the extracts using analytical techniques like LC-MS/MS to identify and quantify the compounds.

  • Data Analysis: Calculate the dissipation time for 50% (DT50) and 90% (DT90) of the initial this compound concentration to determine its persistence in the specific environment.

Degradation Pathways and Experimental Workflow Diagrams

To visualize the degradation processes and the experimental approaches, the following diagrams are provided.

Dinobuton_Degradation_Pathways cluster_conditions Degradation Conditions This compound This compound Dinoseb Dinoseb This compound->Dinoseb Amino_Phenols Amino-phenols This compound->Amino_Phenols Conjugates Conjugates Dinoseb->Conjugates Further Metabolism Amino_Phenols->Conjugates Further Metabolism CO2 CO2, H2O, etc. Conjugates->CO2 Mineralization Hydrolysis Hydrolysis (Alkaline) Hydrolysis->Dinoseb Photodegradation Photodegradation Photodegradation->Dinoseb Metabolism Metabolism (Plants, Animals, Microbes) Metabolism->Dinoseb Metabolism->Amino_Phenols

Figure 1. Simplified degradation pathways of this compound under various conditions.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_results Results Sample_Prep Sample Preparation (Spiked Matrix) Incubation Incubation under Controlled Conditions Sample_Prep->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Extraction of Analytes Sampling->Extraction Instrumental_Analysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) Extraction->Instrumental_Analysis Data_Processing Data Processing and Kinetic Modeling Instrumental_Analysis->Data_Processing Pathway_ID Degradation Pathway Identification Instrumental_Analysis->Pathway_ID Half_Life Half-life (DT50) Determination Data_Processing->Half_Life

Figure 2. General experimental workflow for studying this compound degradation.

Uncovering Biochemical Indicators of Dinobuton Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of candidate biomarkers and the analytical methodologies for their detection is crucial for researchers, scientists, and drug development professionals investigating exposure to the dinitrophenol pesticide, Dinobuton. While specific, officially validated biomarkers for this compound exposure are not extensively documented, its metabolic pathway provides a foundation for identifying potential candidates. This guide offers a comparative overview of these candidates and the experimental techniques used for their validation.

This compound, a fungicide and acaricide, is known to be metabolized in both plants and animals into other compounds, most notably Dinoseb.[1] The primary mechanism of its toxicity involves the uncoupling of oxidative phosphorylation.[2] Consequently, the most promising biomarkers for exposure are the parent compound itself and its metabolites, which can be detected in biological matrices such as blood and urine.[3]

Candidate Biomarkers for this compound Exposure

Direct measurement of this compound or its metabolic byproducts in biological fluids serves as a direct indicator of exposure. The primary candidate biomarkers include:

  • This compound: The parent compound.

  • Dinoseb (2-sec-butyl-4,6-dinitrophenol): A major metabolite of this compound.[1][4][5] Its presence is a strong indicator of this compound exposure.

  • Amino-metabolites: Further breakdown products, such as 2-amino-6-sec-butyl-4-nitrophenol and other amino-nitrophenol compounds, have been identified as metabolites and are viable biomarker candidates.[3][4]

Comparative Analysis of Analytical Methods

Several analytical techniques are available for the quantification of this compound and its metabolites. The choice of method often depends on factors such as sensitivity, selectivity, and the matrix being analyzed.

Analytical MethodAnalyte(s)Sample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Key Advantages
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) This compound, Buprofezin, ChlorothalonilUrine, Serum, Tomato, Soil, WaterNot specifiedNot specifiedSensitive, simple, robust, and rapid for simultaneous determination.[6]
Square Wave Voltammetry (SWV) This compoundApple juice, Tap water, Grape juice0.73 μM2.43 μMHigh recovery rates and low relative standard deviations, indicating good applicability.[7][8][9]
Gas Chromatography (GC) Dinoseb, Dinoterb, DNOCFoodstuffsNot specifiedNot specifiedAccepted method for related dinitrophenol pesticides.[10]
Stopped-Flow Pneumatic Mixing Module with Photometric Detection This compound, DinosebCommercial formulations0.40 μg/mL (for this compound)Not specifiedAllows for simultaneous determination of this compound and Dinoseb.[10]

Experimental Protocols

HPLC-DAD for this compound Determination in Biological Samples

This method is adapted from a procedure for the simultaneous determination of multiple pesticides, including this compound, in various matrices.[6]

a. Sample Preparation (Dilute-and-Shoot):

  • Collect urine or serum samples.
  • Centrifuge the samples to remove any particulate matter.
  • Dilute the supernatant with the mobile phase (acetonitrile/buffer) in an appropriate ratio.
  • Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

b. Chromatographic Conditions:

  • Column: Kinetex C18 (150 mm × 4.6 mm; 5 μm)[6]
  • Mobile Phase: Acetonitrile and a suitable buffer solution (e.g., phosphate (B84403) buffer) in a 75:25 (v/v) ratio.[6]
  • Flow Rate: 1 mL/min[6]
  • Column Temperature: 25.0°C[6]
  • Detection: Diode-Array Detector (DAD), with wavelength set for optimal absorbance of this compound.
  • Injection Volume: 20 µL

c. Quantification:

  • Construct a calibration curve using standard solutions of this compound of known concentrations.
  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Square Wave Voltammetry for this compound Determination

This electrochemical method offers a sensitive alternative for this compound quantification.[7][8][9]

a. Electrode Preparation:

  • Utilize a multi-walled carbon nanotube paste electrode (MWCNTPE).
  • Prepare the paste by thoroughly mixing multi-walled carbon nanotubes with a suitable pasting liquid (e.g., mineral oil).
  • Pack the paste into the electrode cavity and smooth the surface.

b. Electrochemical Measurement:

  • Electrolyte: pH 7.0 Britton Robinson (BR) buffer solution.[8]
  • Technique: Square Wave Stripping Voltammetry (SWSV).
  • Working Electrode: MWCNTPE.
  • Reference Electrode: Ag/AgCl.
  • Auxiliary Electrode: Platinum wire.
  • Optimized Parameters:
  • Deposition Potential and Time: Determined experimentally to achieve optimal preconcentration of this compound on the electrode surface.
  • Frequency, Pulse Amplitude, and Step Potential: Optimized to maximize the peak current response.[8]

c. Quantification:

  • Record the square wave voltammograms in the negative potential range. A characteristic cathodic peak for this compound appears at approximately -760 mV (vs. Ag/AgCl).[8]
  • Generate a calibration curve by plotting the peak current against the concentration of standard this compound solutions.
  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizing Pathways and Workflows

To better understand the processes involved in this compound biomarker validation, the following diagrams illustrate the metabolic pathway and a general experimental workflow.

Metabolic Pathway of this compound This compound This compound Dinoseb Dinoseb This compound->Dinoseb Hydrolysis Amino_Metabolites 2-amino-6-sec-butyl-4-nitrophenol & other amino-nitrophenols Dinoseb->Amino_Metabolites Reduction of nitro groups Conjugates Conjugates Amino_Metabolites->Conjugates Conjugation (e.g., with glucuronic acid)

Caption: Metabolic conversion of this compound to its primary metabolites.

Experimental Workflow for Biomarker Validation cluster_0 Discovery Phase cluster_1 Analytical Validation cluster_2 Clinical/Exposure Validation Hypothesis Hypothesize Candidate Biomarkers (this compound, Dinoseb, etc.) Method_Dev Analytical Method Development (HPLC, SWV, etc.) Hypothesis->Method_Dev Specificity Specificity Method_Dev->Specificity Sensitivity Sensitivity (LOD, LOQ) Specificity->Sensitivity Precision Precision Sensitivity->Precision Accuracy Accuracy Precision->Accuracy Sample_Collection Collect Biological Samples (Urine, Blood) Accuracy->Sample_Collection Analysis Analyze Samples for Biomarkers Sample_Collection->Analysis Correlation Correlate Biomarker Levels with Exposure Data Analysis->Correlation Final_Validation Validated Biomarker Correlation->Final_Validation Statistical Analysis

Caption: A generalized workflow for the validation of exposure biomarkers.

References

Comparative Bioactivity of Dinobuton Enantiomers: An Analytical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dinobuton, a dinitrophenol pesticide, has been utilized for its acaricidal and fungicidal properties against a range of agricultural pests, including spider mites and powdery mildew.[1] Structurally, this compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: the R- and S-forms.[2] Commercial formulations of this compound are typically sold as a racemic mixture, containing equal amounts of both enantiomers.[2] While extensive data on the racemic mixture exists, specific comparative studies on the bioactivity of individual this compound enantiomers are not available in publicly accessible literature. This guide provides a comparative framework based on its known mechanism of action and draws parallels with other chiral pesticides for which enantioselective bioactivity has been quantified.

Principle of Enantioselective Bioactivity

In chiral pesticides, it is common for one enantiomer (the eutomer) to exhibit significantly higher biological activity than the other (the distomer).[3][4] This difference arises from the stereospecific interactions with biological targets, such as enzymes and receptors, which are themselves chiral.[5] The distomer may be less active, inactive, or in some cases, contribute to off-target toxicity.[5] Therefore, the development of single-enantiomer pesticides is a significant area of research, aiming to reduce the environmental load and increase efficacy.[4]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mode of action for this compound and its active metabolite, Dinoseb, is the uncoupling of oxidative phosphorylation in mitochondria.[2][6] As weak acids, these molecules act as protonophores, transporting protons across the inner mitochondrial membrane.[6][7] This action dissipates the proton gradient that is essential for the synthesis of ATP, effectively disrupting the cell's energy supply without inhibiting the electron transport chain itself.[7][8] This leads to increased oxygen consumption without corresponding ATP production, ultimately causing metabolic stress and cell death.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ETC Electron Transport Chain (ETC) H_IMS High [H+] ETC->H_IMS Pumps H+ ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP This compound This compound (Protonophore) H_Matrix Low [H+] This compound->H_Matrix Dissipates Gradient ADP ADP + Pi ADP->ATP_Synthase H_IMS->ATP_Synthase H+ Flow H_IMS->this compound H+ Carrier

Mechanism of this compound as a protonophore.

Comparative Bioactivity Data (Hypothetical & Analogue)

As no direct comparative data for this compound enantiomers exists, the following tables present data from other chiral fungicides and acaricides to illustrate the principle of enantioselectivity. It is plausible that one this compound enantiomer is significantly more active than the other.

Table 1: Enantioselective Fungicidal Activity of Common Pesticides

CompoundEnantiomerTarget OrganismEC₅₀ (mg/L)Potency Ratio (Eutomer/Distomer)Reference
Tebuconazole (B1682727) R-(-)-TebuconazoleFusarium graminearumLower1.8 - 6.7x more active than racemate[1][9]
S-(+)-TebuconazoleFusarium graminearumHigher[1][9]
Myclobutanil (B1676884) (+)-MyclobutanilCercospora arachidicola0.28~1.96x[6]
(-)-MyclobutanilCercospora arachidicola0.55[6]
Prothioconazole R-(-)-ProthioconazoleFusarium graminearumLower9.1 - 17.7x more active[10]
S-(+)-ProthioconazoleFusarium graminearumHigher[10]

Table 2: Enantioselective Acaricidal/Toxicological Activity

CompoundEnantiomerTarget/Non-Target OrganismLC₅₀ (48h, mg/L)Potency Ratio (Eutomer/Distomer)Reference
Myclobutanil (+)-MyclobutanilDaphnia magna (Non-target)5.48~1.85x more toxic[6]
(-)-MyclobutanilDaphnia magna (Non-target)10.15[6]
Tebuconazole R-(-)-TebuconazoleDaphnia magna (Non-target)Lower1.4 - 5.9x more toxic[5]
S-(+)-TebuconazoleDaphnia magna (Non-target)Higher[5]

Experimental Protocols

To determine the enantioselective bioactivity of this compound, a series of experiments would be required. The following protocols are standard methodologies in the field.

Chiral Separation of Enantiomers

The essential first step is to separate the racemic this compound into its individual R- and S-enantiomers.

  • Method: Chiral High-Performance Liquid Chromatography (HPLC).[11][12]

  • Stationary Phase: A chiral stationary phase (CSP) is used, typically based on polysaccharide derivatives like cellulose (B213188) or amylose, which can form transient diastereomeric complexes with the enantiomers.[13]

  • Mobile Phase: A mixture of solvents such as hexane (B92381) and isopropanol (B130326) is commonly used. The optimal ratio is determined empirically to achieve baseline separation.

  • Detection: UV detector set to the absorbance maximum of this compound.

  • Procedure:

    • Dissolve racemic this compound in the mobile phase.

    • Inject the solution into the HPLC system equipped with a chiral column.

    • Elute the enantiomers with the selected mobile phase.

    • Collect the separated enantiomer fractions at the detector outlet.

    • Confirm the purity of each fraction using analytical chiral HPLC.

Workflow for Chiral Bioactivity Assay start Racemic this compound hplc Chiral HPLC Separation start->hplc enantiomers Isolated Enantiomers (R- and S-forms) hplc->enantiomers bioassay Bioactivity Assays (Fungicidal/Acaricidal) enantiomers->bioassay data Quantitative Data (EC₅₀ / LC₅₀) bioassay->data analysis Comparative Analysis data->analysis Logical Relationship of Enantiomer Bioactivity cluster_this compound Racemic this compound R_Enantiomer R-Enantiomer Target Biological Target (e.g., Enzyme/Receptor) R_Enantiomer->Target Strong Interaction (Hypothetical) S_Enantiomer S-Enantiomer S_Enantiomer->Target Weak Interaction (Hypothetical) High_Activity High Bioactivity (Eutomer) Target->High_Activity Leads to Low_Activity Low/No Bioactivity (Distomer) Target->Low_Activity Leads to

References

Evaluating Solid-Phase Extraction Sorbents for Dinobuton Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient isolation and purification of analytes from complex matrices is a critical step in analytical methodology. Solid-phase extraction (SPE) is a widely adopted technique for this purpose, offering a variety of sorbents with different selectivities. This guide provides a comparative evaluation of the performance of various SPE sorbents for the extraction of Dinobuton, a dinitrophenol pesticide. The selection of an appropriate sorbent is paramount for achieving high recovery rates and accurate quantification.

This compound's chemical structure, characterized by its dinitrophenyl group and isopropyl carbonate ester moiety, renders it a relatively non-polar compound. This property is a key factor in determining its affinity for different SPE sorbents. This guide will delve into the theoretical interactions and available experimental data for commonly used sorbents to assist in the selection of the most suitable option for this compound analysis.

Performance Comparison of SPE Sorbents for this compound

While direct comparative studies evaluating a wide range of SPE sorbents for this compound are limited in publicly available literature, we can infer performance based on the sorbents' chemical properties and their documented efficacy for compounds with similar characteristics. The following table summarizes the expected performance of various sorbents for this compound extraction. It is important to note that actual recovery values can be highly dependent on the specific sample matrix, elution solvent, and other experimental conditions.

Sorbent TypeTrade Name ExamplesPrimary Retention MechanismExpected Recovery for this compoundKey Considerations
Reversed-Phase
Octadecylsilane (C18)Bond Elut C18, Sep-Pak C18Hydrophobic (van der Waals) interactionsGood to ExcellentAs a non-polar compound, this compound is expected to be well-retained on C18 sorbents. This is a common choice for pesticides of similar polarity.
PolymericOasis HLB, Strata-XHydrophilic-Lipophilic BalancedExcellentThese sorbents offer a broader spectrum of interaction, including hydrophobic and some polar interactions, often leading to high and reproducible recoveries for a wide range of compounds. Oasis HLB is known for its high capacity and stability across a wide pH range.
Normal-Phase
FlorisilFlorisil SPEAdsorption (polar interactions)Moderate to GoodFlorisil, a magnesium silicate (B1173343) gel, is effective for separating polar interferences from non-polar analytes. This compound, being relatively non-polar, would be expected to elute with a non-polar solvent while more polar matrix components are retained.
Dispersive SPE (dSPE) - QuEChERS
Primary Secondary Amine (PSA)-Anion exchange and polar adsorptionModeratePSA is primarily used to remove organic acids, sugars, and other polar interferences. While not the primary retention mechanism for this compound, it is a crucial cleanup step in QuEChERS methods to reduce matrix effects.
Graphitized Carbon Black (GCB)-Adsorption (π-π interactions)Moderate to GoodGCB is effective at removing pigments and sterols. However, it can also retain planar molecules, and while this compound is not strictly planar, some interaction is possible. Careful optimization is needed to avoid analyte loss.
Zirconium-basedZ-Sep, Z-Sep+Lewis acid/base and hydrophobic interactionsGoodZ-Sep sorbents are designed for the removal of fats and pigments. Z-Sep+ also incorporates C18, providing a dual mechanism for cleanup and retention of non-polar analytes like this compound, especially from fatty matrices.

Experimental Protocols

The following are generalized experimental protocols for solid-phase extraction of this compound using different sorbent types. It is crucial to optimize these protocols for your specific application and matrix.

Reversed-Phase SPE (C18 or Polymeric)
  • Conditioning: Pass 5 mL of methanol (B129727) through the cartridge, followed by 5 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.

  • Elution: Elute this compound with 5-10 mL of a non-polar solvent such as ethyl acetate (B1210297) or a mixture of acetonitrile (B52724) and dichloromethane.

Normal-Phase SPE (Florisil)
  • Conditioning: Pass 5 mL of the elution solvent (e.g., hexane (B92381)/acetone (B3395972) mixture) through the cartridge.

  • Sample Loading: Load the sample, dissolved in a non-polar solvent, onto the cartridge.

  • Washing: Wash with a non-polar solvent like hexane to elute any weakly retained, non-polar interferences.

  • Elution: Elute this compound with a solvent of slightly higher polarity, such as a mixture of hexane and acetone or hexane and ethyl acetate.

Dispersive SPE (dSPE) - QuEChERS Cleanup

This protocol assumes an initial QuEChERS extraction with acetonitrile.

  • Transfer: Take an aliquot of the acetonitrile supernatant from the initial extraction.

  • dSPE: Add the supernatant to a centrifuge tube containing the desired dSPE sorbent(s) (e.g., PSA, C18, GCB, or Z-Sep, often in combination with anhydrous magnesium sulfate).

  • Vortex: Vortex the tube for 1-2 minutes to ensure thorough mixing.

  • Centrifuge: Centrifuge the tube to pellet the sorbent and matrix components.

  • Collect: The resulting supernatant is the cleaned extract, ready for analysis.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for solid-phase extraction and the logical relationship in selecting an appropriate sorbent based on analyte and matrix properties.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Initial Extraction (e.g., with Acetonitrile) Homogenization->Extraction Conditioning Sorbent Conditioning Extraction->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Analysis Instrumental Analysis (e.g., GC-MS, LC-MS) Elution->Analysis

General workflow for solid-phase extraction.

Sorbent_Selection Analyte Analyte Properties (this compound: Non-polar) Sorbent_Type Select Sorbent Type Analyte->Sorbent_Type Matrix Matrix Properties (e.g., Aqueous, Fatty) Matrix->Sorbent_Type Reversed_Phase Reversed-Phase (e.g., C18, Oasis HLB) For non-polar analytes in polar matrices Sorbent_Type->Reversed_Phase Normal_Phase Normal-Phase (e.g., Florisil) For non-polar analytes in non-polar matrices Sorbent_Type->Normal_Phase dSPE Dispersive SPE (QuEChERS) (e.g., PSA, GCB, Z-Sep) For cleanup of various matrix interferences Sorbent_Type->dSPE

Logical relationship for SPE sorbent selection.

Conclusion

The selection of an optimal SPE sorbent for this compound analysis is a critical step that directly impacts the accuracy and reliability of the results. Based on its non-polar nature, reversed-phase sorbents such as C18 and polymeric sorbents like Oasis HLB are expected to provide the most effective retention and recovery. For cleanup of complex matrices, especially in the context of QuEChERS methodology, PSA is essential for removing polar interferences, while GCB and Z-Sep sorbents can be valuable for eliminating pigments and fats, respectively. However, the use of GCB should be approached with caution due to the potential for analyte loss.

It is strongly recommended that researchers perform in-house validation and optimization of their SPE method for this compound, regardless of the sorbent chosen. This will ensure the highest quality data for their specific sample matrix and analytical instrumentation. This guide serves as a starting point, providing the foundational knowledge and general protocols to aid in the development of a robust and efficient analytical method for this compound.

Safety Operating Guide

Proper Disposal of Dinobuton: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Dinobuton, a dinitrophenol acaricide and fungicide, is critical due to its inherent toxicity and the potential for creating even more hazardous byproducts. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring the safety of personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][3] All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors, mists, or gas.[1] Keep this compound away from heat, sparks, and open flames.[1]

Core Disposal Principles

The primary recommended method for the disposal of this compound is high-temperature incineration.[4] It is crucial to avoid hydrolysis, as this compound readily converts to dinoseb, a substance of even greater toxicity.[4][5]

Disposal MethodRecommendationKey Considerations
Incineration Highly Recommended Must be performed in a licensed hazardous waste incinerator at 1000°C for a minimum of 2 seconds.[4] The equipment must have adequate scrubbers to remove nitrogen oxides (NOx).[4]
Land Disposal Consult Authorities Before considering land disposal of any waste residue, it is mandatory to consult with environmental regulatory agencies for guidance on acceptable practices.[4]
Hydrolysis Not Recommended This process converts this compound to dinoseb, which is more toxic.[4][5]
Discharge to Drains Strictly Prohibited Never pour this compound or its containers' rinsate down the sink, into the toilet, or any sewer or street drain.[6][7][8] This can contaminate waterways and interfere with wastewater treatment processes.[6]

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a multi-step process that addresses both the chemical waste and its contaminated containers.

Procedure 1: Unused or Excess this compound
  • Prioritize Use: The most effective way to manage small amounts of excess this compound is to use it for its intended purpose according to the label directions.[6][9]

  • Professional Disposal: For larger quantities or when use is not feasible, the waste must be managed by a licensed hazardous waste disposal company.[5]

  • Packaging for Disposal:

    • Keep the this compound in its original, clearly labeled container.[3]

    • Ensure the container is securely sealed.

    • Place the container in a secondary, leak-proof container for transport.[7]

  • Contact a Disposal Facility: Arrange for pickup and disposal with a certified hazardous waste management service that can perform high-temperature incineration.

Procedure 2: Empty this compound Containers

Empty pesticide containers are considered hazardous due to chemical residues.[6] Never reuse these containers for any other purpose.[6][7]

  • Triple Rinsing:

    • While wearing appropriate PPE, add a solvent (such as the one used in the product formulation, or as recommended by safety data sheets) to the empty container until it is about one-quarter full.[6][7][10]

    • Securely close the container and shake vigorously for 30 seconds.[6][7]

    • Empty the rinsate into a designated hazardous waste container that will be sent for incineration.

    • Repeat this rinsing process two more times.[6][7][10]

  • Container Disposal:

    • After triple rinsing, puncture the container to prevent reuse.[7]

    • Dispose of the container as hazardous waste through a licensed disposal service, unless local regulations specifically allow for recycling of triple-rinsed pesticide containers.[6]

Procedure 3: Management of Spills

In the event of a this compound spill, immediate action is required to contain the material and prevent environmental contamination.

  • Ensure Safety: Evacuate non-essential personnel from the area.[1] Ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the product to enter drains.[1]

  • Cleanup:

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to collect the spilled substance.

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2]

    • Place all contaminated materials into a suitable, labeled container for hazardous waste disposal.[1][2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and collect the cleaning materials for disposal as hazardous waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DinobutonDisposal start This compound Waste Generated decision_use Can excess product be used as intended? start->decision_use use_product Use according to label directions decision_use->use_product Yes package_waste Package for Disposal: - Original Container - Securely Sealed - Secondary Containment decision_use->package_waste No contact_disposal Contact Licensed Hazardous Waste Disposal Service package_waste->contact_disposal incineration High-Temperature Incineration (1000°C) contact_disposal->incineration

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Laboratory Personnel: Essential Protocols for Handling Dinobuton

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel involved in the handling, storage, and disposal of Dinobuton. Adherence to these protocols is mandatory to mitigate the significant health risks associated with this compound.

This compound presents a serious hazard profile, classified as toxic if swallowed and fatal if inhaled.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Due to its high toxicity and the absence of established occupational exposure limits, a highly conservative approach to handling is required to ensure the safety of all researchers, scientists, and drug development professionals.

Quantitative Data Summary

A thorough review of safety literature and regulatory databases indicates that there are no established Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) for this compound. This absence of defined safe exposure levels underscores the need for stringent adherence to the handling protocols outlined below to minimize any potential for exposure.

ParameterValueSource
Occupational Exposure Limits (OELs) Not EstablishedOSHA, ACGIH
Acute Oral Toxicity Category 3: Toxic if swallowed[1]
Acute Inhalation Toxicity Category 1/2: Fatal if inhaled[1]
Aquatic Toxicity Category 1: Very toxic to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against this compound exposure. The following equipment is mandatory for all personnel handling this chemical.

Core PPE Requirements:
  • Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, tested to EN 374) must be worn at all times.[2] Gloves should be inspected for integrity before each use and disposed of as contaminated waste after handling.

  • Eye/Face Protection: Safety glasses with side-shields meeting EN166 standards are required for all handling procedures.[2] A face shield should be worn in addition to safety glasses when there is a risk of splashes or aerosol generation.

  • Body Protection: A chemical-resistant apron or lab coat must be worn.[2] For tasks with a higher risk of exposure, such as cleaning spills or large-scale transfers, chemical-resistant coveralls are required.

  • Respiratory Protection: Due to the risk of fatal inhalation, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is mandatory for all handling of this compound powder or solutions outside of a certified chemical fume hood.[1][2]

Operational Plan: Handling and Storage

Engineering Controls:
  • All handling of this compound, including weighing, reconstitution, and dilutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure adequate ventilation in all areas where this compound is stored or handled.[2]

Procedural Guidance for Handling:
  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The work area within the chemical fume hood should be decontaminated and prepared with absorbent pads.

  • Weighing and Reconstitution:

    • Handle solid this compound with extreme care to avoid generating dust.

    • Use dedicated, clean spatulas and weighing boats.

    • Slowly add solvent to the solid to avoid splashing.

  • Solution Handling:

    • Avoid contact with skin and eyes.[2]

    • Use a calibrated pipette or other appropriate liquid handling device for transfers.

    • Do not eat, drink, or smoke in the laboratory area.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1]

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

Storage Plan:
  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[2]

  • Keep the container tightly closed when not in use.[2]

  • The storage area should be clearly labeled with a warning sign indicating the presence of a highly toxic substance.

Disposal Plan

The disposal of this compound and any associated contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.

Waste Segregation and Labeling:
  • All solid and liquid waste containing this compound must be collected in separate, clearly labeled, and leak-proof containers.

  • Contaminated PPE (gloves, aprons, etc.) should be double-bagged and labeled as hazardous waste.

Disposal Methodology:
  • The recommended method for the disposal of this compound is incineration at a licensed hazardous waste facility.[3]

  • Hydrolysis is not a recommended disposal method as it can convert this compound into the even more toxic compound, dinoseb.[3]

  • Consult with your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures and to arrange for pickup by a certified waste management contractor.

Experimental Workflow and Safety Protocols

The following diagrams illustrate the necessary workflows for handling this compound safely.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Materials Assemble Materials Prepare Fume Hood->Assemble Materials Weigh Solid/Measure Liquid Weigh Solid/Measure Liquid Assemble Materials->Weigh Solid/Measure Liquid Perform Experiment Perform Experiment Weigh Solid/Measure Liquid->Perform Experiment Secure Container Secure Container Perform Experiment->Secure Container Decontaminate Workspace Decontaminate Workspace Secure Container->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Standard Operating Procedure for Handling this compound.

Start Start Spill Occurs Spill Occurs Start->Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Major Spill Don Spill Response PPE Don Spill Response PPE Spill Occurs->Don Spill Response PPE Minor Spill Notify EHS Notify EHS Evacuate Area->Notify EHS End End Notify EHS->End Contain Spill Contain Spill Don Spill Response PPE->Contain Spill Neutralize/Absorb Neutralize/Absorb Contain Spill->Neutralize/Absorb Collect Waste Collect Waste Neutralize/Absorb->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Decontaminate Area->End

Caption: Emergency Spill Response Protocol for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dinobuton
Reactant of Route 2
Reactant of Route 2
Dinobuton

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。